1-Bromo-2-isopropylbenzene
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.46e-05 m. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-bromo-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECYCYNAEJDSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220986 | |
| Record name | o-Bromocumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7073-94-1 | |
| Record name | 1-Bromo-2-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7073-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Bromocumene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007073941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Bromocumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-bromocumene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromocumene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YV3W8ZB4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2-isopropylbenzene (CAS: 7073-94-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Bromo-2-isopropylbenzene, also known as 2-Bromocumene, a versatile chemical intermediate. With its unique structural features, this compound serves as a valuable building block in a multitude of synthetic applications, ranging from the construction of complex aromatic systems to the introduction of specific functionalities in novel drug candidates.
Core Chemical and Physical Properties
This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom and an isopropyl group at the ortho position.[1] This substitution pattern imparts specific steric and electronic properties that are crucial for its reactivity and utility in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7073-94-1 | [2][3][4] |
| Molecular Formula | C₉H₁₁Br | [2][5][6] |
| Molecular Weight | 199.09 g/mol | [2][6] |
| Appearance | Colorless to orange-yellow transparent liquid | [2] |
| Boiling Point | ~90 °C at 15 mmHg | |
| Melting Point | ~-59 °C | [7][8] |
| Density | ~1.300 g/mL | [7] |
| Refractive Index | ~1.541 | [7] |
| Solubility | Insoluble in water | [2] |
| SMILES | CC(C)c1ccccc1Br | [9] |
| InChI Key | LECYCYNAEJDSIL-UHFFFAOYSA-N | [5] |
Synthesis and Manufacturing
The primary synthetic route to this compound involves the electrophilic bromination of isopropylbenzene (cumene). The isopropyl group is an ortho-, para-directing activator; therefore, the reaction of cumene with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), yields a mixture of ortho and para isomers.[10][11]
Due to steric hindrance from the bulky isopropyl group, the para isomer is typically the major product.[10] Consequently, the synthesis of the ortho isomer, this compound, requires careful optimization of reaction conditions and subsequent purification to separate it from the para-bromoisopropylbenzene. A less common synthesis method involves the reduction of 1-bromo-2-isopropenylbenzene.[2]
Diagram 1: Synthesis of this compound via Electrophilic Aromatic Substitution
Caption: Electrophilic bromination of cumene yields a mixture of ortho and para isomers.
Chemical Reactivity and Key Transformations
The reactivity of this compound is dominated by the presence of the aryl bromide and the isopropyl group. The carbon-bromine bond is a key functional handle for a variety of cross-coupling reactions and the formation of organometallic reagents.
Grignard Reagent Formation
One of the most fundamental transformations of this compound is its reaction with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (2-isopropylphenyl)magnesium bromide.[12] This organometallic species is a powerful nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.[12][13]
Experimental Protocol: Synthesis of (2-isopropylphenyl)magnesium bromide
-
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
-
Procedure:
-
All glassware must be rigorously dried to exclude moisture.[13]
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.[12]
-
Prepare a solution of this compound in the anhydrous ether in the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.[14]
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.[15]
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent, which should be used immediately in subsequent reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for constructing complex molecular architectures.
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[16][17] this compound can be coupled with various aryl or vinyl boronic acids or their esters to form biaryl or aryl-alkene structures, which are prevalent in many pharmaceutical compounds.[17][18][19]
Diagram 2: Generalized Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. This compound can be reacted with a wide range of primary and secondary amines in the presence of a palladium catalyst and a strong base to synthesize N-aryl amines, which are important pharmacophores.
Applications in Research and Drug Development
The versatility of this compound makes it a valuable intermediate in the synthesis of a diverse range of complex organic molecules.[1]
-
Pharmaceutical Intermediates: It serves as a precursor for introducing the 2-isopropylphenyl moiety into drug candidates, which can influence the compound's steric and electronic properties, potentially affecting its binding affinity and pharmacokinetic profile.[20]
-
Agrochemicals: The compound is used in the development of new pesticides and herbicides.[21]
-
Functional Materials: It is a building block in the synthesis of novel polymers and organic materials with specific electronic or physical properties.
-
Method Development: Due to its well-understood reactivity, it is often used as a model substrate for developing and optimizing new synthetic methodologies.
Spectroscopic Characterization
Authenticating the identity and purity of this compound is crucial for its successful application in synthesis. Standard analytical techniques are employed for its characterization.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Features | Source(s) |
| ¹H NMR | Signals corresponding to the isopropyl protons (a doublet and a septet) and the aromatic protons. | [22] |
| ¹³C NMR | Resonances for the aromatic carbons (including the carbon attached to bromine) and the isopropyl carbons. | [23] |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, indicative of the presence of a single bromine atom. The base peak is often due to the loss of the isopropyl group. | [24][25] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-Br stretching. | [23][26] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazards: It is known to cause skin and serious eye irritation.[3] It is also a combustible liquid.[27]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][28]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[3][28]
-
-
Storage: Store in a cool, well-ventilated place away from incompatible materials.
Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.[3]
Conclusion
This compound (CAS: 7073-94-1) is a strategically important chemical intermediate with broad applications in organic synthesis. Its dual functionality, arising from the reactive aryl bromide and the sterically influential isopropyl group, provides chemists with a powerful tool for constructing complex molecular frameworks. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective utilization in research, drug development, and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Bromo-2-(1-methylethyl)benzene | 7073-94-1 [chemicalbook.com]
- 3. chemos.de [chemos.de]
- 4. scbt.com [scbt.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 7073-94-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 7. This compound [stenutz.eu]
- 8. benchchem.com [benchchem.com]
- 9. Synthonix, Inc > 7073-94-1 | this compound [synthonix.com]
- 10. quora.com [quora.com]
- 11. What is the major product when isopropyl benzene react with Br2 and Fe Br.. [askfilo.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. CN111138242A - Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene - Google Patents [patents.google.com]
- 22. 1-BROMO-2,4,6-TRIISOPROPYLBENZENE(21524-34-5) 1H NMR [m.chemicalbook.com]
- 23. rsc.org [rsc.org]
- 24. o-Bromocumene | C9H11Br | CID 23475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Benzene, 1-bromo-2-(1-methylethyl)- [webbook.nist.gov]
- 26. 1-Bromo-3-isopropylbenzene | C9H11Br | CID 138499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. 1-Bromo-2-propylbenzene | C9H11Br | CID 15748977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-Bromo-2-isopropylbenzene: Properties, Synthesis, and Applications
Introduction
1-Bromo-2-isopropylbenzene, also known as 2-bromocumene, is a halogenated aromatic hydrocarbon with the chemical formula C₉H₁₁Br. This organobromine compound serves as a pivotal intermediate in a multitude of organic syntheses, finding significant application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from the presence of two key functional moieties: a reactive aryl bromide and a sterically influential isopropyl group positioned ortho to the bromine atom. This specific substitution pattern is critical for directing subsequent chemical transformations and for imparting unique electronic and steric properties to the target molecules.[1]
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed spectroscopic analysis for its characterization, validated synthesis protocols, and an exploration of its reactivity with a focus on its application in Grignard and Suzuki coupling reactions. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the field of organic synthesis.
Physicochemical Properties
This compound is a colorless to light orange-yellow, clear liquid at room temperature.[2][3] It is characterized by its stability under normal storage conditions, typically sealed in a dry environment at room temperature.[3] The compound is insoluble in water but soluble in common organic solvents.[2] A summary of its key physical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 7073-94-1 | [4][5] |
| Molecular Formula | C₉H₁₁Br | [4][5] |
| Molecular Weight | 199.09 g/mol | [4] |
| Appearance | Colorless to light orange-yellow clear liquid | [2][3] |
| Density | 1.30 g/mL | [2] |
| Boiling Point | 90 °C at 15 mmHg | [3] |
| Melting Point | -58.8 °C | [3] |
| Refractive Index (n²⁰/D) | 1.5410 | [3] |
| Flash Point | 90-92 °C/15mm | [3] |
| Solubility | Insoluble in water | [2] |
| InChI Key | LECYCYNAEJDSIL-UHFFFAOYSA-N | [5] |
| SMILES | CC(C)C1=CC=CC=C1Br |
Spectroscopic Analysis
Accurate characterization of this compound is crucial for its effective use in synthesis. The following section details its expected spectroscopic signatures. While publicly available spectra are limited, the data presented is based on typical values for similar structures and information from spectral databases.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The nominal molecular weight is 199.09 g/mol . The mass spectrum available from the NIST WebBook shows the molecular ion peaks. A primary fragmentation pathway involves the loss of the isopropyl group, leading to a prominent peak. Further fragmentation of the aromatic ring is also observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and isopropyl protons. The isopropyl group will present as a doublet for the six methyl protons and a septet for the single methine proton. The aromatic region will display a complex multiplet pattern due to the ortho-disubstitution.
¹³C NMR: The carbon NMR spectrum will exhibit unique signals for each of the nine carbon atoms in the molecule, reflecting their different chemical environments. The carbon atom attached to the bromine will be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include C-H stretching from the aromatic ring and the isopropyl group, C=C stretching of the aromatic ring, and the C-Br stretching vibration.
Synthesis of this compound
A common and direct method for the synthesis of this compound is the electrophilic aromatic substitution of cumene (isopropylbenzene). The isopropyl group is an ortho-, para-directing activator, and while the para-isomer is typically the major product due to less steric hindrance, the ortho-isomer is also formed.
Experimental Protocol: Bromination of Cumene
This protocol describes a general procedure for the bromination of an activated aromatic ring, adapted for the synthesis of this compound.
Materials:
-
Cumene (isopropylbenzene)
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings (as a catalyst precursor)
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Aqueous sodium bisulfite solution
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HBr gas, dissolve cumene in dichloromethane.
-
Add a catalytic amount of iron(III) bromide or iron filings.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine in dichloromethane from the dropping funnel to the stirred reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until the bromine color has dissipated.
-
Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of ortho- and para-isomers, can be purified by fractional distillation or column chromatography to isolate this compound.
Caption: Synthesis of this compound via bromination of cumene.
Chemical Reactivity and Applications
The synthetic utility of this compound is primarily centered around the reactivity of the aryl bromide, which readily participates in a variety of cross-coupling and organometallic reactions.
Grignard Reagent Formation and Reactions
This compound can be converted into its corresponding Grignard reagent, (2-isopropylphenyl)magnesium bromide, by reacting with magnesium metal in an anhydrous ether solvent. This organometallic species is a potent nucleophile and a strong base, making it a valuable tool for forming new carbon-carbon bonds.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Benzaldehyde
-
Aqueous ammonium chloride solution (saturated) or dilute hydrochloric acid
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Gently warm the flask to sublime the iodine, which helps to activate the magnesium surface. Allow the flask to cool. Add anhydrous ether or THF to cover the magnesium. Prepare a solution of this compound in anhydrous ether or THF in the dropping funnel. Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Benzaldehyde: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of benzaldehyde in anhydrous ether or THF from the dropping funnel.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography or recrystallization to yield (2-isopropylphenyl)(phenyl)methanol.
Caption: Grignard reaction workflow using this compound.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[5] this compound is an excellent substrate for these reactions, enabling the formation of biaryl structures, which are prevalent in many biologically active molecules and functional materials.[4][5]
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., toluene/water, dioxane/water, or DMF)
Procedure:
-
In a reaction vessel, combine this compound, 4-methoxyphenylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 2-isopropyl-4'-methoxybiphenyl.
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[3] It is harmful if swallowed and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water.
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis. Its well-defined physical properties and predictable reactivity, particularly in Grignard and Suzuki coupling reactions, make it an important intermediate for the construction of complex molecular architectures. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively and safely utilize this compound in their synthetic endeavors.
References
An In-Depth Technical Guide to 1-Bromo-2-isopropylbenzene: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of 1-bromo-2-isopropylbenzene (also known as 2-bromocumene), a key aromatic building block for chemical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic properties to explore the causality behind its synthetic utility, offering field-proven insights into its application in constructing complex molecular architectures.
Core Molecular Profile
This compound is a halogenated aromatic hydrocarbon whose synthetic value is largely defined by the ortho relationship between the bromine atom and the sterically demanding isopropyl group. This specific arrangement dictates its reactivity and makes it a valuable precursor for targeted molecular design.
Key Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. These data are critical for reaction planning, safety assessment, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁Br | |
| Molecular Weight | 199.09 g/mol | [1][2] |
| CAS Number | 7073-94-1 | |
| Appearance | Colorless to light orange/yellow liquid | [3] |
| Density | ~1.30 g/mL | [1] |
| Boiling Point | ~210 °C @ 760 mmHg; 90-92 °C @ 15 mmHg | [1][3] |
| Melting Point | -58.8 °C | [1] |
| Solubility | Insoluble in water | [1][3] |
| Refractive Index | ~1.541 | [1] |
| Synonyms | 2-Bromocumene, o-Bromocumene, 1-Bromo-2-(1-methylethyl)benzene | [4] |
Synthesis and Purification: A Practical Approach
The most common laboratory-scale synthesis of this compound is the direct electrophilic aromatic substitution (EAS) of cumene (isopropylbenzene). The isopropyl group is an activating, ortho, para-director.[5][6] This directive effect is rooted in the ability of the alkyl group to stabilize the positively charged carbocation intermediate (the arenium ion) through hyperconjugation, particularly when the electrophile adds to the ortho or para positions.
However, this directive property presents the primary challenge in synthesis: the co-formation of the isomeric 1-bromo-4-isopropylbenzene. The steric hindrance from the bulky isopropyl group slightly disfavors substitution at the ortho position, often making the para isomer the major product. Therefore, an effective purification step is critical to isolate the desired ortho isomer.
Representative Synthesis & Purification Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol: Electrophilic Bromination of Cumene
This protocol is a representative methodology. Yields and isomer ratios may vary based on specific reaction conditions.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet to a trap), and an addition funnel. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Charging: In the flask, place cumene (1.0 eq) and a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃, ~0.05 eq) in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).
-
Bromine Addition: Dissolve bromine (Br₂, 1.0 eq) in a portion of the anhydrous solvent and place it in the addition funnel. Add the bromine solution dropwise to the stirred cumene solution at room temperature. The reaction is exothermic; cooling with an ice bath may be necessary to maintain a controlled temperature. The disappearance of the red-brown bromine color indicates its consumption.
-
Reaction Completion & Quench: After the addition is complete, allow the mixture to stir at room temperature for several hours until the evolution of HBr gas ceases. Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any remaining bromine, followed by water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 1 M NaOH solution, and brine. Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The critical step is the separation of the ortho and para isomers. Due to their different boiling points, fractional vacuum distillation is the most effective method. The ortho isomer (this compound) typically has a lower boiling point than the para isomer. Collect the fractions and analyze them by GC-MS or NMR to confirm purity.
Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized material. While experimental spectra for this compound are not widely available in public databases, a predicted analysis based on established principles is provided below.
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic Protons (4H): Complex multiplet signals expected in the range of δ 7.0-7.6 ppm. The proton ortho to the bromine (C6-H) will be the most deshielded. Isopropyl CH (1H): A septet (or multiplet) around δ 3.2-3.5 ppm, deshielded by the aromatic ring. Isopropyl CH₃ (6H): A doublet around δ 1.2-1.3 ppm, coupled to the isopropyl CH proton. |
| ¹³C NMR | Aromatic Carbons (6C): Six distinct signals. The carbon bearing the bromine (C1) will be downfield but shielded relative to the other substituted carbon (C2). The carbon attached to the isopropyl group (C2) will be significantly downfield. Isopropyl Carbons (2C): Two signals, one for the methine (CH) and one for the two equivalent methyl (CH₃) carbons. |
| Mass Spec (EI) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 198 and 200 with an approximate 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Major Fragment: A peak at m/z 183/185, corresponding to the loss of a methyl group ([M-CH₃]⁺). This is a common fragmentation pattern for isopropyl-substituted aromatics. |
Core Reactivity and Synthetic Applications
The utility of this compound stems from the reactivity of the C-Br bond, which serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. The adjacent isopropyl group exerts a significant steric and electronic influence on these transformations.
A. Grignard Reagent Formation
Treatment with magnesium metal in an anhydrous ether (like THF or diethyl ether) converts the aryl bromide into the corresponding Grignard reagent, 2-isopropylphenylmagnesium bromide. This reagent is a potent nucleophile and a strong base.
Causality: The reaction proceeds via an electron transfer from the magnesium metal surface to the aryl bromide. Anhydrous conditions are absolutely critical, as any protic solvent (e.g., water, alcohols) will protonate and destroy the highly basic Grignard reagent.[7]
Application: This reagent can be used to form C-C bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide (to form carboxylic acids).
B. Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and materials science.
This reaction creates a new C-C bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Expertise & Causality: The choice of ligand (L) for the palladium catalyst is crucial. The bulky isopropyl group on the substrate can sterically hinder the coupling reaction. Therefore, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed. These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination to release the product. The base activates the boronic acid, making it more nucleophilic and facilitating the transmetalation step.[9]
This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by palladium.[10][11] It is a premier method for synthesizing aryl amines, which are prevalent scaffolds in pharmaceuticals. For example, this reaction can be used to synthesize 2-isopropylaniline derivatives.[8]
Trustworthiness & Self-Validation: A successful Buchwald-Hartwig amination protocol must carefully control the base, solvent, and ligand. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used. The reaction is highly sensitive to oxygen, and rigorous exclusion of air is necessary to prevent catalyst deactivation. The progress can be reliably monitored by LC-MS or GC-MS to ensure full conversion of the starting aryl bromide.
Representative Cross-Coupling Conditions
| Reaction | Catalyst / Ligand | Base | Solvent | Typical Temp. | Application |
| Suzuki Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-110 °C | Synthesis of biaryl compounds (e.g., 2-isopropylbiphenyl) |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP or XPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 °C | Synthesis of N-aryl amines (e.g., N-phenyl-2-isopropylaniline) |
Conclusion: A Versatile and Strategic Building Block
This compound is more than a simple halogenated aromatic. Its specific substitution pattern provides a strategic entry point for the synthesis of sterically hindered and electronically tuned molecules. A thorough understanding of its synthesis, purification, and reactivity in key transformations like Grignard formation and palladium-catalyzed cross-coupling is essential for its effective use. For drug development professionals, this compound enables access to novel chemical space around the 2-isopropylphenyl scaffold, making it a valuable tool in the design and synthesis of next-generation therapeutics and advanced materials.
References
- 1. 7073-94-1 | this compound - Moldb [moldb.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Bromo-2-(1-methylethyl)benzene | 7073-94-1 [chemicalbook.com]
- 4. o-Bromocumene | C9H11Br | CID 23475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solved ⟶Br2,FeBr3 Bromination of benzene and other aromatic | Chegg.com [chegg.com]
- 6. proprep.com [proprep.com]
- 7. 2-Bromo-4-isopropylaniline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. CN101492378A - Improvement for production process for isopropyl aniline - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography - Rotachrom Technologies [rotachrom.com]
- 11. EP3299364A1 - Nebivolol synthesis method and intermediate compound thereof - Google Patents [patents.google.com]
1-Bromo-2-isopropylbenzene boiling point and density
An In-Depth Technical Guide to 1-Bromo-2-isopropylbenzene (2-Bromocumene) for Advanced Synthesis Applications
Introduction
This compound, also known by its common synonym 2-Bromocumene, is a halogenated aromatic compound with the CAS Number 7073-94-1.[1][2][3][4] It serves as a pivotal intermediate in the field of organic synthesis, particularly for researchers, scientists, and professionals in drug development and materials science.[5][6] The molecule's structure, featuring a bromine atom and an isopropyl group in an ortho-substitution pattern on a benzene ring, provides a unique combination of steric and electronic properties. This specific regiochemistry is critical for directing subsequent chemical transformations, making it a valuable building block for constructing complex molecular frameworks.[5] Its utility spans from the synthesis of novel pharmaceuticals and agrochemicals to the development of advanced functional materials.[5][6][7] This guide provides a comprehensive overview of its physicochemical properties, synthesis, core applications, and safe handling protocols.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, reaction planning, and purification. The compound is a liquid at room temperature, insoluble in water, and possesses a density greater than water.[8][9] Its boiling point is commonly reported at reduced pressure, which is typical for purification via vacuum distillation to prevent decomposition at higher temperatures.
| Property | Value | Source(s) |
| CAS Number | 7073-94-1 | [1][2] |
| Molecular Formula | C₉H₁₁Br | [1][3] |
| Molecular Weight | 199.09 g/mol | [10][11] |
| Appearance | Colorless oil to orange-yellow transparent liquid | [10] |
| Boiling Point | 90 °C @ 15 mmHg | [5][8][12] |
| 210 °C @ 760 mmHg | [11] | |
| Density | ~1.30 g/mL | [5][8][13] |
| Melting Point | -59 °C to -58.8 °C | [13] |
| Refractive Index (n²⁰/D) | 1.5410 | [8][13] |
| Solubility | Insoluble in water | [8][9] |
| Synonyms | 2-Bromocumene, o-Bromocumene, 2-Isopropylbromobenzene | [1][3][5][14] |
Synthesis, Purification, and Quality Control
The reliable synthesis and rigorous purification of this compound are paramount for its successful application in subsequent reactions, where impurities could lead to unwanted side products or catalyst deactivation.
Synthetic Pathway
A documented laboratory-scale synthesis involves the reduction of 1-bromo-2-isopropenylbenzene.[10] This precursor can be subjected to a reaction with tosylhydrazide and sodium acetate trihydrate in a suitable solvent like tetrahydrofuran (THF). The choice of tosylhydrazide as a reducing agent in this context is a variant of the Wolff-Kishner reduction, suitable for substrates that might be sensitive to strongly basic conditions. The reaction proceeds by heating the mixture at reflux to drive the reaction to completion.[10]
Experimental Protocol: Synthesis
The following protocol is a representative procedure for the synthesis of this compound.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-bromo-2-isopropenylbenzene (1 equivalent), tosylhydrazide (5 equivalents), and sodium acetate trihydrate (5 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.3 M with respect to the starting material.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (EtOAc) three times.
-
Washing: Combine the organic extracts and wash with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
Experimental Protocol: Purification
The crude product obtained from the synthesis is typically purified to remove unreacted starting materials and byproducts. Column chromatography is the method of choice for achieving high purity.[10]
-
Column Preparation: Prepare a silica gel slurry in petroleum ether and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude oil in a minimal amount of the eluent (petroleum ether) and load it onto the top of the silica column.
-
Elution: Elute the column with petroleum ether, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified oil.[10]
Quality Control and Verification
For researchers, ensuring the purity and identity of the starting material is a non-negotiable step. Reputable suppliers provide a Certificate of Analysis (CoA) with each batch, detailing the purity (typically ≥97%) as determined by techniques like Gas Chromatography (GC).[1][5][7] Structural confirmation is achieved through spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment, showing characteristic signals for the isopropyl group (a doublet and a septet) and the aromatic protons.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity.
Core Reactivity and Applications in Drug Development
The synthetic value of this compound stems from the reactivity of the aryl bromide functional group, which makes it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.
Grignard Reagent Formation
The compound readily reacts with magnesium metal to form the corresponding Grignard reagent, 2-isopropylphenylmagnesium bromide. This transformation converts the electrophilic aryl bromide into a potent nucleophile, which can be used to react with a wide range of electrophiles (e.g., aldehydes, ketones, esters) to build more complex molecular structures.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a cornerstone substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery.
-
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, yielding biaryl structures.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, a critical transformation for synthesizing many pharmaceutical compounds.
-
Heck Coupling: Reaction with an alkene to form a new C-C bond, attaching a vinyl group to the aromatic ring.
These reactions allow for the modular and predictable assembly of complex organic molecules, where the this compound moiety serves as a key structural unit.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[2]
| Hazard Identification | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2] |
Precautionary Measures and First Aid
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2]
-
First Aid (Skin Contact): If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]
-
First Aid (Eye Contact): If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[15]
Conclusion
This compound is more than a simple chemical; it is a versatile and enabling tool for chemical innovation. Its well-defined physicochemical properties, established synthetic routes, and, most importantly, its predictable reactivity in powerful cross-coupling reactions make it an indispensable intermediate. For researchers in drug development and materials science, a thorough understanding of this compound's characteristics and applications provides a strategic advantage in the design and execution of complex multi-step syntheses, paving the way for the discovery of novel and impactful molecules.
References
- 1. scbt.com [scbt.com]
- 2. chemos.de [chemos.de]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 7073-94-1|this compound|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 7073-94-1 | 1-Bromo-2-isopropyl benzene - Aromsyn Co.,Ltd. [aromsyn.com]
- 8. parchem.com [parchem.com]
- 9. chembk.com [chembk.com]
- 10. 1-Bromo-2-(1-methylethyl)benzene | 7073-94-1 [chemicalbook.com]
- 11. 7073-94-1 | this compound - Moldb [moldb.com]
- 12. parchem.com [parchem.com]
- 13. This compound [stenutz.eu]
- 14. o-Bromocumene | C9H11Br | CID 23475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
mass spectrometry of 1-Bromo-2-isopropylbenzene
An In-Depth Technical Guide to the Mass Spectrometry of 1-Bromo-2-isopropylbenzene
Introduction
This compound (also known as o-bromocumene) is a halogenated aromatic hydrocarbon with the chemical formula C₉H₁₁Br.[1][2] As a substituted benzene derivative, its structural elucidation is critical in various fields, including organic synthesis, environmental analysis, and pharmaceutical development, where it may serve as an intermediate or appear as an impurity. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a definitive analytical technique for its identification and characterization. This is due to its ability to provide both the molecular weight and a unique fragmentation "fingerprint" of the molecule.
This guide serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of the mass spectrometric behavior of this compound under Electron Ionization (EI). We will delve into the fundamental principles governing its ionization and fragmentation, present a detailed experimental protocol for its analysis, and interpret its characteristic mass spectrum. The insights provided are grounded in established chemical principles and authoritative spectral data, designed to empower scientists in their analytical endeavors.
Part 1: Fundamental Principles of Ionization and Fragmentation
The mass spectrum of an organic compound is a map of the mass-to-charge ratios (m/z) of ions produced from the parent molecule. For this compound, two core chemical features dictate its fragmentation pattern: the presence of a bromine atom and the alkylbenzene structure.
The Isotopic Signature of Bromine
A definitive feature in the mass spectrum of any bromine-containing compound is its unique isotopic pattern. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[3][4][5] Consequently, any ion containing a single bromine atom will appear as a pair of peaks of almost equal intensity, separated by two m/z units. This doublet is referred to as the M and M+2 peaks for the molecular ion, and it provides an unmistakable indicator for the presence of bromine in the molecule or fragment.[4][6]
Fragmentation of Alkyl-Substituted Benzenes
Under the high-energy conditions of Electron Ionization (typically 70 eV), alkyl-substituted benzenes undergo characteristic fragmentation.[7][8] The most prominent fragmentation pathway is cleavage of the bond beta to the aromatic ring, a process known as benzylic cleavage.[9] This occurs because the resulting benzylic carbocation is significantly stabilized by resonance with the aromatic ring. For alkylbenzenes with side chains of three or more carbons, a McLafferty rearrangement is also possible.[9][10] The stable aromatic ring itself requires significant energy to fragment.[9][11]
Part 2: The Fragmentation Pathway of this compound
By combining the principles of bromine's isotopic signature and alkylbenzene fragmentation, we can predict the behavior of this compound upon electron ionization. The molecular weight of the compound is 199.088 g/mol .[1][2]
-
Molecular Ion Formation : The initial event is the removal of an electron to form the molecular radical cation, [C₉H₁₁Br]⁺•. Due to the two bromine isotopes, this will be observed as a doublet at m/z 198 (containing ⁷⁹Br) and m/z 200 (containing ⁸¹Br) with a roughly 1:1 intensity ratio.
-
Primary Fragmentation - Benzylic Cleavage : The most favored fragmentation is the cleavage of the benzylic C-C bond, resulting in the loss of a methyl radical (•CH₃) from the isopropyl group. This is an alpha-cleavage relative to the benzene ring. The loss of a 15 Da methyl group leads to the formation of a stable secondary benzylic carbocation. This fragment is the base peak in the spectrum and will appear as a characteristic 1:1 doublet at m/z 183 and m/z 185 .
-
Secondary Fragmentation - Loss of Bromine : The molecular ion can also lose a bromine radical (•Br). This results in a C₉H₁₁⁺ fragment at m/z 119 . This cleavage is less favorable than the loss of a methyl group, resulting in a lower intensity peak.
-
Other Fragments : Further fragmentation can occur. For instance, the loss of the entire isopropyl group (•C₃H₇) from the molecular ion would yield a bromobenzene cation at m/z 155/157.
The diagram below illustrates the primary fragmentation pathways.
Part 3: Experimental Protocol for GC-MS Analysis
This section provides a self-validating, step-by-step protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
Step 1: Sample Preparation
-
Solvent Selection : Choose a high-purity volatile solvent in which the analyte is soluble (e.g., Dichloromethane, Hexane, or Ethyl Acetate). Ensure the solvent does not co-elute with the analyte.
-
Standard Preparation : Prepare a stock solution of this compound at 1 mg/mL.
-
Working Solution : Dilute the stock solution to a final concentration of approximately 1-10 µg/mL for analysis. This concentration is typically sufficient to produce a strong signal without saturating the detector.
Step 2: Instrumental Setup & Parameters
The following parameters are a robust starting point for a standard capillary GC-MS system.
| Parameter | Setting | Rationale (Expertise & Experience) |
| GC System | ||
| Injection Mode | Splitless (or Split 10:1) | Splitless mode is used for trace analysis to maximize analyte transfer to the column. A split injection prevents peak broadening and column overload for more concentrated samples. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic efficiency and is inert. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Optimal flow for typical 0.25 mm ID columns, balancing resolution and analysis time. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | This non-polar stationary phase is ideal for separating aromatic compounds based on boiling point and provides excellent inertness and low bleed. |
| Oven Program | Initial: 50 °C, hold 2 min | Allows for solvent focusing at the head of the column. |
| Ramp: 10 °C/min to 280 °C | A controlled ramp ensures good separation of the analyte from any impurities. | |
| Final Hold: 280 °C for 5 min | Ensures that all heavier components are eluted from the column before the next run. | |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique that produces repeatable and characteristic fragmentation patterns, ideal for library matching.[7] |
| Ionization Energy | 70 eV | The industry standard energy that provides sufficient fragmentation for structural elucidation and allows for comparison with established spectral libraries like NIST.[12] |
| Source Temp. | 230 °C | Hot enough to prevent condensation of the analyte while minimizing thermal degradation. |
| Quadrupole Temp. | 150 °C | Maintains ion path cleanliness and ensures consistent mass filtering. |
| Scan Range | 40 - 300 m/z | Covers the expected molecular ion and all significant fragments of the analyte. |
| Solvent Delay | 3 - 4 min | Prevents the high concentration of the injection solvent from entering and saturating the MS detector. |
Step 3: Data Acquisition and Analysis
-
Injection : Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquisition : Start the data acquisition using the parameters defined above.
-
Analysis :
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak.
-
Analyze the spectrum for the key features: the molecular ion doublet (m/z 198/200) and the base peak doublet (m/z 183/185).
-
Compare the acquired spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[13]
-
The workflow for this analysis is visualized below.
Part 4: Interpreting the Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by several key ions. The data compiled from the NIST Chemistry WebBook and the fragmentation principles discussed above are summarized in the table below.[1][13]
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Formula | Origin (Neutral Loss) | Significance |
| 198 / 200 | Molecular Ion | [C₉H₁₁Br]⁺• | - | Confirms molecular weight and presence of one bromine atom. |
| 183 / 185 | [M - CH₃]⁺ | [C₈H₈Br]⁺ | Loss of a methyl radical (•CH₃) | Base Peak . Indicates the stability of the resulting secondary benzylic cation. |
| 155 / 157 | [M - C₃H₇]⁺ | [C₆H₄Br]⁺ | Loss of an isopropyl radical (•C₃H₇) | Indicates cleavage of the entire alkyl side chain. |
| 119 | [M - Br]⁺ | [C₉H₁₁]⁺ | Loss of a bromine radical (•Br) | Confirms the presence of the C₉H₁₁ alkylbenzene structure. |
| 77 | Phenyl Cation | [C₆H₅]⁺ | Fragmentation of the aromatic ring | A common, though less intense, fragment in the spectra of benzene derivatives. |
Conclusion
The mass spectrometric analysis of this compound is a clear example of how fundamental chemical principles can be applied to elucidate a molecule's structure. The spectrum is definitively characterized by two features: the 1:1 isotopic doublet for all bromine-containing fragments and a dominant base peak at m/z 183/185 resulting from a stable benzylic cation formed by the loss of a methyl group. By employing the standardized GC-MS protocol outlined in this guide, researchers and drug development professionals can reliably identify and characterize this compound with high confidence. This methodical approach, combining predictive theory with robust experimental practice, is the cornerstone of modern analytical chemistry.
References
- 1. Benzene, 1-bromo-2-(1-methylethyl)- [webbook.nist.gov]
- 2. Benzene, 1-bromo-2-(1-methylethyl)- [webbook.nist.gov]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. savemyexams.com [savemyexams.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzene, 1-bromo-2-(1-methylethyl)- [webbook.nist.gov]
Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy
An In-depth Technical Guide to the Infrared Spectrum Analysis of 1-Bromo-2-isopropylbenzene
This compound (CAS No: 7073-94-1), also known as 2-bromocumene, is an organobromine compound featuring an ortho-substituted aromatic ring.[1][2][3] Its utility in organic synthesis and as a precursor in drug development necessitates stringent structural verification and quality control. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[4] By probing the vibrational modes of a molecule's constituent bonds, IR spectroscopy provides a unique "molecular fingerprint," allowing for the confirmation of functional groups and substitution patterns.
This guide provides a comprehensive analysis of the IR spectrum of this compound. As a senior application scientist, the objective is not merely to present data but to explain the causal relationships between molecular structure and spectral features. We will delve into the theoretical underpinnings, present a robust experimental protocol, and conduct a detailed deconvolution of the spectrum, grounding each assertion in authoritative principles of vibrational spectroscopy.
Guiding Principles: From Molecular Vibration to Spectral Signature
An IR spectrum is generated when a molecule absorbs infrared radiation, causing specific bonds to transition to a higher vibrational energy state.[5] The frequency of the absorbed radiation corresponds to the natural vibrational frequency of the bond, which is determined by the masses of the bonded atoms and the stiffness of the bond. For a complex molecule like this compound, the resulting spectrum is a composite of various vibrational modes, including stretching (changes in bond length) and bending (changes in bond angle).[6]
The analysis of its spectrum can be logically segmented by considering the distinct structural components: the isopropyl group, the aromatic ring, and the carbon-bromine bond.
-
Alkyl C-H Vibrations : The isopropyl group's saturated sp³ hybridized C-H bonds will exhibit stretching vibrations just below 3000 cm⁻¹ and characteristic bending vibrations at lower wavenumbers.[7]
-
Aromatic C-H and C=C Vibrations : The sp² hybridized C-H bonds of the benzene ring produce stretching peaks just above 3000 cm⁻¹.[5][8] The conjugated pi-system of the ring gives rise to distinctive C=C stretching bands in the 1600-1450 cm⁻¹ region.[9]
-
Substitution Pattern Fingerprints : The relative positions of the substituents on the benzene ring create highly diagnostic absorption patterns. For ortho-disubstitution, the C-H out-of-plane (OOP) bending vibrations in the 900-675 cm⁻¹ region are particularly informative.[9][10] Additionally, a series of weak overtone and combination bands between 2000-1650 cm⁻¹ provides a secondary confirmation of the substitution pattern.[11][12]
-
Carbon-Halogen Vibrations : The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically below 700 cm⁻¹.[13]
Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples like this compound due to its simplicity, speed, and minimal sample volume requirement.[14] The following protocol ensures a reproducible, high-quality spectrum.
Instrumentation & Safety
-
Spectrometer : A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is standard.
-
ATR Accessory : A single-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal is recommended for its chemical robustness.[15]
-
Safety : this compound is classified as a skin and eye irritant.[16] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.
Step-by-Step Data Acquisition
-
Instrument Preparation : Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
ATR Crystal Cleaning : Meticulously clean the surface of the ATR crystal using a solvent-moistened, non-abrasive wipe (e.g., with isopropanol) and allow it to dry completely. This step is critical to prevent sample cross-contamination.[17]
-
Background Spectrum Acquisition : With the clean, dry ATR crystal in place, collect a background spectrum. This scan measures the absorbance of the ambient atmosphere (H₂O, CO₂) and the instrument's optical components. It will be computationally subtracted from the sample spectrum to provide a clean baseline. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
Sample Application : Place a single drop (1-2 µL) of this compound directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[14][15]
-
Sample Spectrum Acquisition : Using the same parameters as the background scan, acquire the sample spectrum.
-
Post-Measurement Cleaning : After the measurement is complete, thoroughly clean the sample from the ATR crystal surface using a suitable solvent and soft wipe.
Experimental Workflow Diagram
Caption: ATR-FTIR workflow for liquid sample analysis.
Detailed Spectral Deconvolution
The following analysis dissects the key regions of the IR spectrum for this compound, assigning characteristic bands to their corresponding molecular vibrations.
I. C-H Stretching Region (3200-2800 cm⁻¹)
-
Aromatic C-H Stretch (3100-3000 cm⁻¹) : Weak to medium intensity bands are expected just above 3000 cm⁻¹. These absorptions are due to the stretching vibrations of the C-H bonds on the benzene ring, where the carbons are sp² hybridized.[7][8] Their position at a higher frequency than alkane C-H stretches is a reliable indicator of aromaticity.[5]
-
Aliphatic C-H Stretch (3000-2850 cm⁻¹) : Stronger, sharp absorptions appear just below 3000 cm⁻¹. These are assigned to the symmetric and asymmetric stretching vibrations of the C-H bonds within the isopropyl group, where the carbons are sp³ hybridized.[6][7]
II. Overtone & Combination Band Region (2000-1650 cm⁻¹)
This region contains a pattern of weak "benzene fingers" which are highly characteristic of the ring's substitution pattern.[12] For an ortho-disubstituted benzene, a specific pattern of bands is expected, which can be used to distinguish it from its meta and para isomers.[18] While weak, these bands are diagnostically valuable because few other functional groups absorb in this region.[11][18]
III. Double Bond & Bending Vibration Region (1650-1350 cm⁻¹)
-
Aromatic C=C In-Ring Stretch (1600-1450 cm⁻¹) : Two to four medium-intensity bands appear in this region, corresponding to the stretching vibrations of the carbon-carbon bonds within the aromatic ring.[6][9] Common absorptions are seen near 1600, 1585, 1500, and 1450 cm⁻¹.[7][8]
-
Aliphatic C-H Bending (1470-1370 cm⁻¹) : The bending (scissoring and rocking) vibrations of the isopropyl group's C-H bonds are found here. A characteristic feature of an isopropyl group is a doublet (two peaks) of medium intensity appearing around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹, arising from the symmetric bending of the two methyl groups attached to the same carbon.
IV. Fingerprint Region (< 1350 cm⁻¹)
This region contains a wealth of complex, unique absorptions, making it a true "fingerprint" for the molecule.
-
Aromatic C-H Out-of-Plane (OOP) Bending : For an ortho-disubstituted ring with four adjacent hydrogens, a strong, characteristic absorption band is expected between 770 and 735 cm⁻¹.[10][13] This is one of the most powerful diagnostic peaks for confirming the ortho-isomeric structure.
-
C-Br Stretch : The stretching vibration of the carbon-bromine bond is expected to produce a medium to strong absorption in the 700-500 cm⁻¹ range.[13][19] Its precise location can be influenced by coupling with other vibrations.
Summary of Key Vibrational Modes
References
- 1. Benzene, 1-bromo-2-(1-methylethyl)- [webbook.nist.gov]
- 2. Benzene, 1-bromo-2-(1-methylethyl)- [webbook.nist.gov]
- 3. Synthonix, Inc > 7073-94-1 | this compound [synthonix.com]
- 4. proprep.com [proprep.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. employees.oneonta.edu [employees.oneonta.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 14. agilent.com [agilent.com]
- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. chemos.de [chemos.de]
- 17. researchgate.net [researchgate.net]
- 18. spectra-analysis.com [spectra-analysis.com]
- 19. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-isopropylbenzene from 2-isopropylaniline
Introduction: The Strategic Importance of 1-Bromo-2-isopropylbenzene
This compound, also known as 2-bromocumene, is a valuable halogenated aromatic compound that serves as a key intermediate in the synthesis of a wide array of complex organic molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the specific ortho substitution pattern of the isopropyl and bromo groups provides a unique steric and electronic environment for subsequent chemical transformations. This arrangement is instrumental in directing further functionalization of the aromatic ring, making it a sought-after building block for the construction of novel molecular architectures. The synthesis of this compound is therefore a critical process for researchers and drug development professionals. The most reliable and widely employed method for this transformation is the Sandmeyer reaction, which allows for the conversion of the amino group of 2-isopropylaniline into a bromo substituent with high regioselectivity.[1]
This technical guide provides a comprehensive overview of the synthesis of this compound from 2-isopropylaniline via the Sandmeyer reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss modern catalytic alternatives that offer improved efficiency and milder reaction conditions.
The Sandmeyer Reaction: A Mechanistic Deep Dive
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the replacement of an amino group on an aromatic ring with a variety of substituents, including halogens. The reaction proceeds in two main stages: the diazotization of the primary aromatic amine, followed by the copper(I)-catalyzed substitution of the diazonium group.[1]
Part 1: Diazotization of 2-isopropylaniline
The first step involves the conversion of the primary amine, 2-isopropylaniline, into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C). The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[2]
The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized arenediazonium ion.
Part 2: Copper(I)-Catalyzed Bromination
The second stage of the Sandmeyer reaction is the copper(I)-catalyzed decomposition of the diazonium salt in the presence of a bromide source, typically copper(I) bromide (CuBr). This step proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The copper(I) ion acts as a catalyst, initiating a single-electron transfer (SET) to the diazonium ion. This transfer results in the formation of an aryl radical and the evolution of nitrogen gas, which is a thermodynamically favorable process. The aryl radical then abstracts a bromine atom from a copper(II) bromide species (formed in the initial SET step), yielding the desired this compound and regenerating the copper(I) catalyst.
Caption: The two-stage mechanism of the Sandmeyer reaction for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the classical Sandmeyer reaction for the synthesis of this compound. It is imperative that all steps are performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times.
Table 1: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-isopropylaniline | 135.21 | 13.5 g | 0.1 | --- |
| Hydrobromic acid (48%) | 80.91 | 40 mL | ~0.35 | --- |
| Sodium nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 | --- |
| Copper(I) bromide (CuBr) | 143.45 | 15.8 g | 0.11 | --- |
| Deionized water | 18.02 | As needed | --- | --- |
| Diethyl ether | 74.12 | As needed | --- | For extraction |
| Saturated sodium bicarbonate solution | --- | As needed | --- | For washing |
| Saturated sodium bisulfite solution | --- | As needed | --- | For washing |
| Brine | --- | As needed | --- | For washing |
| Anhydrous magnesium sulfate | 120.37 | As needed | --- | For drying |
Part A: Diazotization of 2-isopropylaniline
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 13.5 g (0.1 mol) of 2-isopropylaniline and 40 mL of 48% hydrobromic acid.
-
Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
Dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water in a separate beaker and cool the solution to 0 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature is maintained between 0 and 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes. The resulting solution contains the 2-isopropylbenzenediazonium bromide.
Part B: Sandmeyer Bromination
-
In a 500 mL beaker, dissolve 15.8 g (0.11 mol) of copper(I) bromide in 20 mL of 48% hydrobromic acid.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) bromide solution with continuous stirring. A vigorous evolution of nitrogen gas will occur.
-
After the initial effervescence subsides, warm the reaction mixture to room temperature and then heat it to 60 °C on a water bath for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature. The crude this compound will separate as a dark, oily layer.
Part C: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash successively with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, 50 mL of saturated sodium bisulfite solution (to remove any residual bromine), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation. Collect the fraction boiling at approximately 90-92 °C at 15 mmHg.
Caption: A streamlined workflow for the synthesis of this compound.
Modern Advancements: Catalytic Sandmeyer Bromination
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 2: Physical and Spectroscopic Data
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₉H₁₁Br |
| Molar Mass | 199.09 g/mol |
| Boiling Point | 90-92 °C at 15 mmHg |
| Density | ~1.30 g/mL |
| ¹H NMR (CDCl₃, δ) | ~7.5 (d, 1H), ~7.2 (m, 2H), ~7.0 (t, 1H), ~3.4 (septet, 1H), ~1.2 (d, 6H) |
| ¹³C NMR (CDCl₃, δ) | ~147, ~133, ~128, ~127, ~124, ~122, ~34, ~23 |
| Mass Spectrum (m/z) | 198/200 (M⁺, M⁺+2, bromine isotopes), 119 (M⁺ - Br) |
Safety Considerations: Handling Diazonium Salts
Aryl diazonium salts are notoriously unstable and can be explosive, especially when dry.[4] It is of paramount importance to adhere to the following safety precautions:
-
Never isolate the diazonium salt: The diazonium salt should be prepared in situ and used immediately in the subsequent reaction.
-
Maintain low temperatures: The diazotization reaction must be kept at 0-5 °C to minimize decomposition.
-
Avoid friction and shock: Solid diazonium salts are sensitive to mechanical shock and friction.
-
Quench excess nitrous acid: After diazotization, any remaining nitrous acid can be quenched by the addition of a small amount of urea or sulfamic acid.
-
Proper waste disposal: Any residual diazonium compounds should be decomposed by adding a reducing agent, such as sodium bisulfite, before disposal.
Conclusion
The Sandmeyer reaction provides a reliable and effective method for the synthesis of this compound from 2-isopropylaniline. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can successfully prepare this important synthetic intermediate. The exploration of modern catalytic variants offers exciting opportunities for further process improvements, aligning with the principles of green and sustainable chemistry. The information presented in this guide is intended to provide a solid foundation for the successful and safe execution of this valuable organic transformation.
References
The Solubility Profile of 1-Bromo-2-isopropylbenzene: A Technical Guide for Researchers
Abstract
This technical guide offers a comprehensive analysis of the solubility of 1-bromo-2-isopropylbenzene (also known as 2-bromocumene) in organic solvents. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical guidance. While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust predicted solubility profile based on physicochemical principles and analog data. Furthermore, it provides a detailed, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate critical data for applications in synthesis, purification, and formulation.
Introduction: Understanding the Physicochemical Landscape
This compound (CAS No. 7073-94-1) is a halogenated aromatic hydrocarbon with a molecular formula of C₉H₁₁Br.[1][2] Its structure, featuring a nonpolar benzene ring and an isopropyl group, is key to its solubility characteristics. The presence of the bromine atom introduces a degree of polarity and a site for potential intermolecular interactions. However, the molecule is predominantly nonpolar. This fundamental property is the primary determinant of its behavior in various solvent systems, governed by the long-standing principle of "like dissolves like."[3][4]
Halogenated hydrocarbons, as a class, generally exhibit low solubility in polar solvents like water due to their inability to form strong intermolecular interactions, such as hydrogen bonds.[5] Conversely, they tend to be soluble in other nonpolar organic solvents where the intermolecular forces are of a similar nature and magnitude, primarily van der Waals forces.[5] Numerous sources confirm that this compound is insoluble in water.[1][6][7][8]
Predicted Solubility Profile of this compound
In the absence of specific published quantitative data, a reliable qualitative and semi-quantitative solubility profile can be predicted. This prediction is grounded in the compound's molecular structure and empirical data from its structural isomer, 1-bromo-4-isopropylbenzene, which is reported to be soluble in nonpolar organic solvents like hexane and toluene.[3]
The large, nonpolar surface area of the isopropyl-substituted benzene ring in this compound dictates its affinity for solvents with similar characteristics. The dissolution process is energetically favored when the energy required to break the solute-solute and solvent-solvent interactions is balanced by the energy released upon the formation of new solute-solvent interactions.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | "Like dissolves like"; both solute and solvents are dominated by London dispersion forces. |
| Non-Polar Aromatic | Toluene, Benzene, Xylenes | High / Miscible | Similar nonpolar characteristics and potential for favorable π-π stacking interactions. |
| Halogenated | Dichloromethane (DCM), Chloroform | High / Miscible | Structural similarities, including the presence of a halogen atom, promote miscibility.[5] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | Ethers are relatively nonpolar and can effectively solvate the nonpolar regions of the molecule. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble / Miscible | The carbonyl group introduces polarity, but the alkyl portions of the solvent allow for favorable interactions with the nonpolar solute. |
| Alcohols | Ethanol, Methanol, Isopropanol | Moderately to Highly Soluble | While alcohols are polar, their alkyl chains can interact with the nonpolar solute. Solubility is expected to increase with the alkyl chain length of the alcohol. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble | These highly polar solvents can dissolve a wide range of organic compounds, though the interaction is less favorable than with nonpolar solvents. |
| Polar Protic | Water | Insoluble | The high polarity and strong hydrogen bonding network of water prevent the nonpolar this compound from dissolving.[1][6][7][8] |
Experimental Determination of Solubility: A Validated Protocol
For applications requiring precise solubility values, direct experimental determination is essential. The isothermal shake-flask method is a reliable and widely accepted technique for measuring the solubility of a liquid solute in a liquid solvent.[9]
Causality in Experimental Design
The following protocol is designed to be self-validating. Each step has a clear scientific rationale aimed at achieving a true equilibrium state, which is the foundation of an accurate solubility measurement. The establishment of equilibrium is confirmed by analyzing samples at successive time points until the concentration of the solute in the solvent remains constant.
Step-by-Step Methodology
-
Materials and Reagents:
-
This compound (solute) of known purity.
-
Selected organic solvent (of high purity, e.g., HPLC grade).
-
Glass vials with airtight seals (e.g., screw caps with PTFE septa).
-
Thermostatically controlled shaker or incubator.
-
Syringes and syringe filters (e.g., 0.22 µm PTFE) to separate the undissolved solute.
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a UV detector (HPLC-UV)).
-
Volumetric flasks and pipettes for preparing standards.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of a distinct second phase of the solute is crucial to ensure that the solution is saturated.
-
Seal the vial tightly to prevent any evaporation of the solvent, which would alter the concentration.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for an extended period (e.g., 24-48 hours) to facilitate the dissolution process and reach equilibrium. It is advisable to take samples at various time points (e.g., 12, 24, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes over time).
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.
-
Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any microscopic undissolved droplets. This step is critical to avoid overestimation of the solubility.
-
Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the chosen solvent of known concentrations.
-
Analyze the calibration standards and the diluted sample using a suitable analytical technique (GC-FID or HPLC-UV are often appropriate for this type of compound).
-
Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of this compound in the solvent.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the determination of the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the current body of scientific literature, a strong predictive framework based on its molecular structure and the principle of "like dissolves like" indicates high solubility to complete miscibility in a wide array of nonpolar and moderately polar organic solvents, and insolubility in water. For researchers requiring precise data for their applications, the detailed isothermal shake-flask protocol provided in this guide offers a robust and reliable method for its determination. This document serves as a foundational resource, enabling informed solvent selection and facilitating the effective use of this compound in research and development.
References
- 1. 1-Bromo-2-(1-methylethyl)benzene | 7073-94-1 [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. education.com [education.com]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. chembk.com [chembk.com]
- 7. parchem.com [parchem.com]
- 8. parchem.com [parchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Bromo-2-isopropylbenzene (2-Bromocumene)
Abstract
This technical guide provides a comprehensive overview of 1-bromo-2-isopropylbenzene (CAS No. 7073-94-1), a halogenated aromatic compound of significant utility in synthetic organic chemistry. Intended for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's core chemical identity, physicochemical properties, and key synthetic considerations. We present a detailed examination of its preparation via electrophilic aromatic substitution, addressing the critical challenge of isomeric separation. Furthermore, this guide details validated protocols for its application as a versatile intermediate in cornerstone carbon-carbon bond-forming reactions, such as Grignard and Suzuki-Miyaura cross-coupling, which are fundamental to modern drug discovery and materials science.
Core Chemical Identity and Physicochemical Properties
This compound is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom and an isopropyl group at the ortho (1,2) positions.[1] This specific substitution pattern is crucial for directing subsequent reactions and building precise molecular frameworks.[1]
Chemical Structure and IUPAC Nomenclature
The definitive IUPAC name for this compound is 1-bromo-2-(propan-2-yl)benzene .[2] However, it is commonly referred to in literature and commercial catalogs by several synonyms:
The molecular formula is C₉H₁₁Br.[3]
Physicochemical Data
The physical and chemical properties of this compound are essential for its handling, reaction planning, and purification. The data below has been consolidated from various authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 7073-94-1 | [3][4] |
| Molecular Weight | 199.09 g/mol | [2] |
| Appearance | Colorless to light orange/yellow liquid | |
| Density | ~1.300 g/mL at 25 °C | [1] |
| Boiling Point | ~210 °C at 760 mmHg; ~90 °C at 15 mmHg | [1] |
| Melting Point | ~ -59 °C | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents like ether, THF, and toluene. | [1] |
| Refractive Index (n²⁰/D) | ~1.541 | [1] |
Synthesis and Purification: The Challenge of Regioselectivity
The most direct and common synthesis of brominated cumenes is the electrophilic aromatic substitution of isopropylbenzene (cumene). This reaction highlights a fundamental concept in organic chemistry: the directing effects of substituents and the influence of sterics.
The Causality of Isomer Formation
The isopropyl group is an activating, ortho, para-director due to its electron-donating nature.[5] Consequently, the electrophilic bromination of cumene using molecular bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃) does not yield a single product. Instead, it produces a mixture of the desired this compound (ortho) and the major byproduct, 1-bromo-4-isopropylbenzene (para).[5]
Expert Insight: The para isomer is the predominant product primarily due to steric hindrance. The bulky isopropyl group physically obstructs the adjacent ortho positions, making it more difficult for the electrophile (Br⁺) to attack there compared to the sterically accessible para position.[5] This regioselectivity issue is the principal challenge in obtaining pure this compound via this route.
dot
References
- 1. Bromination of cumene and some 4-hydroxycumenes with N-bromosuccinimide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. o-Bromocumene | C9H11Br | CID 23475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cumene process - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. quora.com [quora.com]
Navigating the Labyrinth of Synthesis: A Technical Guide to the Commercial Availability and Purity of 1-Bromo-2-isopropylbenzene
For the discerning researcher, scientist, and drug development professional, the journey from concept to discovery is paved with the integrity of its starting materials. This guide provides a deep dive into the practical considerations surrounding 1-Bromo-2-isopropylbenzene (CAS No. 7073-94-1), a key aromatic building block. We will move beyond a simple cataloging of suppliers to dissect the nuances of purity, the logic of analytical validation, and the strategies for purification that underpin reproducible, high-impact research.
The Strategic Importance of this compound in Synthesis
This compound, also known as 2-bromocumene, is a versatile intermediate in organic synthesis. Its utility stems from the ortho-disposed bromo and isopropyl functionalities on the benzene ring. The bromine atom serves as a handle for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. The sterically demanding isopropyl group can direct subsequent reactions to specific positions on the aromatic ring and influence the conformational properties of the final molecule, a critical consideration in the design of bioactive compounds.
Commercial Landscape: Availability and Purity Grades
A survey of prominent chemical suppliers reveals that this compound is readily available, though purity levels can vary. This variability underscores the importance of careful supplier selection and in-house quality control.
| Supplier Category | Typical Purity (%) | Common Analytical Data Provided | Notes for Researchers |
| Major Global Suppliers (e.g., Sigma-Aldrich/Merck, TCI, Alfa Aesar) | 97-98% | Certificate of Analysis (CoA), may include NMR and/or GC-MS data upon request. | Reliable sources with established quality control, though often at a premium price.[1][2][3] |
| Specialized Chemical Providers (e.g., Parchem, CymitQuimica, Santa Cruz Biotechnology) | 97-99% | CoA is standard; some may provide spectral data on their websites.[1][2] | Offer a balance of quality and cost-effectiveness. It is advisable to request lot-specific data. |
| Research Chemical Marketplaces (e.g., Molb, Synthonix) | 98% | Often provide access to NMR, HPLC, or LC-MS data online.[4] | Can be a good source for smaller quantities for initial studies. Data transparency is a key advantage. |
It is imperative for researchers to scrutinize the Certificate of Analysis for each batch. While a stated purity of 98% is common, the nature of the remaining 2% can significantly impact reaction outcomes.
Deconstructing Purity: A Trifecta of Analytical Validation
To ensure the integrity of experimental results, a multi-pronged approach to purity verification is recommended. This not only confirms the identity and purity of the starting material but also provides a baseline for monitoring reaction progress.
Gas Chromatography-Mass Spectrometry (GC-MS): The First Line of Defense
GC-MS is an indispensable tool for assessing the purity of volatile compounds like this compound. It provides information on both the retention time (a measure of purity) and the mass-to-charge ratio of the compound and any impurities.
Expected GC-MS Profile:
-
Major Peak: The chromatogram should be dominated by a single peak corresponding to this compound.
-
Mass Spectrum: The mass spectrum of the major peak should exhibit a characteristic molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity, indicative of the presence of a single bromine atom. The fragmentation pattern should be consistent with the structure, with a significant peak corresponding to the loss of the isopropyl group. The top peak is often observed at an m/z of 183.
Potential Impurities Detectable by GC-MS:
-
Residual Starting Materials: Depending on the synthetic route, this could include 2-isopropylaniline or 2-isopropylphenol.
-
Isomeric Byproducts: Other brominated isopropylbenzene isomers (e.g., 1-bromo-3-isopropylbenzene, 1-bromo-4-isopropylbenzene) may be present.
-
Solvent Residues: Traces of solvents used in the synthesis and purification, such as toluene or heptane.
A Self-Validating GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms or equivalent, is suitable.
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) will effectively separate components with different boiling points.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Scan Range: A mass range of 40-300 m/z will cover the expected fragments.
-
-
Data Analysis: Integrate the peak areas to determine the relative purity. Compare the mass spectrum of the main peak with a reference spectrum if available.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
¹H NMR spectroscopy provides a detailed picture of the molecular structure and can reveal the presence of impurities, even those with similar boiling points to the main compound.
Expected ¹H NMR Spectrum (in CDCl₃):
-
Isopropyl Protons: A doublet at approximately 1.2 ppm (integrating to 6H) corresponding to the two methyl groups of the isopropyl moiety, and a septet at around 3.2 ppm (integrating to 1H) for the methine proton.
-
Aromatic Protons: A series of multiplets in the range of 7.0-7.6 ppm (integrating to 4H). The ortho-disposition of the bromo and isopropyl groups will result in a complex splitting pattern.
Interpreting Impurities in the NMR Spectrum:
-
Isomeric Impurities: Will show distinct aromatic and aliphatic signals with different chemical shifts and coupling patterns.
-
Starting Materials: For example, the presence of 2-isopropylaniline would be indicated by a broad singlet for the -NH₂ protons.
-
Phenolic Byproducts: A broad singlet for the hydroxyl (-OH) proton would be observed if 2-isopropylphenol is present.
Workflow for Analytical Validation
The following diagram illustrates a logical workflow for the comprehensive analytical validation of incoming this compound.
Caption: A logical workflow for the analytical validation of this compound.
Strategies for Purification: When Commercial Grades Don't Suffice
For applications demanding the highest purity, further purification of commercially available this compound may be necessary. The choice of method depends on the nature of the impurities.
Fractional Distillation: For Volatile Impurities
If GC-MS analysis reveals the presence of impurities with boiling points close to that of this compound (boiling point ~214 °C at atmospheric pressure), fractional distillation under reduced pressure is the method of choice.
A Self-Validating Fractional Distillation Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a vacuum adapter, and a receiving flask. Ensure all glass joints are properly sealed.
-
Charge the Flask: Add the impure this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Apply Vacuum: Gradually reduce the pressure using a vacuum pump. A pressure of 10-20 mmHg is a good starting point.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial fraction, which will be enriched in lower-boiling impurities.
-
Main Fraction: Once the head temperature stabilizes at the expected boiling point of this compound at the applied pressure, collect the main fraction in a clean receiving flask.
-
Tailings: As the distillation nears completion, the temperature may fluctuate. Discard this final fraction.
-
-
Validation: Analyze the main fraction by GC-MS to confirm the removal of volatile impurities.
Column Chromatography: For Non-Volatile Impurities
For the removal of non-volatile or polar impurities, such as starting materials or byproducts from a Sandmeyer synthesis, column chromatography is highly effective.
A Self-Validating Column Chromatography Protocol:
-
Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent like petroleum ether or hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the non-polar solvent. This compound, being relatively non-polar, will travel down the column.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Validation: Confirm the purity of the isolated product by GC-MS and ¹H NMR.
Purification Workflow
The following diagram outlines the decision-making process for selecting a purification strategy.
Caption: A workflow for selecting the appropriate purification method for this compound.
Conclusion: A Foundation of Quality for Unwavering Research
The commercial availability of this compound provides a convenient starting point for a myriad of synthetic endeavors. However, the ultimate success of this research hinges on a rigorous, evidence-based approach to quality assessment and, when necessary, purification. By integrating the analytical and purification strategies outlined in this guide, researchers can build a solid foundation of quality, ensuring the reliability and reproducibility of their scientific discoveries.
References
The Strategic Utility of 1-Bromo-2-isopropylbenzene in Advanced Chemical Synthesis
Foreword: Beyond a Simple Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Bromo-2-isopropylbenzene, also known as 2-bromocumene, emerges not merely as a halogenated aromatic compound but as a versatile and powerful intermediate for researchers, scientists, and professionals in drug development and materials science. Its unique structural and electronic properties, arising from the ortho-positioning of a reactive bromine atom and a sterically influential isopropyl group, offer a sophisticated tool for molecular design and synthesis.
This technical guide delves into the core applications of this compound, moving beyond theoretical possibilities to provide field-proven insights and detailed methodologies. We will explore its pivotal role in the formation of crucial carbon-carbon and carbon-nitrogen bonds, its application in the synthesis of specialized ligands, and its potential as a precursor to advanced materials. The causality behind experimental choices will be elucidated, empowering the reader to not only replicate but also innovate upon the described protocols.
Core Properties and Synthetic Potential
This compound (CAS 7073-94-1) is a liquid at room temperature with a molecular formula of C₉H₁₁Br and a molecular weight of 199.10 g/mol .[1] Its utility in synthesis is primarily dictated by two key features: the reactive carbon-bromine bond and the steric and electronic influence of the adjacent isopropyl group. The C-Br bond is amenable to a wide array of transformations, most notably metal-catalyzed cross-coupling reactions and the formation of organometallic reagents. The isopropyl group, while sterically demanding, can direct reactions to specific positions and modulate the properties of the final product, such as solubility and conformational preference.
| Property | Value |
| CAS Number | 7073-94-1 |
| Molecular Formula | C₉H₁₁Br |
| Molecular Weight | 199.10 g/mol |
| Boiling Point | 90-92 °C at 15 mmHg |
| Alternate Names | 2-Bromocumene, o-Bromocumene |
Foundational Applications in Cross-Coupling Reactions
The palladium-catalyzed cross-coupling reactions are mainstays of modern synthetic chemistry, and this compound is an excellent substrate for these transformations, enabling the construction of complex aromatic systems.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. The reaction of this compound with various arylboronic acids provides access to a diverse range of 2-isopropylbiphenyl derivatives, which are important structural motifs in many biologically active molecules and advanced materials.
Conceptual Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of a 2-Isopropylbiphenyl Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.04 eq)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Toluene (solvent)
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add 1-bromo-4-(chloromethyl)benzene (0.30 mmol), the desired arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol %), PCy₃∙HBF₄ (0.4 mol %), and Cs₂CO₃ (2 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (1.0 mL) and water (0.1 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-isopropylbiphenyl derivative.[2]
Expertise & Causality: The choice of a bulky, electron-rich phosphine ligand like tricyclohexylphosphine is crucial for promoting the oxidative addition of the sterically hindered this compound to the palladium center. Cesium carbonate is often a superior base in Suzuki couplings as it is sufficiently strong to facilitate transmetalation without promoting significant side reactions. The biphasic toluene/water solvent system is effective for dissolving both the organic substrates and the inorganic base.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[3][4] The reaction of this compound with a variety of primary and secondary amines provides access to N-(2-isopropylphenyl)amines, which are prevalent in pharmaceuticals and organic electronic materials.[5]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of a N-(2-isopropylphenyl)amine Derivative
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)
-
A suitable phosphine ligand (e.g., XPhos, 0.02 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, the phosphine ligand, and NaOtBu.
-
Add toluene, followed by this compound and the amine.
-
Seal the vial and heat the reaction mixture at 100 °C for the specified time, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the desired N-arylated product.
Trustworthiness & Self-Validation: The success of this protocol relies on the strict exclusion of air and moisture, as the palladium(0) catalyst and the strong base are sensitive to both. The use of a glovebox and anhydrous solvents is highly recommended. The reaction progress should be carefully monitored to avoid the formation of dehalogenated byproducts.
The Grignard Reagent: A Gateway to Diverse Functionalities
The formation of the Grignard reagent, (2-isopropylphenyl)magnesium bromide, from this compound opens up a vast array of synthetic possibilities through its nucleophilic character.[6]
Experimental Protocol: Formation of (2-isopropylphenyl)magnesium bromide
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
A small crystal of iodine
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add the magnesium turnings to the flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of this compound in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.
Causality in Experimental Choices: The use of anhydrous THF is critical, as Grignard reagents are strong bases and will be quenched by protic solvents like water.[6] Iodine is used as an initiator; it reacts with the magnesium surface to expose fresh, reactive metal.
Applications of (2-isopropylphenyl)magnesium bromide
The (2-isopropylphenyl)magnesium bromide reagent can be used in a multitude of subsequent reactions:
-
Reaction with Carbonyl Compounds: Addition to aldehydes and ketones yields secondary and tertiary alcohols, respectively. Reaction with esters, after a double addition, also affords tertiary alcohols.
-
Synthesis of Phosphine Ligands: Reaction with chlorophosphines (e.g., chlorodiphenylphosphine) provides a straightforward route to bulky phosphine ligands containing the 2-isopropylphenyl moiety. These ligands are valuable in catalysis due to their steric and electronic properties.[7][8]
-
Carboxylation: Reaction with carbon dioxide, followed by an acidic workup, yields 2-isopropylbenzoic acid.
Applications in Materials Science and Medicinal Chemistry
The 2-isopropylphenyl moiety, readily introduced using this compound, is a valuable component in the design of functional molecules for materials science and medicinal chemistry.
Precursor to Advanced Polymers and Organic Electronics
The incorporation of the bulky isopropyl group can enhance the solubility of conjugated polymers, making them more processable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[9][10] While specific examples directly utilizing this compound are not abundant in readily available literature, its derivatives are prime candidates for the synthesis of monomers for polymerization reactions, such as Yamamoto or Suzuki polycondensation. The steric hindrance of the isopropyl group can also influence the packing of polymer chains in the solid state, affecting charge transport properties.
A Building Block in Drug Discovery
The 2-isopropylphenyl group is present in a number of biologically active compounds. While a direct synthesis of a marketed drug from this compound may not be the primary route, it serves as an invaluable building block for the synthesis of analogues and for structure-activity relationship (SAR) studies. The lipophilic nature and specific steric profile of the isopropyl group can significantly impact a molecule's binding affinity to biological targets and its pharmacokinetic properties.
Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox
This compound is far more than a simple aryl halide. Its unique combination of a reactive handle for a multitude of transformations and a sterically influential substituent makes it a strategic asset in the design and execution of complex synthetic routes. From the construction of intricate biaryl systems and arylamines to its role as a precursor for versatile Grignard reagents and its potential in the development of novel materials and pharmaceuticals, this compound offers a reliable and powerful platform for chemical innovation. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to harness the full potential of this remarkable building block.
References
- 1. scbt.com [scbt.com]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent progress of high performance polymer OLED and OPV materials for organic printed electronics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Formation of 2-Isopropylphenylmagnesium Bromide
A Guide to the Synthesis of a Sterically Hindered Grignard Reagent from 1-Bromo-2-isopropylbenzene
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful formation of the Grignard reagent from this compound. Grignard reagents are cornerstones of organic synthesis, enabling the formation of crucial carbon-carbon bonds.[1][2] However, substrates with significant steric hindrance, such as this compound, present unique challenges to this classic transformation. This guide delves into the underlying mechanistic principles, provides a detailed, field-proven experimental protocol, and offers robust troubleshooting and safety guidelines to ensure a successful and reproducible synthesis of 2-isopropylphenylmagnesium bromide.
Scientific Principles and Mechanistic Overview
The formation of a Grignard reagent is an oxidative insertion of a magnesium atom into a carbon-halogen bond.[3] This process fundamentally alters the electronic character of the carbon atom, transforming it from an electrophilic center in the aryl halide to a potent nucleophile in the organomagnesium species—a phenomenon known as "umpolung".[4]
The reaction proceeds via a radical mechanism on the surface of the magnesium metal.[5] The overall transformation is highly exothermic and exquisitely sensitive to atmospheric moisture and oxygen.
The Challenge of Steric Hindrance
The bulky isopropyl group at the ortho position of this compound sterically shields the carbon-bromine bond. This hindrance can significantly impede the approach of the aryl halide to the magnesium surface, leading to sluggish or failed reaction initiation and potentially lower yields compared to unhindered analogues.[6][7] Overcoming this steric barrier requires careful optimization of reaction conditions, particularly solvent choice and magnesium activation.
The Role of Ethereal Solvents
Grignard reagents are unstable in their unsolvated form. Ethereal solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), are essential for their formation and stability. The lone pair electrons on the solvent's oxygen atom coordinate to the magnesium center, forming a stabilizing complex.[1][8]
-
Diethyl Ether (Et₂O): Lower boiling point (34.6 °C), which can make initiation of sluggish reactions difficult.
-
Tetrahydrofuran (THF): Higher boiling point (66 °C) and its oxygen atoms are sterically more accessible for coordination, which often makes it the superior solvent for less reactive halides like sterically hindered aryl bromides.[9]
For the synthesis of 2-isopropylphenylmagnesium bromide, anhydrous THF is the recommended solvent due to its superior solvating properties and higher reflux temperature, which helps overcome the activation energy barrier imposed by steric hindrance.[10]
The Schlenk Equilibrium
In solution, Grignard reagents exist in a dynamic equilibrium between the monomeric organomagnesium halide (RMgX) and its dimeric forms, as well as the symmetrical diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. This is known as the Schlenk equilibrium.[10][11] The position of this equilibrium is influenced by the solvent, temperature, and the nature of the R and X groups.
References
- 1. Grignard Reagents: Powerful Tools for Synthesis – Organic Chemistry Academy [ochemacademy.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. adichemistry.com [adichemistry.com]
- 5. web.alfredstate.edu [web.alfredstate.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. quora.com [quora.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Use of 1-Bromo-2-isopropylbenzene in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] These reactions are fundamental to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][3] 1-Bromo-2-isopropylbenzene, also known as 2-bromocumene, is a valuable building block in custom synthesis projects due to its unique structural features. The presence of a reactive aryl bromide and a sterically demanding isopropyl group presents both opportunities and challenges for chemists. The isopropyl group can influence the electronic and steric properties of a target molecule, which can be critical for modulating its biological activity or material properties.
This guide provides a comprehensive overview of the application of this compound in several key palladium-catalyzed cross-coupling reactions. It offers detailed, field-proven protocols and explains the underlying scientific principles that govern these transformations, with a particular focus on overcoming the steric hindrance imposed by the ortho-isopropyl group.
The Challenge of Steric Hindrance
The ortho-isopropyl group in this compound significantly impacts its reactivity in cross-coupling reactions. This steric bulk can hinder the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[4][5] Consequently, reaction conditions must be carefully optimized to achieve high yields and avoid side reactions. The choice of ligand, in particular, is crucial for promoting the desired transformation.[3][6] Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition and subsequent reductive elimination steps of the catalytic cycle.[3][5]
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures by coupling an aryl halide with an organoboron compound.[1][7][8] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide range of functional groups.[1]
Causality Behind Experimental Choices
For a sterically hindered substrate like this compound, the selection of the palladium catalyst and ligand is paramount.[5] Bulky and electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle.[5] The base plays a crucial role in activating the boronic acid for transmetalation.[8] A solvent system that can solubilize both the organic and inorganic reagents is also essential for efficient reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Reaction Scheme:
Materials:
| Reagent/Solvent | Amount | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Phenylboronic Acid | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ | 0.03 mmol | 0.03 |
| K₂CO₃ | 2.0 mmol | 2.0 |
| Toluene/Water | 10 mL (4:1) | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).[5]
-
Add the toluene/water (4:1, 10 mL) solvent mixture to the flask.[5]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to create an oxygen-free environment.[5]
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
References
- 1. nobelprize.org [nobelprize.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scite.ai [scite.ai]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Lithiation of 1-Bromo-2-isopropylbenzene for Nucleophilic Substitution
Abstract
This document provides a comprehensive technical guide for the lithiation of 1-bromo-2-isopropylbenzene to generate 2-isopropylphenyllithium, a versatile nucleophile for organic synthesis. We delve into the mechanistic underpinnings of the lithium-halogen exchange, discuss critical experimental parameters, and provide detailed, field-proven protocols for the synthesis and subsequent nucleophilic substitution with various electrophiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.
PART 1: CORE DIRECTIVE - A Structured Guide to a Powerful Reaction
The lithiation of aryl halides followed by reaction with an electrophile is a cornerstone of modern synthetic chemistry, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. This guide is structured to provide a holistic understanding of this process, starting from the foundational principles and progressing to practical, actionable protocols. We will explore:
-
The "Why": The rationale behind choosing this compound as a substrate and the advantages of the resulting organolithium reagent.
-
The "How": A detailed examination of the lithium-halogen exchange mechanism and the factors influencing its efficiency.
-
The "What": A practical guide to selecting appropriate lithiating agents and electrophiles.
-
The "How-To": Step-by-step protocols for the lithiation and subsequent nucleophilic substitution reactions.
-
Safety First: A critical overview of the safety considerations associated with handling pyrophoric organolithium reagents.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - The Three Pillars
Expertise & Experience: Understanding the Causality
The successful execution of an organolithium reaction hinges on a deep understanding of the underlying chemistry. Simply following a recipe is insufficient; one must grasp the causality behind each experimental choice.
The Role of the Isopropyl Group: The bulky isopropyl group at the ortho position of this compound serves a dual purpose. While it does not act as a classical directing metalation group (DMG) in the context of C-H activation, its steric presence can influence the reactivity of the resulting 2-isopropylphenyllithium.[1][2][3] More importantly, the starting material is a readily available building block for custom synthesis projects.
Lithium-Halogen Exchange: A Rapid and Efficient Transformation: The primary method for generating 2-isopropylphenyllithium from this compound is through a lithium-halogen exchange reaction.[4][5][6] This reaction is exceptionally fast, often proceeding to completion at very low temperatures (e.g., -78 °C).[4] The general mechanism is believed to proceed through an "ate-complex" intermediate.[5][7][8] The rate of exchange follows the trend I > Br > Cl, making aryl bromides and iodides the preferred substrates.[5]
Choosing the Right Lithiating Agent: The choice between n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) is a critical decision.
-
n-Butyllithium (n-BuLi): A commonly used and cost-effective choice. It is sufficiently reactive to effect the lithium-halogen exchange with aryl bromides.[4][9]
-
tert-Butyllithium (t-BuLi): A stronger base and more reactive than n-BuLi.[10][11] It is often used for more challenging lithiations or when faster reaction rates are desired.[10] However, it is also significantly more pyrophoric and requires more stringent handling precautions.[10][12]
For the lithiation of this compound, n-BuLi is generally sufficient and the safer option for routine applications.
Trustworthiness: A Self-Validating System
Every protocol described herein is designed to be a self-validating system. This means that by carefully controlling the reaction parameters, the expected outcome is highly reproducible. Key to this is the rigorous exclusion of atmospheric moisture and oxygen, as organolithium reagents are extremely reactive towards both.[12][13][14] All reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[13][14][15]
Authoritative Grounding & Comprehensive References
The information presented is grounded in established principles of organic chemistry and supported by peer-reviewed literature. In-text citations are provided to link key mechanistic claims and protocol standards to authoritative sources. A complete list of references with clickable URLs is provided at the end of this document.
PART 3: VISUALIZATION & FORMATTING
Data Presentation: A Comparative Overview
| Parameter | n-Butyllithium (n-BuLi) | tert-Butyllithium (t-BuLi) |
| Reactivity | Strong base, good nucleophile | Very strong base, sterically hindered nucleophile |
| Pyrophoricity | Pyrophoric | Extremely pyrophoric |
| Common Solvents | Hexanes, Pentane, Diethyl Ether, THF | Pentane, Heptane |
| Typical Use Cases | General lithiations, polymer initiation | Difficult deprotonations, sterically demanding reactions |
Experimental Protocols
Safety Precautions: Organolithium reagents are pyrophoric and react violently with water.[12] Always work in a fume hood, wear appropriate personal protective equipment (PPE) including a flame-resistant lab coat, safety glasses, and gloves.[12][14][15][16] Have a Class B fire extinguisher readily available.[14][15] Never work alone when handling these reagents.[12][14]
Protocol 1: General Procedure for the Lithiation of this compound
This protocol describes the generation of a solution of 2-isopropylphenyllithium.
Materials:
-
This compound
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa
-
Syringes and needles
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for several hours) and allowed to cool under a stream of inert gas.[13][15]
-
Reaction Setup: Assemble the reaction flask under a positive pressure of inert gas.
-
Reagent Addition:
-
To the reaction flask, add this compound (1.0 equivalent) via syringe.
-
Add anhydrous diethyl ether or THF (to make an approximately 0.5 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of a white precipitate (lithium bromide) may be observed.
-
The resulting solution of 2-isopropylphenyllithium is now ready for reaction with an electrophile.
Protocol 2: Nucleophilic Substitution with an Electrophile (Example: Reaction with Acetone)
This protocol details the reaction of the generated 2-isopropylphenyllithium with acetone to form 2-(2-isopropylphenyl)propan-2-ol.
Materials:
-
Solution of 2-isopropylphenyllithium (from Protocol 1)
-
Anhydrous acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Electrophile Addition:
-
To the solution of 2-isopropylphenyllithium at -78 °C, slowly add anhydrous acetone (1.1 equivalents) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1-2 hours.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
This general procedure can be adapted for a wide range of electrophiles.[17] Common electrophiles include:
-
Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.[4][18][19]
-
Alkyl Halides: For the formation of new carbon-carbon bonds.[21]
-
Nitriles: To form ketones after hydrolysis.[22]
Mandatory Visualization
Caption: Workflow for the lithiation of this compound and subsequent nucleophilic substitution.
Caption: Simplified mechanism of lithium-halogen exchange via an ate-complex.
References
- 1. Directed Ortho Metalation [organic-chemistry.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. tert-Butyllithium - Wikipedia [en.wikipedia.org]
- 12. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. jk-sci.com [jk-sci.com]
- 15. jk-sci.com [jk-sci.com]
- 16. ehs.ucr.edu [ehs.ucr.edu]
- 17. Electrophile - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Using 1-Bromo-2-isopropylbenzene
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthetic utility of 1-Bromo-2-isopropylbenzene (CAS 7073-94-1), a versatile aromatic building block in the synthesis of complex pharmaceutical intermediates. We delve into the causality behind experimental choices for several cornerstone reactions, including Grignard reagent formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. Each section presents detailed, field-proven protocols, mechanistic insights, and data-driven recommendations to empower researchers in leveraging this key intermediate for accelerated drug discovery and development.
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry, the ability to construct intricate molecular architectures with precision is paramount. This compound, also known as 2-Bromocumene, has emerged as a crucial starting material for such endeavors.[1] Its value is rooted in the strategic placement of its two functional handles: the reactive aryl bromide and the sterically influential ortho-isopropyl group.
The bromine atom serves as a versatile anchor for a host of powerful cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Simultaneously, the adjacent isopropyl group exerts significant steric and electronic influence, which can be critical for modulating a target molecule's properties, such as its binding affinity with a biological target, solubility, or metabolic stability. This guide explores the practical application of this reagent in several high-impact synthetic transformations.
Grignard Reagent Formation: A Gateway to Carbon-Carbon Bond Creation
The conversion of an aryl halide into a Grignard reagent is a fundamental transformation that converts an electrophilic carbon into a potent nucleophile.[2] The resulting (2-isopropylphenyl)magnesium bromide is an invaluable intermediate for introducing the 2-isopropylphenyl moiety into a wide array of molecules.
Expertise & Causality: The formation of this Grignard reagent is highly exothermic and exquisitely sensitive to moisture and atmospheric oxygen. The use of anhydrous solvents, typically tetrahydrofuran (THF), is non-negotiable to prevent quenching of the highly basic reagent. Initiation can sometimes be sluggish due to the passivation of the magnesium surface. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can etch the magnesium surface, exposing fresh metal and facilitating the reaction's start, indicated by gentle reflux and the appearance of a cloudy solution.[2] The ortho-isopropyl group does not significantly hinder this reaction but its presence must be considered in subsequent reactions where steric approach to the nucleophilic carbon is critical.
Protocol 1: Synthesis of (2-isopropylphenyl)magnesium bromide
Materials:
-
This compound (≥97% purity)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Three-neck round-bottom flask, reflux condenser, and dropping funnel (all oven-dried)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble the dry glassware under a positive pressure of inert gas (Nitrogen or Argon).
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Briefly heat the flask under vacuum and backfill with inert gas to ensure all surfaces are dry. Add a single crystal of iodine.
-
Initial Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add approximately 10% of this solution to the magnesium turnings.
-
Initiation: Gently warm the flask with a heat gun until the brown color of the iodine disappears and bubbling is observed. If the reaction does not initiate, cease warming and add one drop of 1,2-dibromoethane.
-
Grignard Formation: Once the reaction has initiated (as evidenced by spontaneous reflux), begin the slow, dropwise addition of the remaining this compound solution at a rate that maintains a gentle reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure full conversion. The resulting grey-black solution of (2-isopropylphenyl)magnesium bromide is now ready for use in subsequent reactions.
Data Presentation: Key Parameters for Grignard Formation
| Parameter | Recommended Value/Condition | Rationale |
| Equivalents of Mg | 1.1 - 1.5 eq. | Ensures complete consumption of the aryl bromide. |
| Solvent | Anhydrous THF | Ethereal solvent stabilizes the Grignard reagent. |
| Initiator | I₂, 1,2-dibromoethane | Chemically activates the magnesium surface. |
| Temperature | Reflux (controlled) | Provides activation energy without solvent loss. |
| Atmosphere | Inert (N₂ or Ar) | Prevents quenching by H₂O and O₂. |
Visualization: Grignard Reagent Formation Workflow
References
Application Note: 1-Bromo-2-isopropylbenzene as a Versatile Precursor in the Synthesis of Novel Agrochemicals
An In-Depth Technical Guide
Abstract
1-Bromo-2-isopropylbenzene (also known as 2-Bromocumene) is a halogenated aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1] Its distinct substitution pattern, with an isopropyl group and a bromine atom in an ortho configuration, provides a unique combination of steric and electronic properties, making it an invaluable building block for the agrochemical industry. This application note provides a detailed guide for researchers and drug development professionals on leveraging this compound for the synthesis of key agrochemical scaffolds. We will explore its reactivity and present detailed protocols for its conversion into analogues of two major classes of pesticides: phenylurea herbicides and carbamate insecticides.[1][2][3]
Introduction: The Strategic Importance of 2-Bromocumene
The relentless demand for novel, effective, and environmentally conscious crop protection agents necessitates the development of efficient and flexible synthetic pathways. Versatile starting materials are the cornerstone of this endeavor. This compound (CAS 7073-94-1) has emerged as a critical precursor due to the reactivity of its aryl bromide moiety, which readily participates in a wide array of transformations including organometallic cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the formation of Grignard reagents.[2]
The ortho-isopropyl group is not merely a passenger; it critically influences the regiochemistry of subsequent reactions and modulates the biological activity of the final product through steric hindrance and lipophilicity. This guide demonstrates the practical application of this intermediate by providing two detailed synthetic case studies that transform this compound into valuable agrochemical analogues.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the precursor's properties is essential for safe handling and effective reaction planning.
| Property | Value | Reference |
| CAS Number | 7073-94-1 | [4] |
| Molecular Formula | C₉H₁₁Br | [4] |
| Molecular Weight | 199.10 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | ~90 °C @ 15 mmHg | |
| Density | ~1.30 g/mL | |
| Purity | Typically ≥97% | [4] |
The reactivity is dominated by the carbon-bromine bond, which serves as a handle for introducing nitrogen, oxygen, or carbon-based functionalities, making it a prime candidate for building diverse molecular frameworks.[1]
Case Study I: Synthesis of a Phenylurea Herbicide Analogue
Objective: To synthesize 3-(2-isopropylphenyl)-1,1-dimethylurea, an ortho-isomer of the widely used herbicide Isoproturon.[5][6] This pathway demonstrates a modern C-N bond formation strategy followed by isocyanate chemistry.
Overall Synthetic Workflow
The synthesis proceeds in three main steps:
-
Buchwald-Hartwig Amination: Conversion of the aryl bromide to the corresponding aniline.
-
Isocyanate Formation: Conversion of the aniline to a reactive isocyanate intermediate.
-
Urea Formation: Reaction of the isocyanate with dimethylamine to yield the final product.
Caption: Workflow for Phenylurea Herbicide Analogue Synthesis.
Detailed Experimental Protocols
Protocol 3.2.1: Synthesis of 2-Isopropylaniline (CAS 643-28-7)
-
Rationale: The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for forming C-N bonds, offering a reliable method to convert aryl halides to anilines under relatively mild conditions.
-
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add a solution of this compound (1.0 eq) in anhydrous toluene.
-
Add benzophenone imine (1.2 eq) as an ammonia equivalent.
-
Seal the flask and heat the reaction mixture to 100 °C for 12-16 hours, monitoring by TLC or GC-MS.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The resulting imine is hydrolyzed by stirring with 2M HCl in THF at room temperature for 2 hours.
-
Basify the mixture with aqueous NaOH and extract with ethyl acetate.
-
Purify the crude product by flash column chromatography to yield 2-isopropylaniline as a pale yellow liquid.[7][8][9]
-
Protocol 3.2.2: Synthesis of 2-Isopropylphenyl isocyanate (CAS 56309-56-9)
-
Rationale: The conversion of anilines to isocyanates is a key step in the synthesis of ureas and carbamates. While phosgene is traditionally used, its solid, safer equivalent, triphosgene, is preferred for laboratory-scale synthesis.[10][11]
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and dropping funnel, dissolve 2-isopropylaniline (1.0 eq) and a proton sponge (e.g., 2,6-lutidine, 1.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in dichloromethane dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
The reaction progress can be monitored by the disappearance of the amine spot on TLC or by IR spectroscopy (appearance of a strong isocyanate peak at ~2270 cm⁻¹).
-
Filter the reaction mixture to remove the resulting hydrochloride salt.
-
Carefully concentrate the filtrate under reduced pressure to yield crude 2-isopropylphenyl isocyanate, which should be used immediately in the next step due to its reactivity and moisture sensitivity.[12][13]
-
Protocol 3.2.3: Synthesis of 3-(2-isopropylphenyl)-1,1-dimethylurea
-
Rationale: The final step involves the nucleophilic addition of dimethylamine to the highly electrophilic isocyanate, forming the stable urea linkage. This reaction is typically fast and high-yielding.
-
Procedure:
-
Dissolve the crude 2-isopropylphenyl isocyanate (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Slowly bubble dimethylamine gas through the solution or add a 2M solution of dimethylamine in THF (1.2 eq) dropwise.
-
An exothermic reaction should be observed. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the isocyanate peak).
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure product.
-
Expected Results
| Compound | Expected Yield | Purity (Typical) | Key Characterization Data (Expected) |
| 2-Isopropylaniline | 75-85% | >97% | ¹H NMR: Characteristic isopropyl septet and doublet, aromatic protons. MS: m/z = 135.21 (M⁺). |
| 2-Isopropylphenyl isocyanate | (Used crude) | - | IR (cm⁻¹): ~2270 (strong, sharp N=C=O stretch). |
| 3-(2-isopropylphenyl)-1,1-dimethylurea | 80-90% (from isocyanate) | >98% | ¹H NMR: Singlet for N(CH₃)₂, isopropyl signals, aromatic protons, N-H singlet. MS: m/z = 206.29 (M⁺). |
Case Study II: Synthesis of a Carbamate Insecticide
Objective: To synthesize 2-isopropylphenyl methylcarbamate (Isoprocarb), a known carbamate insecticide.[14] This pathway highlights the utility of this compound in forming a key phenol intermediate via a Grignard reaction.
Overall Synthetic Workflow
This synthesis involves three key transformations:
-
Grignard Reagent Formation: Converting the aryl bromide into a potent organomagnesium nucleophile.
-
Phenol Synthesis: Trapping the Grignard reagent with a borate ester, followed by oxidative workup.
-
Carbamoylation: Reacting the synthesized phenol with methyl isocyanate to form the final carbamate product.
Caption: Workflow for Carbamate Insecticide (Isoprocarb) Synthesis.
Detailed Experimental Protocols
Protocol 4.2.1: Formation of 2-Isopropylphenylmagnesium Bromide
-
Rationale: The Grignard reaction is a fundamental method for activating aryl halides. Strict anhydrous and inert conditions are critical for success.[2]
-
Procedure:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel.
-
Initiate the reaction by gentle warming. Initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, heat the mixture at reflux for an additional 1-2 hours to ensure complete conversion.
-
The resulting dark, cloudy solution of the Grignard reagent should be cooled to 0 °C and used immediately.
-
Protocol 4.2.2: Synthesis of 2-Isopropylphenol (CAS 88-69-7)
-
Rationale: The reaction of a Grignard reagent with a trialkyl borate followed by an oxidative workup is a classic and reliable method for the synthesis of phenols from aryl halides, avoiding harsh conditions required for direct nucleophilic aromatic substitution.
-
Procedure:
-
To the freshly prepared Grignard solution at -78 °C (dry ice/acetone bath), add a solution of trimethyl borate (1.2 eq) in anhydrous THF dropwise, keeping the internal temperature below -60 °C.
-
After addition, allow the mixture to warm slowly to room temperature and stir for 3 hours.
-
Cool the mixture back to 0 °C and cautiously quench by the slow addition of 3M aqueous HCl.
-
Add 30% hydrogen peroxide (2.0 eq) dropwise, ensuring the temperature does not exceed 40 °C.
-
Stir the mixture vigorously for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with aqueous sodium thiosulfate solution, followed by brine.
-
Dry over anhydrous MgSO₄, concentrate, and purify by column chromatography to afford 2-isopropylphenol.[15][16]
-
Protocol 4.2.3: Synthesis of 2-Isopropylphenyl methylcarbamate (Isoprocarb)
-
Rationale: This final step mirrors the industrial synthesis of many carbamate insecticides, where a phenol is reacted with an isocyanate in the presence of a base catalyst.[17]
-
Procedure:
-
Dissolve 2-isopropylphenol (1.0 eq) and a catalytic amount of triethylamine (0.1 eq) in anhydrous toluene.
-
Add methyl isocyanate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like isopropanol or hexane to yield Isoprocarb as a white crystalline solid.[14][17]
-
Expected Results
| Compound | Expected Yield | Purity (Typical) | Key Characterization Data (Expected) |
| 2-Isopropylphenol | 60-75% | >98% | ¹H NMR: Phenolic -OH singlet, isopropyl signals, aromatic protons. MS: m/z = 136.19 (M⁺). |
| Isoprocarb | 85-95% | >98% | ¹H NMR: N-H singlet, N-CH₃ singlet, isopropyl signals, aromatic protons. Melting Point: ~88-91 °C. |
Advanced Applications & Alternative Pathways: Suzuki-Miyaura Coupling
Beyond the syntheses detailed above, this compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[18] This reaction allows for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl structures that are prevalent in modern agrochemicals, including certain fungicides and herbicides.[19][20]
Caption: General Scheme for Suzuki-Miyaura Coupling.
This powerful reaction significantly broadens the scope of accessible agrochemical scaffolds starting from this compound, allowing for the introduction of various substituted phenyl rings or heterocyclic moieties.
Safety and Handling Precautions
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Organometallic Reagents: Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. All reactions must be conducted under a dry, inert atmosphere (nitrogen or argon) using anhydrous solvents and flame- or oven-dried glassware.
-
Isocyanates: Isocyanates like 2-isopropylphenyl isocyanate and methyl isocyanate are toxic, potent lachrymators, and respiratory sensitizers.[12] They must be handled with extreme caution in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Triphosgene: Although safer than gaseous phosgene, triphosgene is toxic and releases phosgene upon contact with moisture or nucleophiles. Handle with care in a fume hood.
-
Reaction Quenching: Quenching of reactive intermediates like Grignard reagents or isocyanates should be performed slowly and at low temperatures to control any exothermic processes.
Conclusion
This compound stands out as a highly valuable and versatile precursor for agrochemical synthesis. Its well-defined reactivity allows for strategic and efficient entry into diverse and biologically relevant molecular classes. The detailed protocols for the synthesis of phenylurea and carbamate analogues provided herein demonstrate its practical utility for researchers in the field. Furthermore, its compatibility with modern synthetic methods like Suzuki-Miyaura coupling ensures its continued relevance in the discovery and development of next-generation crop protection agents.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. scbt.com [scbt.com]
- 5. Isoproturon - Wikipedia [en.wikipedia.org]
- 6. ijism.org [ijism.org]
- 7. scbt.com [scbt.com]
- 8. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-异丙基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. 2-Isopropylphenyl isocyanate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. L10618.14 [thermofisher.com]
- 14. Isoprocarb | C11H15NO2 | CID 17517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. CN1197785A - Preparation of o-isopropyl phenol - Google Patents [patents.google.com]
- 16. Synthesis routes of 2-Isopropylphenol [benchchem.com]
- 17. chembk.com [chembk.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-2-isopropylbenzene
Introduction: Navigating the Challenges of Sterically Hindered Substrates in Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a combination of palladium and copper species, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2]
The reaction mechanism is generally understood to involve two interconnected catalytic cycles (see Figure 1). The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. Concurrently, the copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate. A crucial transmetalation step, where the acetylide moiety is transferred from copper to the palladium complex, is followed by reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst.[3]
While highly efficient for a broad range of substrates, the Sonogashira coupling of sterically hindered aryl halides, such as 1-Bromo-2-isopropylbenzene, presents a significant challenge. The bulky ortho-substituent can impede the initial oxidative addition step at the palladium center, thereby slowing down the entire catalytic cycle and leading to lower yields or complete reaction failure.[4][5] Furthermore, elevated temperatures often required for these challenging substrates can promote undesirable side reactions, including the homocoupling of the terminal alkyne (Glaser coupling), particularly in the presence of the copper co-catalyst.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals to successfully perform the Sonogashira coupling of this compound. We will explore both traditional copper-co-catalyzed and modern copper-free protocols, providing a rationale for the selection of reagents and reaction conditions, a step-by-step experimental procedure, and troubleshooting advice.
Visualizing the Catalytic Pathway
Figure 1: The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling reaction, illustrating the interconnected palladium and copper cycles.
Experimental Protocols
Given the steric hindrance of this compound, the choice of catalyst system is paramount. Below are two recommended protocols: a robust copper-co-catalyzed method employing a bulky phosphine ligand and a milder, copper-free alternative.
Protocol 1: Copper-Co-Catalyzed Sonogashira Coupling of this compound
This protocol is designed to overcome the steric hindrance of the substrate through the use of a highly active catalyst system at a slightly elevated temperature. The selection of a bulky, electron-rich phosphine ligand is critical for promoting the oxidative addition of the sterically demanding aryl bromide.[5]
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 199.08 | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.13 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 |
| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 |
| Toluene, anhydrous | - | 5 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL), followed by triethylamine (3.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir vigorously. The higher temperature is often necessary for sterically hindered aryl bromides.[4]
-
Monitoring Progress: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium and copper salts, washing the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This protocol offers a milder alternative that avoids the use of a copper co-catalyst, thereby minimizing the risk of alkyne homocoupling.[1] The use of a highly active palladium precatalyst with a bulky, electron-rich phosphine ligand is key to the success of this transformation at or near room temperature.[6]
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 199.08 | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.13 | 1.5 | 1.5 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) |
| XPhos | 476.65 | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - |
Step-by-Step Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a separate flame-dried Schlenk flask, combine Pd₂(dba)₃ (0.01 mmol) and XPhos (0.04 mmol) in anhydrous THF (1 mL). Stir at room temperature for 15-20 minutes to form the active catalyst.
-
Reaction Setup: In the main reaction flask, add this compound (1.0 mmol) and cesium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Reagent Addition: Add anhydrous THF (4 mL) and the terminal alkyne (1.5 mmol). Then, transfer the pre-formed catalyst solution to the main reaction flask via cannula or syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).
-
Monitoring Progress: Monitor the reaction as described in Protocol 1. Copper-free reactions can sometimes be slower for challenging substrates.
-
Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Steric hindrance is too great for the chosen conditions. | 1. Use fresh, high-quality palladium and copper sources. Consider a more active palladium precatalyst. 2. Ensure all glassware is flame-dried and solvents are rigorously dried and degassed.[4] 3. Increase the reaction temperature in increments of 10-20 °C. 4. Screen alternative bulky phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[7] |
| Alkyne Homocoupling | 1. Presence of oxygen in a copper-catalyzed reaction. 2. High reaction temperature. | 1. Ensure a strictly inert atmosphere. 2. Switch to a copper-free protocol. 3. If using a copper-catalyzed system, try to lower the reaction temperature. |
| Formation of Palladium Black | Catalyst decomposition. | 1. Use fresh, purified reagents and solvents. 2. Ensure the reaction temperature is not excessively high. 3. Some solvents, like THF, can sometimes promote palladium black formation; consider switching to a different solvent like dioxane or DMF.[8] |
Comparative Data from Literature for Similar Substrates
The following table summarizes reaction conditions and outcomes for Sonogashira couplings of sterically hindered aryl bromides, providing a benchmark for expected results with this compound.
| Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromotoluene | PdCl₂(PPh₃)₂ / CuI | TEA | Toluene | 80 | 85 | [5] |
| 1-Bromo-2,6-dimethylbenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 92 | [3] |
| 2-Bromoanisole | PdCl₂(CH₃CN)₂ / XPhos (Copper-free) | Cs₂CO₃ | Water | RT | 91 | [9] |
Conclusion
The Sonogashira coupling of the sterically hindered substrate this compound is a challenging yet achievable transformation. Success hinges on the careful selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand, and the optimization of reaction conditions. Both traditional copper-co-catalyzed and modern copper-free protocols can be effective, with the latter offering the advantage of minimizing alkyne homocoupling. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently approach this transformation and successfully synthesize the desired coupled products.
References
- 1. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of 1-Bromo-2-isopropylbenzene
Introduction: Navigating Steric Hindrance in C-N Cross-Coupling
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science where arylamines are ubiquitous structural motifs.[1][2][3] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing these bonds, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1][2][4]
This application note provides an in-depth guide to a particularly challenging class of this transformation: the amination of sterically hindered aryl halides, exemplified by 1-bromo-2-isopropylbenzene. The bulky isopropyl group ortho to the bromine atom presents significant steric challenges that can impede the catalytic cycle, leading to low yields and undesired side reactions.[5][6] Overcoming these challenges requires a carefully considered approach to the selection of the catalyst system, base, and reaction conditions. This guide will delve into the mechanistic nuances of the reaction, provide a detailed, field-proven protocol, and offer a systematic approach to troubleshooting common issues, empowering researchers to successfully navigate the complexities of this demanding but highly rewarding transformation.
The Catalytic Cycle: A Mechanistic Perspective on Steric Demands
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[7][8][9] Understanding each step of this cycle is crucial for diagnosing and overcoming the challenges posed by sterically encumbered substrates like this compound. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][10]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) complex. This step, often rate-limiting, is highly sensitive to steric hindrance on the aryl halide. The bulky ortho-substituent can slow this insertion, necessitating the use of highly active catalysts.
-
Amine Coordination and Deprotonation: Following oxidative addition, the amine coordinates to the resulting Pd(II) complex. Subsequent deprotonation by a base generates a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the coordinated amine without promoting side reactions.[9][11]
-
Reductive Elimination: This final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst. Reductive elimination is generally favored from a three-coordinate intermediate and can be accelerated by bulky, electron-rich ligands that promote this step.[1][8]
The steric bulk of the 2-isopropyl group on the aryl bromide and potentially on the amine coupling partner can negatively impact each of these fundamental steps. Therefore, the selection of a suitable phosphine ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as those developed by the Buchwald group, have proven to be particularly effective for coupling sterically hindered substrates.[1][8] These ligands promote the formation of the active monoligated Pd(0) species, accelerate oxidative addition, and facilitate the crucial reductive elimination step.[8]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Role of 1-Bromo-2-isopropylbenzene in the Synthesis of Sterically Hindered Substituted Biphenyls
Introduction: The Architectural Significance of Substituted Biphenyls
The substituted biphenyl motif is a cornerstone in modern chemistry, featuring prominently in pharmaceuticals, agrochemicals, and advanced materials.[1][2] These structures are integral to a wide array of commercial drugs and are prized for their unique conformational properties which allow for precise interactions with biological targets.[3][4] The synthesis of these biaryl compounds, particularly those with bulky substituents at the ortho positions, presents a significant synthetic challenge due to steric hindrance. This steric congestion can impede the bond-forming steps in traditional cross-coupling reactions.[5][6] 1-Bromo-2-isopropylbenzene emerges as a critical starting material for accessing such sterically demanding biphenyls, offering a valuable building block for creating complex molecular architectures. This document provides an in-depth guide to the application of this compound in the synthesis of substituted biphenyls, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The Challenge and Opportunity of Steric Hindrance
The isopropyl group at the ortho position of this compound introduces significant steric bulk around the reactive carbon-bromine bond. While this presents a challenge for the oxidative addition step in many cross-coupling reactions, it also provides a strategic advantage by influencing the final conformation of the biphenyl product. Overcoming this steric barrier requires carefully optimized reaction conditions, particularly the choice of catalyst, ligand, and base.[5][7][8]
Modern advancements in catalyst design, especially the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have revolutionized the synthesis of sterically hindered biaryls.[7][8][9] These advanced catalytic systems are capable of facilitating cross-coupling reactions that were previously considered unfeasible, achieving high yields under mild conditions.[7][8]
Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, particularly for creating biaryl linkages.[10][11][12][13] It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide.[10]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:[10][14]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biphenyl product and regenerating the Pd(0) catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-isopropyl-4'-methoxybiphenyl
This protocol details the synthesis of a representative substituted biphenyl, 2-isopropyl-4'-methoxybiphenyl, using this compound and 4-methoxyphenylboronic acid via a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 7073-94-1 | 199.10 | 1.00 g | 5.02 | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 0.91 g | 6.02 | 1.2 |
| Pd(OAc)₂ (Palladium(II) acetate) | 3375-31-3 | 224.50 | 22.5 mg | 0.10 | 0.02 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.50 | 82.2 mg | 0.20 | 0.04 |
| K₃PO₄ (Potassium phosphate) | 7778-53-2 | 212.27 | 2.13 g | 10.04 | 2.0 |
| Anhydrous 1,4-Dioxane | 123-91-1 | 88.11 | 25 mL | - | - |
Instrumentation
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of 2-isopropyl-4'-methoxybiphenyl.
-
Reaction Setup: Place an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon.
-
Addition of Solids: To the flask, add this compound (1.00 g, 5.02 mmol), 4-methoxyphenylboronic acid (0.91 g, 6.02 mmol), potassium phosphate (2.13 g, 10.04 mmol), palladium(II) acetate (22.5 mg, 0.10 mmol), and SPhos (82.2 mg, 0.20 mmol).
-
Solvent Addition: Add 25 mL of anhydrous 1,4-dioxane to the flask via syringe.
-
Degassing: Bubble argon through the reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-isopropyl-4'-methoxybiphenyl.
Expected Outcome and Characterization
The expected product is 2-isopropyl-4'-methoxybiphenyl, a colorless oil or low-melting solid. The yield for this type of sterically hindered coupling is typically in the range of 80-95% under optimized conditions.[7][15] Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, poor quality reagents. | Ensure proper inert atmosphere technique. Use fresh, high-purity reagents and solvents. Consider a different ligand or palladium source.[12] |
| Formation of Homocoupling Byproducts | Presence of oxygen, non-optimal base or temperature. | Thoroughly degas the reaction mixture. Screen different bases (e.g., Cs₂CO₃, K₂CO₃). Optimize the reaction temperature.[12] |
| Protodeboronation of Boronic Acid | Presence of water or acidic impurities, prolonged reaction time at high temperature. | Use anhydrous solvents and reagents. Consider using a boronic ester instead of the acid. Minimize reaction time.[16] |
Conclusion
This compound is a key building block for the synthesis of sterically hindered substituted biphenyls, a class of compounds with significant importance in drug discovery and materials science.[17] While its steric bulk presents a synthetic challenge, modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling with advanced ligands, provide an efficient and reliable pathway to these valuable molecules. The protocol provided herein serves as a robust starting point for researchers, and with careful optimization, can be adapted for the synthesis of a wide range of complex biaryl structures.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jocpr.com [jocpr.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Applications of biophysical techniques in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Heck Reaction of Sterically Hindered 1-Bromo-2-isopropylbenzene
Introduction: Navigating Steric Challenges in C-C Bond Formation
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This palladium-catalyzed transformation is foundational in the synthesis of pharmaceuticals, natural products, and advanced materials due to its broad functional group tolerance.[3] However, the reaction's efficiency can be significantly impeded when substrates possess substantial steric bulk around the reaction center.
1-Bromo-2-isopropylbenzene presents a classic example of such a sterically hindered substrate. The ortho-isopropyl group poses a significant challenge, primarily to the initial, often rate-determining, oxidative addition step of the palladium catalyst into the carbon-bromine bond.[4] This guide provides a comprehensive technical overview and a detailed protocol for successfully executing the Heck reaction with this challenging substrate, emphasizing the rationale behind component selection and reaction parameter optimization.
The Catalytic Cycle: A Mechanistic Blueprint
Understanding the mechanism of the Heck reaction is paramount to troubleshooting and optimizing the protocol for challenging substrates. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][5]
-
Catalyst Activation : The active Pd(0) catalyst is typically generated in situ from a more stable Pd(II) precatalyst, such as palladium(II) acetate [Pd(OAc)₂]. Ligands, like phosphines, can facilitate this reduction.[6]
-
Oxidative Addition : The active Pd(0) species inserts into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex. For sterically hindered aryl bromides, this step is energetically demanding and often dictates the overall reaction rate.[3][7]
-
Alkene Coordination & Migratory Insertion : The alkene coupling partner coordinates to the palladium center. Subsequently, it undergoes a syn-migratory insertion into the palladium-aryl bond, forming a new carbon-carbon σ-bond.[6][7] With electronically unbiased alkenes, the aryl group typically adds to the less sterically hindered carbon of the double bond.
-
Syn β-Hydride Elimination : A hydrogen atom on the carbon adjacent (beta) to the palladium center is eliminated. This step forms the desired substituted alkene product and a hydridopalladium(II) complex. This elimination is stereospecific and generally results in the formation of the more thermodynamically stable E-isomer.[3][7]
-
Reductive Elimination & Catalyst Regeneration : In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination. The base neutralizes the generated hydrobromic acid (HBr), regenerating the active Pd(0) catalyst and allowing the cycle to continue.[1][7]
Protocol Design: Key Parameter Optimization
Success with a hindered substrate like this compound hinges on the careful selection of several key parameters. High temperatures and polar aprotic solvents are generally required for Heck reactions involving aryl bromides.[8]
-
Catalyst & Ligand System : This is the most critical choice. While standard catalysts like Pd(OAc)₂ are common, the ligand's role is magnified for hindered substrates.
-
Standard Ligands : Triphenylphosphine (PPh₃) may be insufficient.
-
Bulky, Electron-Rich Ligands : Monodentate phosphine ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or tri(tert-butyl)phosphine (P(t-Bu)₃) are often more effective.[9] These ligands promote the oxidative addition step and stabilize the active catalyst.
-
N-Heterocyclic Carbenes (NHCs) : NHC ligands are known for their high thermal stability and are particularly suitable for Heck reactions that require high temperatures, making them excellent candidates for coupling challenging substrates.[8][10]
-
-
Base Selection : The base is not merely a stoichiometric reagent; its strength and nature can influence the reaction outcome.
-
Inorganic Bases : Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are robust and commonly used.
-
Organic Bases : Triethylamine (Et₃N) is a frequent choice, acting as both a base and sometimes a reducing agent for the Pd(II) precatalyst.[1] For hindered substrates, a stronger, non-nucleophilic base might be beneficial.
-
-
Solvent Choice : A high-boiling point, polar aprotic solvent is necessary to facilitate the reaction at elevated temperatures and to dissolve the organopalladium intermediates.
-
Phase-Transfer Additives : In some systems, particularly with aryl bromides, the addition of a quaternary ammonium salt like tetrabutylammonium chloride (Bu₄NCl) or bromide (Bu₄NBr) can accelerate the reaction and improve yields.[12] These additives can facilitate the formation of a more reactive anionic palladium complex.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Heck coupling of this compound with a generic terminal alkene (e.g., n-butyl acrylate or styrene). Optimization may be required based on the specific alkene used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard Supplier | Substrate (1.0 equiv.) |
| Alkene (e.g., n-Butyl Acrylate) | ≥99% | Standard Supplier | Coupling Partner (1.2-1.5 equiv.) |
| Palladium(II) Acetate [Pd(OAc)₂] | 98% | Standard Supplier | Catalyst Precursor (1-3 mol%) |
| Tri(o-tolyl)phosphine [P(o-tol)₃] | ≥97% | Standard Supplier | Ligand (2-6 mol%) |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Standard Supplier | Base (1.5-2.0 equiv.) |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier | Solvent |
| Diethyl ether / Ethyl acetate | ACS Grade | Standard Supplier | For workup |
| Brine (Saturated NaCl solution) | N/A | Lab Prepared | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Standard Supplier | Drying agent |
| Silica Gel | 230-400 mesh | Standard Supplier | For chromatography |
| Nitrogen or Argon Gas | High Purity | Gas Supplier | For inert atmosphere |
Step-by-Step Methodology
-
Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv., 4 mol%).
-
Inert Atmosphere : Seal the flask with a septum and thoroughly purge the system with a stream of nitrogen or argon gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the setup and reaction.
-
Reagent Addition : Under the inert atmosphere, add anhydrous DMF via syringe to dissolve the solids. Follow this with the syringe addition of the alkene (1.2 equiv.) and triethylamine (1.5 equiv.).[13]
-
Reaction Execution : Immerse the flask in a preheated oil bath set to 110-120 °C. Allow the mixture to stir vigorously. The reaction may appear heterogeneous initially.
-
Monitoring : The reaction progress should be monitored periodically by withdrawing small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete when the starting aryl bromide has been consumed (usually 12-24 hours).[13]
-
Workup : Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the dark reaction mixture with diethyl ether or ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x) to remove the DMF and inorganic salts.[13]
-
Isolation : Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude oil or solid should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Heck product.
Data Summary and Troubleshooting
Typical Reaction Parameters
The table below summarizes a range of conditions that can be used as a starting point for optimization.
| Parameter | Recommended Condition | Rationale / Notes |
| Aryl Halide | This compound | Sterically hindered substrate. |
| Alkene | Styrene, Acrylates | Used in slight excess (1.1-1.5 equiv.). |
| Pd Source | Pd(OAc)₂ (1-3 mol%) | Common, air-stable precatalyst.[1] |
| Ligand | P(o-tol)₃, P(t-Bu)₃, NHC Ligand | Bulky ligands are crucial for hindered substrates.[9][14] |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ (1.5-2.0 equiv.) | Neutralizes HBr to regenerate Pd(0). |
| Solvent | DMF, DMAc, NMP | High-boiling polar aprotic solvent. |
| Temperature | 100 - 140 °C | Higher temperatures are often needed for aryl bromides.[10] |
| Additive | Bu₄NCl (1.0 equiv.) | Optional, can accelerate the reaction.[12] |
Troubleshooting Guide
-
Problem : Low or no conversion of starting material.
-
Possible Cause : Insufficient temperature; catalyst deactivation; inadequate ligand.
-
Solution : Increase the reaction temperature in increments of 10 °C. Switch to a more robust, electron-rich ligand like P(t-Bu)₃ or an N-heterocyclic carbene (NHC) ligand.[8][9] Ensure the reaction is maintained under a strictly inert atmosphere to prevent catalyst oxidation.
-
-
Problem : Formation of significant Palladium black.
-
Possible Cause : Catalyst decomposition due to high temperature or insufficient ligand stabilization.
-
Solution : Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Consider a more thermally stable ligand system, such as one based on NHCs.[8]
-
-
Problem : Formation of side products (e.g., alkene isomerization).
-
Possible Cause : The reaction mechanism allows for re-addition of the hydridopalladium species to the product, leading to isomerization.
-
Solution : This can sometimes be suppressed by careful selection of the ligand and base combination. Running the reaction to completion without unnecessary delay can also minimize side reactions.
-
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
synthesis of 2-isopropylphenylboronic acid from 1-Bromo-2-isopropylbenzene
An Application Note for the Synthesis of 2-Isopropylphenylboronic Acid from 1-Bromo-2-isopropylbenzene
Abstract
This comprehensive guide details the synthesis of 2-isopropylphenylboronic acid, a critical reagent in modern organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] Starting from the commercially available this compound, this document provides two robust protocols based on organometallic intermediates: the Grignard reaction and the more reactive organolithium pathway via lithium-halogen exchange. We delve into the mechanistic underpinnings of these transformations, offer detailed, step-by-step experimental procedures, and provide critical safety protocols for handling the hazardous reagents involved. This application note is designed for researchers, scientists, and professionals in drug development, offering them the expertise to confidently and safely execute this important synthesis.
Introduction: The Significance of Arylboronic Acids
Arylboronic acids and their corresponding esters are indispensable tools in synthetic chemistry. Their prominence is largely due to their role as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for constructing carbon-carbon bonds.[4] This reaction's tolerance of a wide range of functional groups, coupled with the general air and moisture stability of boronic acids, has cemented its use in the synthesis of complex molecules, from pharmaceuticals to advanced materials.
2-Isopropylphenylboronic acid, in particular, is a valuable building block. The sterically demanding ortho-isopropyl group can influence the conformation of biphenyl products, making it a key component in the synthesis of ligands, molecular switches, and pharmacologically active compounds where specific dihedral angles are required.
This guide focuses on the conversion of this compound to the target boronic acid. This transformation is typically achieved by generating a nucleophilic aryl species that is subsequently trapped by an electrophilic boron source, most commonly a trialkyl borate like triisopropyl borate.[5] We will explore the two most prevalent methods for generating the necessary organometallic intermediate:
-
Grignard Reaction: Formation of an arylmagnesium halide.
-
Lithium-Halogen Exchange: Generation of a more reactive aryllithium species.
Reaction Mechanisms and Strategic Considerations
The synthesis hinges on a two-step sequence: formation of an arylmetal intermediate followed by electrophilic trapping (borylation).
Step 1: Formation of the Arylmetal Intermediate
-
Grignard Reagent Formation: this compound reacts with magnesium metal in an ethereal solvent (like THF or diethyl ether) to form 2-isopropylphenylmagnesium bromide. This reaction proceeds via a radical mechanism on the surface of the magnesium.[6]
-
Organolithium Formation: Alternatively, a lithium-halogen exchange reaction can be performed, typically at very low temperatures (-78 °C), using an alkyllithium reagent such as n-butyllithium or tert-butyllithium.[5][6][7] This is often a faster and cleaner reaction than Grignard formation but requires more stringent anhydrous and anaerobic conditions due to the pyrophoric nature of alkyllithiums.[8][9] The equilibrium of this exchange favors the formation of the more stable aryllithium.[6]
Step 2: Borylation and Hydrolysis
The generated arylmetal species (Ar-M) is a potent nucleophile. It attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate B(Oi-Pr)₃. This addition displaces one of the isopropoxide groups to form a boronate ester intermediate.[5][10] To prevent multiple additions of the arylmetal reagent to the boron center, which would lead to undesired borinic acid and borane byproducts, the reaction is conducted at low temperatures and often with an excess of the borate ester.[10]
The final step is the hydrolysis of the boronate ester. This is typically achieved by adding an aqueous acid during the reaction workup, which protonates the alkoxy groups, leading to their departure and the formation of the final 2-isopropylphenylboronic acid, B(OH)₂.[11]
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of 2-isopropylphenylboronic acid via both the organolithium and Grignard pathways.
Safety First: Handling Pyrophoric and Reactive Reagents
WARNING: Organolithium reagents like n-butyllithium are extremely pyrophoric and will ignite spontaneously on contact with air or moisture.[8][12] Triisopropyl borate is a flammable liquid.[13][14] All operations must be conducted by trained personnel in a certified chemical fume hood under an inert atmosphere (Nitrogen or Argon).
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and a face shield are mandatory.[12][15] It is highly recommended to wear nitrile gloves underneath neoprene or other heavy-duty, flame-resistant gloves.[16]
-
Inert Atmosphere: All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours or flame-dried under vacuum) and cooled under a stream of inert gas.[15] Reactions should be run under a positive pressure of nitrogen or argon using a bubbler or manifold system.
-
Emergency Preparedness: Keep a Class D or ABC dry powder fire extinguisher and a container of powdered lime or sand within arm's reach to smother potential fires.[16] Never use a water or CO₂ extinguisher on an organolithium fire.[12][15] Ensure immediate access to a safety shower and eyewash station.[16]
Protocol 1: Synthesis via Lithium-Halogen Exchange
This protocol is generally higher yielding but requires strict anhydrous and anaerobic techniques.
Diagram 1: Workflow for Synthesis via Lithium-Halogen Exchange
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Page loading... [guidechem.com]
- 9. ehs.uci.edu [ehs.uci.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 12. jk-sci.com [jk-sci.com]
- 13. TRIISOPROPYL BORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Triisopropyl borate | C9H21BO3 | CID 21531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. jk-sci.com [jk-sci.com]
- 16. ehs.ucr.edu [ehs.ucr.edu]
Application Notes and Protocols for 1-Bromo-2-isopropylbenzene in Materials Science
Abstract
1-Bromo-2-isopropylbenzene (also known as 2-Bromocumene) is a halogenated aromatic compound that serves as a versatile precursor and building block in the synthesis of advanced materials.[1][2] Its unique structure, featuring a reactive bromine atom ortho to a sterically bulky isopropyl group, allows for precise control in the construction of complex molecular architectures.[2] This guide provides an in-depth exploration of its applications, focusing on its role in the synthesis of organometallic reagents, catalyst ligands, and functional organic materials. Detailed, field-tested protocols for key synthetic transformations are provided to enable researchers to leverage this compound's full potential in materials innovation.
Introduction: The Strategic Value of this compound
This compound is a colorless to orange-yellow transparent liquid at room temperature.[3] Its primary value in materials science stems not from its direct incorporation into final materials, but from its utility as a strategic intermediate.[1][2][4] The molecule's key features are:
-
Reactive Aryl Bromide: The carbon-bromine bond is a prime site for a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[1][2]
-
Steric Influence of the Isopropyl Group: The bulky isopropyl group, positioned ortho to the bromine, exerts significant steric hindrance. This can be strategically employed to influence reaction selectivity, control polymer morphology, and enhance the solubility of resulting materials by disrupting intermolecular packing.
-
Hydrophobic Character: The isopropylbenzene moiety contributes to the hydrophobicity and solubility of derived molecules in organic solvents, a crucial factor for solution-processable materials used in organic electronics.
These attributes make it a valuable starting material for creating bespoke molecules tailored for applications in organic electronics, advanced polymers, and catalysis.[1]
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is critical for its safe handling and for planning synthetic procedures.
| Property | Value | Reference |
| CAS Number | 7073-94-1 | [5] |
| Molecular Formula | C₉H₁₁Br | [5] |
| Molecular Weight | 199.09 g/mol | [6] |
| Appearance | Colorless to orange-yellow liquid | [3] |
| Density | 1.30 g/mL | [5][6] |
| Boiling Point | ~90 °C @ 15 mmHg | [2] |
| Melting Point | -58.8 °C | [5] |
| Refractive Index | ~1.5410 | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents like THF, ether. | [3][5][6] |
Core Application I: Precursor for Organometallic Reagents
One of the most fundamental applications of this compound is its conversion into highly reactive organometallic reagents, such as Grignard and organolithium reagents. These intermediates are powerful nucleophiles used to form new carbon-carbon bonds.[2][7]
3.1. Synthesis of (2-isopropylphenyl)magnesium bromide (Grignard Reagent)
The formation of a Grignard reagent from this compound is a cornerstone transformation.[8] The resulting (2-isopropylphenyl)magnesium bromide is a potent nucleophile, capable of reacting with a wide array of electrophiles like aldehydes, ketones, and esters to build molecular complexity.[9]
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents, which will quench the reagent.[7] All glassware must be rigorously dried, and anhydrous solvents are mandatory.
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice as they are inert to the reagent and help to stabilize the Grignard complex.[8]
-
Initiation: The reaction between magnesium metal and the aryl halide can be sluggish to start due to a passivating oxide layer on the magnesium surface.[8] Mechanical grinding or the addition of a small crystal of iodine can activate the surface and initiate the reaction.[8][9]
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal, optional)
-
Three-neck round-bottom flask, condenser, and addition funnel (all oven-dried)
Procedure:
-
Setup: Assemble the dry glassware under an inert atmosphere (Nitrogen or Argon). Place the magnesium turnings in the flask.
-
Initiation: Add a small crystal of iodine. Add a small portion (~10%) of a solution of this compound in anhydrous ether to the magnesium.
-
Observation: The reaction is initiated when the brown color of the iodine disappears and gentle bubbling (refluxing) from the ether is observed.[7] If the reaction does not start, gently warm the flask or use a sonicator.
-
Addition: Once initiated, dilute the remaining this compound solution with more anhydrous ether in the addition funnel and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting cloudy, grey-to-brown solution is the Grignard reagent, ready for subsequent use.[10]
Caption: Workflow for Grignard reagent synthesis.
Core Application II: Building Blocks for Functional Materials via Cross-Coupling
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Kumada couplings.[1][2] These reactions are foundational in materials science for synthesizing biaryls, conjugated polymers, and other complex architectures used in organic electronics.[11][12]
4.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide.[13] Using this compound, this reaction allows for the precise installation of the 2-isopropylphenyl group onto another aromatic core, a common strategy for building the mesogenic (liquid-crystal forming) or semiconducting backbones of advanced materials.[14]
-
Catalyst System: A palladium(0) species is the active catalyst.[15] It is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf) with the aid of phosphine ligands (e.g., SPhos, triphenylphosphine), which stabilize the catalyst and modulate its reactivity.[16]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[13][16]
-
Solvent System: The reaction often uses a mixture of an organic solvent (like toluene or dioxane) and water to dissolve both the organic and inorganic reagents.[16]
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (a phosphine ligand) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
Procedure:
-
Setup: To a reaction vessel, add this compound, phenylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.
-
Degassing: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes. Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[16]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 6-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (2-isopropylbiphenyl) by column chromatography on silica gel.
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
4.2. Kumada Coupling
The Kumada coupling is another powerful C-C bond-forming reaction that utilizes the Grignard reagent derived from this compound.[11] It couples this reagent with another organic halide, typically catalyzed by nickel or palladium complexes.[11][17][18] This method is particularly advantageous as it uses the Grignard reagent directly, avoiding the need to first synthesize a boronic acid.[19]
-
Catalyst: Nickel catalysts, such as NiCl₂(dppe), are often effective and more economical than palladium for this transformation.[18]
-
Substrate Compatibility: A major limitation is the high reactivity of the Grignard reagent, which is intolerant of many functional groups (e.g., esters, ketones, acids) on the coupling partner.[17][18]
-
Reaction Conditions: The reaction is typically carried out in ethereal solvents like THF or diethyl ether, which are the same solvents used to prepare the Grignard reagent.[17]
The protocol follows the Grignard reagent preparation, after which the second aryl halide and the nickel catalyst are added to the solution to initiate the coupling reaction.
Applications in Specific Material Classes
The synthetic routes described above enable the creation of a diverse range of advanced materials.
-
Organic Electronics: By coupling this compound with various aromatic and heteroaromatic boronic acids, researchers can synthesize monomers and polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The isopropyl group helps to improve the solubility and processability of these otherwise rigid materials.
-
Liquid Crystals: The synthesis of biaryl and terphenyl structures is central to creating liquid crystals.[20][21] The specific shape and polarity imparted by the 2-isopropylphenyl moiety can be used to tune the mesophase behavior (e.g., nematic, smectic phases) of the final material, which is critical for display technologies.[14][22]
-
Catalyst Ligands: Derivatives of this compound can be transformed into phosphine or N-heterocyclic carbene (NHC) ligands. The steric bulk of the isopropyl group is a key feature in these ligands, creating a specific coordination environment around a metal center that can enhance catalytic activity and selectivity in various industrial processes.
Conclusion and Future Outlook
This compound is a strategically important intermediate in materials science. Its value lies in its predictable reactivity in forming organometallic reagents and participating in robust cross-coupling reactions. This allows for the rational design and synthesis of complex organic molecules with tailored properties for high-performance applications. As the demand for novel materials in electronics, displays, and catalysis continues to grow, the role of versatile building blocks like this compound will remain critical for driving innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Bromo-2-(1-methylethyl)benzene | 7073-94-1 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. parchem.com [parchem.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. adichemistry.com [adichemistry.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Kumada coupling - Wikipedia [en.wikipedia.org]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Kumada Coupling | NROChemistry [nrochemistry.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Kumada Coupling [organic-chemistry.org]
- 20. Synthesis and Characterization of New Thermotropic Liquid Crystalline Compounds with Bromo-Substituted Terminal Group and Azo Vinyl Ester Linkages - World Scientific News [worldscientificnews.com]
- 21. ajchem-a.com [ajchem-a.com]
- 22. mdpi.com [mdpi.com]
Application Notes & Protocols: One-Pot Synthesis Involving 1-Bromo-2-isopropylbenzene
Abstract
1-Bromo-2-isopropylbenzene (also known as 2-bromocumene) is a versatile aromatic building block crucial for constructing complex organic molecules in pharmaceutical and materials science research.[1] Its unique substitution pattern, featuring a reactive bromo group ortho to a sterically influential isopropyl moiety, offers a platform for a range of chemical transformations. This guide provides an in-depth exploration of one-pot synthesis methodologies starting from this compound. We will delve into two primary, powerful strategies: one-pot Grignard reagent formation and subsequent electrophilic quench, and one-pot palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles, causality behind experimental choices, and strategies for optimizing reaction outcomes.
Introduction: The Strategic Value of this compound
The utility of this compound in multi-step custom synthesis is well-established.[1] The aryl bromide functionality is a reliable handle for forming new carbon-carbon and carbon-heteroatom bonds through organometallic intermediates or transition-metal-catalyzed cross-couplings.[1] The adjacent isopropyl group exerts significant steric and electronic influence, which can be strategically exploited to direct regioselectivity in subsequent reactions or to modulate the conformational properties of the final product.
One-pot syntheses, where multiple reaction steps are conducted in a single reaction vessel, represent a highly efficient and sustainable approach in modern organic chemistry.[2] They reduce the need for intermediate purification steps, minimize solvent waste, and can significantly shorten the time required to access target molecules.[3] This guide focuses on applying this powerful paradigm to the versatile chemistry of this compound.
One-Pot Synthesis via Grignard Reagent Intermediate
The formation of a Grignard reagent from an aryl halide is a fundamental organometallic transformation.[4] This approach converts the electrophilic carbon of the C-Br bond into a potent nucleophile, (2-isopropylphenyl)magnesium bromide, which can then react in situ with a wide array of electrophiles.
Mechanistic Considerations & Causality
The formation of the Grignard reagent occurs at the surface of magnesium metal.[5] The reaction is typically initiated by adding a small amount of the aryl bromide to activated magnesium turnings. An initiator, such as iodine or 1,2-dibromoethane, is often used to clean the magnesium surface of the passivating magnesium oxide layer, exposing fresh metal to begin the reaction.[4][5] Once initiated, the reaction is exothermic and the remaining aryl bromide is added at a controlled rate to maintain a steady reaction temperature.
A critical side reaction is the Wurtz-type homocoupling of the Grignard reagent with unreacted this compound to form a biphenyl impurity. Slow addition of the aryl bromide solution helps keep its concentration low, thus minimizing this side reaction.[6]
Experimental Protocol: One-Pot Grignard Formation and Reaction with an Aldehyde
This protocol details the in-situ preparation of (2-isopropylphenyl)magnesium bromide and its subsequent reaction with benzaldehyde to synthesize (2-isopropylphenyl)(phenyl)methanol.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
This compound (CAS 7073-94-1), >97% purity[7]
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Protocol Steps:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. The iodine will sublime upon gentle heating with a heat gun, indicating activation.[6]
-
Reaction Initiation: Add enough anhydrous THF to just cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add approximately 10% of this solution to the stirred magnesium suspension. Initiation is marked by the disappearance of the iodine color and gentle refluxing of the solvent.[4][5]
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. This controlled addition is crucial to manage the exothermicity and minimize side reactions.[6] After the addition is complete, continue stirring at room temperature for 1 hour to ensure full conversion.
-
Reaction with Electrophile: Cool the newly formed Grignard solution to 0 °C using an ice-water bath. Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard reagent.
-
Reaction and Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Work-up and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Scope of Electrophiles
The in-situ generated (2-isopropylphenyl)magnesium bromide is a versatile nucleophile compatible with a range of electrophiles.
| Electrophile Class | Specific Example | Product Class |
| Aldehydes | Benzaldehyde | Secondary Alcohols |
| Ketones | Acetone | Tertiary Alcohols |
| Esters | Ethyl acetate | Tertiary Alcohols (via double addition) |
| Carbon Dioxide (CO₂) | Dry Ice | Carboxylic Acids |
| Nitriles | Benzonitrile | Ketones (after hydrolysis) |
Workflow Visualization
Caption: Workflow for one-pot Grignard synthesis.
One-Pot Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a pillar of modern organic synthesis, enabling the formation of C-C bonds with high functional group tolerance.[8] A one-pot protocol, such as a Suzuki-Miyaura coupling, allows for the direct synthesis of biaryl compounds from this compound without isolating organometallic intermediates.[9]
Mechanistic Considerations & Causality
The Suzuki-Miyaura coupling mechanism involves a catalytic cycle with a palladium complex.[9]
-
Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form an arylpalladium(II) complex. This is often the rate-determining step.
-
Transmetalation: The aryl group from a boronic acid (or ester) derivative is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[9]
The choice of ligand, base, and solvent is critical for an efficient one-pot reaction. Phosphine ligands stabilize the palladium catalyst and modulate its reactivity. The base not only facilitates transmetalation but also influences catalyst stability and reaction rate.
Experimental Protocol: One-Pot Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-isopropylbiphenyl from this compound and phenylboronic acid.[10]
Materials:
-
This compound (1.0 equivalent)
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (e.g., 2 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., 4 mol%)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 equivalents)
-
Toluene/Water or DME/Water solvent mixture
-
Inert atmosphere (Nitrogen or Argon)
Protocol Steps:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst, the phosphine ligand, and the base.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water 4:1).
-
Reaction: Heat the mixture to reflux (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield 2-isopropylbiphenyl.
Data Presentation: Reaction Parameters
The success of a one-pot Suzuki coupling is highly dependent on the careful selection of reaction components.
| Component | Example | Role & Rationale |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Source of active Pd(0) for the catalytic cycle. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd center, influences reaction rate and scope. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O, DME, THF | Solubilizes reactants; aqueous phase often aids base function. |
| Coupling Partner | Arylboronic acids | Source of the second aryl group for biaryl synthesis. |
Workflow Visualization
Caption: Workflow for one-pot Suzuki-Miyaura coupling.
Conclusion
This compound serves as an exemplary starting material for efficient one-pot synthetic strategies. By leveraging either the formation of a Grignard intermediate or the power of palladium-catalyzed cross-coupling, chemists can rapidly access a diverse range of functionalized aromatic compounds. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop robust and scalable syntheses, accelerating discovery in drug development and materials science. The key to success lies in understanding the underlying mechanisms to make informed choices about reaction conditions, thereby minimizing side reactions and maximizing yield and purity.
References
- 1. nbinno.com [nbinno.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Isopropylbiphenyl | C15H16 | CID 123382 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2-isopropylbenzene
Introduction:
Welcome to the technical support center for the synthesis of 1-Bromo-2-isopropylbenzene (CAS 7073-94-1), also known as 2-bromocumene.[1][2] This aryl bromide is a critical intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials, prized for its specific ortho substitution pattern that directs subsequent cross-coupling reactions like Suzuki and Grignard transformations. This guide is designed for researchers and drug development professionals to troubleshoot common issues and optimize reaction conditions to achieve high yields and purity of the target this compound isomer. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your synthesis is both successful and reproducible.
Section 1: Strategic Synthesis—Choosing the Correct Pathway
A successful synthesis begins with selecting the appropriate reaction pathway. For this compound, the regiochemistry is the most significant challenge. The two most common approaches, Electrophilic Aromatic Substitution (EAS) and the Sandmeyer Reaction, yield dramatically different results.
Comparative Analysis of Synthetic Routes
The choice of strategy directly impacts the yield and purity of the desired ortho isomer. Below is a summary of the two primary methods.
| Feature | Electrophilic Bromination of Cumene | Sandmeyer Reaction from 2-Isopropylaniline |
| Regioselectivity | Poor for the ortho isomer | Excellent for the ortho isomer |
| Primary Product | 1-Bromo-4-isopropylbenzene (para)[3] | This compound (ortho) |
| Expected Yield of Target | Very Low (<10%) | High (>70%) |
| Purification | Extremely difficult isomeric separation | Straightforward (e.g., chromatography)[4] |
| Key Challenge | Overcoming thermodynamic preference for the para product | Handling of unstable diazonium salt intermediate[5] |
Expert Recommendation: Direct electrophilic bromination of isopropylbenzene (cumene) is strongly discouraged for synthesizing the ortho isomer. The isopropyl group is an ortho-, para-directing activator; however, due to significant steric hindrance, the electrophile (Br+) will preferentially attack the para position.[3][6] The Sandmeyer reaction, which starts with 2-isopropylaniline, offers a regiochemically defined pathway and is the industry-standard method for producing high-purity this compound.[7][8]
References
- 1. o-Bromocumene | C9H11Br | CID 23475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. brainly.com [brainly.com]
- 4. 1-Bromo-2-(1-methylethyl)benzene | 7073-94-1 [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
common side products in the bromination of isopropylbenzene
Welcome to the Technical Support Center for the bromination of isopropylbenzene (cumene). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic transformation. Here, we provide in-depth technical guidance, troubleshooting strategies, and detailed experimental insights to help you optimize your reaction outcomes and minimize the formation of unwanted byproducts.
Introduction: The Dichotomy of Isopropylbenzene Bromination
The bromination of isopropylbenzene is a classic example of how reaction conditions dictate the regioselectivity of a halogenation reaction. Depending on the chosen methodology, the bromine substituent can be directed to either the aromatic ring via electrophilic aromatic substitution (EAS) or to the benzylic position of the isopropyl group through a free-radical substitution pathway. Understanding and controlling the delicate balance between these two pathways is critical for achieving the desired product in high yield and purity. This guide is structured to address the specific issues that may arise in each of these reaction types.
Section 1: Electrophilic Aromatic Bromination of Isopropylbenzene
In the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), bromine will undergo electrophilic aromatic substitution on the isopropylbenzene ring. The isopropyl group is an activating, ortho-, para- directing group.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary product is a mixture of isomers. How can I improve the selectivity for the para isomer?
A1: The formation of both ortho- and para-bromoisopropylbenzene is expected. However, the para isomer is generally the major product due to steric hindrance from the bulky isopropyl group, which impedes the approach of the electrophile to the ortho positions.[1][2]
-
Causality: The isopropyl group, while electronically directing to both ortho and para positions, creates significant steric bulk around the ortho positions. The larger the electrophile (or the electrophile-catalyst complex), the more pronounced this steric hindrance becomes, favoring substitution at the less hindered para position.[2]
-
Troubleshooting & Optimization:
-
Temperature Control: Lowering the reaction temperature can enhance selectivity. At higher temperatures, the kinetic barrier for the ortho attack is more easily overcome, leading to a higher proportion of the ortho isomer.
-
Solvent Choice: While less documented for this specific reaction, solvent choice can influence the effective size of the electrophilic species and thus the ortho/para ratio.[3][4] Non-polar solvents are typically used for this reaction.
-
Catalyst: Using a bulkier Lewis acid catalyst might increase steric hindrance around the ortho position, potentially improving para selectivity.
-
Q2: I am observing significant amounts of di- and polybrominated products. How can I prevent this?
A2: The formation of di- and polybrominated species is a common side reaction, especially when using an excess of bromine or under prolonged reaction times. The initial bromination product, bromoisopropylbenzene, is still activated towards further electrophilic substitution.
-
Causality: The bromine atom is a deactivating group, but it is still an ortho-, para- director. The activating effect of the isopropyl group can still promote a second bromination on the already substituted ring.
-
Troubleshooting & Optimization:
-
Stoichiometry: Carefully control the stoichiometry of bromine. Use a slight deficiency or a 1:1 molar ratio of bromine to isopropylbenzene.
-
Slow Addition: Add the bromine slowly to the reaction mixture to maintain a low concentration of the brominating agent at any given time. This favors monosubstitution.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed to prevent over-bromination.
-
Reaction Pathway: Electrophilic Aromatic Substitution
Caption: Electrophilic bromination pathways of isopropylbenzene.
Section 2: Free-Radical Bromination of Isopropylbenzene
When isopropylbenzene is treated with a bromine source in the presence of UV light or a radical initiator, substitution occurs at the benzylic position of the isopropyl group. N-bromosuccinimide (NBS) is the reagent of choice for this transformation to minimize side reactions.[5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My main product is (1-bromo-1-methylethyl)benzene, but I have a significant amount of a dibrominated side product. What is it and how can I avoid it?
A1: A common dibrominated side product is 1,2-dibromo-2-phenylpropane.[7] This can arise from a sequence of elimination and addition reactions.
-
Causality: The desired product, (1-bromo-1-methylethyl)benzene, can undergo dehydrobromination to form α-methylstyrene, especially if the reaction temperature is too high or if there is a basic impurity. The α-methylstyrene can then react with bromine (present in equilibrium from NBS) in an electrophilic addition reaction to yield the dibromide.
-
Troubleshooting & Optimization:
-
Use of NBS: N-bromosuccinimide is crucial as it maintains a low, steady concentration of Br₂, which favors the radical substitution pathway over electrophilic addition to any formed alkene.[5]
-
Temperature Control: Keep the reaction temperature as low as possible while still allowing for radical initiation. Overheating can promote the elimination side reaction.
-
Purity of Reagents: Ensure that the solvent and starting materials are free from basic impurities that could catalyze dehydrobromination.
-
Radical Initiator: Use a controlled amount of a radical initiator like AIBN or benzoyl peroxide instead of relying solely on heat or broad-spectrum UV light.
-
Q2: My reaction is sluggish and I'm recovering unreacted starting material. What could be the issue?
A2: Inefficient radical chain propagation is the likely cause.
-
Causality: The free-radical bromination is a chain reaction that requires efficient initiation and propagation steps. Insufficient initiation or the presence of radical inhibitors can quench the reaction.
-
Troubleshooting & Optimization:
-
Initiation: Ensure proper initiation by using a reliable UV lamp or a fresh batch of radical initiator. If using a chemical initiator, ensure the reaction temperature is appropriate for its decomposition.
-
Inhibitors: Remove any potential radical inhibitors from the reaction mixture. For example, phenolic impurities can act as radical scavengers. Purifying the isopropylbenzene before use may be necessary.
-
Solvent: Use an inert, non-polar solvent like carbon tetrachloride (historically) or cyclohexane. Protic or highly polar solvents can interfere with the radical mechanism.
-
Reaction Pathway: Free-Radical Substitution and Side Reactions
Caption: Free-radical bromination of isopropylbenzene and subsequent side reactions.
Quantitative Data Summary
| Reaction Type | Brominating Agent/Catalyst | Desired Product | Major Side Product(s) | Key Conditions for Selectivity |
| Electrophilic Aromatic Substitution | Br₂ / FeBr₃ | para-Bromoisopropylbenzene | ortho-Bromoisopropylbenzene, Dibromoisopropylbenzenes | Low temperature, 1:1 stoichiometry, slow addition of Br₂ |
| Free-Radical Substitution | NBS / Initiator | (1-bromo-1-methylethyl)benzene | 1,2-dibromo-2-phenylpropane, α-methylstyrene | Use of NBS, moderate temperature, inert solvent, absence of base |
Experimental Protocols
Protocol 1: Selective Synthesis of para-Bromoisopropylbenzene
This protocol is adapted from established methods for electrophilic aromatic bromination.[2]
-
To a solution of isopropylbenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add iron(III) bromide (0.05 eq) catalyst.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, monitoring by TLC or GC.
-
Upon completion, quench the reaction by pouring it into an aqueous solution of sodium bisulfite to destroy excess bromine.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to separate the para and ortho isomers.
Protocol 2: Benzylic Bromination with NBS
This protocol is based on the Wohl-Ziegler reaction for benzylic bromination.[5][8]
-
In a round-bottom flask, dissolve isopropylbenzene (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride or cyclohexane.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide, ~0.02 eq).
-
Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats at the surface.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product, (1-bromo-1-methylethyl)benzene, should be used immediately or stored under inert atmosphere in the cold, as it can be unstable and prone to elimination.[9][10] Further purification can be achieved by vacuum distillation, though care must be taken to avoid decomposition.
References
- 1. quora.com [quora.com]
- 2. brainly.com [brainly.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Bromination of cumene and some 4-hydroxycumenes with N-bromosuccinimide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Khan Academy [khanacademy.org]
- 9. Benzene, (1-bromo-1-methylethyl)- [webbook.nist.gov]
- 10. Benzene, (1-bromo-1-methylethyl)- [webbook.nist.gov]
purification of 1-Bromo-2-isopropylbenzene by distillation or chromatography
Technical Support Center: Purification of 1-Bromo-2-isopropylbenzene
Welcome to the technical support guide for the purification of this compound (2-Bromocumene). This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound, a critical intermediate in various organic synthesis pathways.[1] This guide provides in-depth, field-proven insights into purification by distillation and chromatography, structured in a practical question-and-answer format to directly address common experimental issues.
Section 1: Understanding the Challenge - Common Impurities & Properties
Before diving into purification protocols, it's crucial to understand the physicochemical properties of this compound and the likely impurities. This knowledge informs the selection of the most effective purification strategy.
Key Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 7073-94-1 | |
| Molecular Formula | C₉H₁₁Br | [2] |
| Molecular Weight | 199.09 g/mol | [3] |
| Appearance | Colorless to yellow liquid | [4][2] |
| Boiling Point | 210 °C (atmospheric pressure) | [4][5] |
| 90-92 °C @ 15 mmHg | [1][6][7] | |
| Density | ~1.30 g/cm³ | [4][8][9] |
| Solubility | Insoluble in water | [2][6][7][8] |
| Refractive Index | ~1.541 | [8][9] |
FAQ: Common Impurities
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities include:
-
Positional Isomers: The most frequent and challenging impurities are the para (1-Bromo-4-isopropylbenzene) and meta (1-Bromo-3-isopropylbenzene) isomers. These form during the bromination of cumene and often have very similar physical properties to the desired ortho isomer, making separation difficult.[10]
-
Unreacted Starting Materials: Residual cumene (isopropylbenzene) is a common impurity if the reaction has not gone to completion.
-
Di-brominated Species: Over-bromination can lead to the formation of various di-bromoisopropylbenzene isomers.
-
Solvent and Reagent Residues: Depending on the work-up procedure, residual solvents or reagents may be present.
Section 2: Purification by Distillation - Troubleshooting & FAQs
Fractional distillation, particularly under vacuum, is often the first method of choice for purifying liquid compounds like this compound, especially on a larger scale.
Q2: My crude material contains both ortho and para isomers. Can I separate them effectively by distillation?
A2: Separation of ortho and para isomers by distillation can be challenging due to potentially close boiling points.[11] While the boiling point of this compound is reported as 210 °C, the boiling points of the meta and para isomers are very similar. Effective separation requires a highly efficient fractional distillation column (e.g., a Vigreux or packed column) and a slow, carefully controlled distillation rate. For high-purity requirements (>98%), distillation alone may not be sufficient to remove all isomeric impurities.[1][11]
Q3: Why is vacuum distillation recommended for this compound?
A3: The atmospheric boiling point of this compound is quite high (210 °C).[4][5] At this temperature, there is a risk of thermal decomposition or the formation of unwanted byproducts. Vacuum distillation allows the compound to boil at a significantly lower temperature (e.g., 90-92 °C at 15 mmHg), which minimizes thermal stress on the molecule and preserves its integrity.[1][6][7]
Troubleshooting Distillation Issues
-
Problem: "Bumping" or unstable boiling.
-
Solution: Ensure smooth boiling by using a magnetic stir bar or boiling chips. For vacuum distillation, a capillary bubbler providing a fine stream of nitrogen or argon is highly effective.
-
-
Problem: Poor separation (co-distillation of impurities).
-
Solution:
-
Increase Column Efficiency: Use a longer packed or Vigreux column.
-
Increase Reflux Ratio: Slow down the take-off rate, allowing more time for equilibrium to be established on each theoretical plate of the column.
-
Optimize Pressure: Ensure a stable vacuum. Fluctuations in pressure will cause the boiling point to change, disrupting the separation.
-
-
-
Problem: Product is discolored after distillation.
-
Solution: Discoloration can indicate thermal decomposition. Lower the distillation pot temperature by using a deeper vacuum. Ensure the heating mantle is not set too high and that the entire apparatus is clean.
-
Step-by-Step Protocol: Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column, condenser, and receiving flask suitable for vacuum. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. Slowly and carefully evacuate the system to the desired pressure (e.g., 10-15 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
Fore-run: Collect the initial, low-boiling fraction, which will contain residual solvents and more volatile impurities like unreacted cumene.
-
Main Fraction: Once the head temperature stabilizes at the expected boiling point for your vacuum level (approx. 90-92 °C @ 15 mmHg), switch to a clean receiving flask and collect the main product fraction.[1][6][7]
-
Final Fraction: As the distillation nears completion, the temperature may rise or become unstable. Stop the distillation before the flask distills to dryness to avoid charring and potential hazards.
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.
Section 3: Purification by Chromatography - Troubleshooting & FAQs
For achieving the highest purity, especially for removing persistent isomeric impurities, column chromatography is the superior method.[10]
Q4: I am struggling to separate the ortho and para isomers of bromo-isopropylbenzene on a silica gel column. What am I doing wrong?
A4: The key to separating positional isomers, which often have very similar polarities, lies in optimizing the mobile phase.[10][12]
-
Polarity: The ortho and para isomers have slightly different dipole moments. This small difference is what you must exploit.
-
Solvent System: Use a very non-polar mobile phase. Start with pure hexanes or petroleum ether.[2] A common mistake is starting with a solvent system that is too polar (e.g., with too much ethyl acetate), which will cause all isomers to elute together quickly.
-
Gradient Elution: If isocratic elution with a non-polar solvent is too slow, you can introduce a very small, gradual increase in polarity. For example, start with 100% hexanes and slowly introduce ethyl acetate, perhaps going from 0% to 2% over several column volumes.
Q5: My sample streaks on the TLC plate and the column. How can I fix this?
A5: Streaking is often caused by one of two issues:
-
Overloading: You are applying too much sample to the column or TLC plate. For analytical TLC, the spot should be small and concentrated. For column chromatography, the amount of crude material should typically be no more than 1-5% of the weight of the silica gel (e.g., 1-5 g of crude per 100 g of silica).
-
Sample Acidity: If your crude material contains acidic impurities, it can interact strongly with the slightly acidic silica gel, causing streaking. Try neutralizing your crude sample with a mild base wash (e.g., saturated sodium bicarbonate solution) during the work-up, ensuring it is thoroughly dried before loading onto the column.
Troubleshooting Chromatography Issues
-
Problem: Poor resolution (peaks are overlapping).
-
Solution:
-
Decrease Polarity: Use a less polar mobile phase.
-
Finer Silica: Use silica gel with a smaller particle size (higher mesh number) for better resolving power.
-
Column Dimensions: Use a longer, thinner column to increase the number of theoretical plates.
-
-
-
Problem: Compound is not eluting from the column.
-
Solution: The mobile phase is not polar enough. Gradually and slowly increase the polarity of the eluent.
-
-
Problem: Cracking or channeling of the silica bed.
-
Solution: This is due to improper column packing. Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.
-
Step-by-Step Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal solvent system using Thin-Layer Chromatography (TLC).[13] Test various ratios of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will show good separation between the desired product spot and impurities, with an Rf value for the product of approximately 0.2-0.4.
-
Column Packing:
-
Select an appropriately sized column.
-
Prepare a slurry of silica gel in your chosen non-polar eluent.
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform, compact bed. Ensure there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (like dichloromethane or your mobile phase).
-
Alternatively, for better resolution, perform a "dry loading": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column bed.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Method Selection and Safety
Decision Workflow: Distillation vs. Chromatography
Caption: Choosing between distillation and chromatography.
Q6: What are the primary safety concerns when handling this compound?
A6: According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[4] Key safety precautions include:
-
Handling: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][15]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4]
-
Spills: In case of a spill, use absorbent materials to contain it and dispose of the waste according to local regulations.[4]
-
Fire: While not classified as flammable, it is a combustible liquid.[3] Keep away from open flames and strong oxidizing agents.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Bromo-2-(1-methylethyl)benzene | 7073-94-1 [chemicalbook.com]
- 3. 1-Bromo-2-propylbenzene | C9H11Br | CID 15748977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. 7073-94-1 | this compound - Moldb [moldb.com]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- 8. parchem.com [parchem.com]
- 9. This compound [stenutz.eu]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. o-Bromocumene | C9H11Br | CID 23475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 1-Bromo-2-isopropylbenzene
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of sterically hindered substrates, such as 1-Bromo-2-isopropylbenzene. The significant steric bulk imposed by the ortho-isopropyl group presents unique challenges to achieving high yields and catalyst efficiency. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities and optimize your catalyst loading for a successful reaction.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of this compound, with a focus on issues related to catalyst loading and activity.
Issue 1: Low to No Product Yield
Question: My Suzuki reaction with this compound is resulting in very low yield or no desired product. I'm using a standard palladium catalyst. What are the likely causes and how can I improve my results?
Answer:
Low conversion in Suzuki couplings involving di-ortho-substituted aryl halides like this compound is a frequent challenge. The primary culprit is the steric hindrance around the reaction center, which significantly slows down the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1][2] Standard catalyst systems, such as those employing triphenylphosphine (PPh₃) ligands, are often ineffective for these sterically demanding substrates.[2][3]
Core Problem: The bulky isopropyl group on the aryl bromide impedes the approach of the palladium catalyst, making the initial oxidative addition step energetically unfavorable. Furthermore, steric clash in the transition state of the reductive elimination step, where the new C-C bond is formed, also contributes to a sluggish reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Step-by-Step Optimization Protocol:
-
Catalyst and Ligand Selection (Most Critical Factor):
-
Rationale: To overcome the steric barrier, you need a catalyst system that is both highly active and can accommodate the bulky substrate. This is achieved by using bulky, electron-rich ligands that promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[1] These ligands also accelerate the final reductive elimination step.[2]
-
Recommended Ligands:
-
Buchwald Ligands (Biaryl Phosphines): These are the gold standard for sterically hindered couplings. Excellent starting choices include SPhos, XPhos, and RuPhos.[1][2]
-
N-Heterocyclic Carbenes (NHCs): These are highly effective and offer great stability and activity, even for extremely hindered substrates.[1]
-
Specialized Ligands: For particularly challenging couplings, consider ligands like BI-DIME or AntPhos.[1]
-
-
Experimental Protocol:
-
Set up parallel reactions screening a panel of ligands (e.g., SPhos, XPhos, RuPhos) with a common palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.
-
Maintain a consistent palladium concentration (e.g., 1-2 mol%) for the initial screening.
-
-
-
Base and Solvent Re-evaluation:
-
Rationale: The base activates the boronic acid for the crucial transmetalation step. The choice of base and solvent are often interdependent.
-
Recommendations:
-
Bases: Potassium phosphate (K₃PO₄) is a reliable and effective choice for many hindered couplings.[2] For more challenging reactions, a stronger base like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) may be necessary.[1][4]
-
Solvents: Anhydrous, aprotic solvents are preferred. Toluene and dioxane are common and effective choices.[2]
-
-
-
Increase Reaction Temperature:
-
Rationale: Sterically hindered substrates often require more thermal energy to overcome the high activation barriers of the catalytic cycle.
-
Recommendation: If your reaction is proceeding slowly at a moderate temperature (e.g., 80 °C), consider increasing it to 100-110 °C (refluxing toluene).[2]
-
Issue 2: High Catalyst Loading is Required for Good Conversion
Question: I can get a good yield for the coupling of this compound, but I have to use a high catalyst loading (e.g., > 5 mol%). How can I reduce the amount of palladium catalyst?
Answer:
High catalyst loading is often a symptom of a suboptimal catalyst system or reaction conditions, leading to a low turnover number (TON) and turnover frequency (TOF). For practical and economic reasons, especially in process chemistry, reducing catalyst loading is a critical goal. With a highly active catalyst system, it's possible to achieve excellent yields with catalyst loadings as low as 0.001 mol% for some sterically hindered biaryls.[5]
Strategies for Reducing Catalyst Loading:
-
Employ a Highly Active Ligand:
-
Rationale: The intrinsic activity of the catalyst is the most important factor. A more active catalyst will complete more catalytic cycles before deactivating. As mentioned previously, bulky, electron-rich phosphine ligands or NHCs are essential. For extremely low catalyst loadings, specialized ligands designed to accelerate reductive elimination, such as HFTPhos, have proven effective.[5]
-
Experimental Protocol:
-
Once you have identified an effective ligand from the initial screening, perform a catalyst loading optimization study.
-
Set up a series of reactions with decreasing catalyst loading (e.g., 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%) while keeping all other parameters constant.
-
Monitor the reaction progress over time to determine the minimum catalyst loading required for complete conversion within a reasonable timeframe.
-
-
-
Ensure an Oxygen-Free Environment:
-
Rationale: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which leads to catalyst deactivation.
-
Best Practices:
-
Thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.
-
Assemble your reaction under a positive pressure of an inert gas.
-
-
-
Purity of Reagents:
-
Rationale: Impurities in your starting materials or reagents can poison the catalyst.
-
Recommendations:
-
Ensure your this compound and boronic acid partner are of high purity.
-
Use a freshly opened bottle of base or dry it before use, as absorbed water can affect certain bases.
-
-
Data Presentation: Catalyst Loading Optimization
| Catalyst System (Pd Precursor + Ligand) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ + PPh₃ | 5 | 100 | 24 | <10 |
| Pd(OAc)₂ + SPhos | 2 | 100 | 12 | >95 |
| Pd(OAc)₂ + SPhos | 0.5 | 100 | 18 | >95 |
| Pd(OAc)₂ + XPhos | 0.1 | 110 | 12 | >90 |
This is representative data; actual results will vary depending on the specific boronic acid used.
Frequently Asked Questions (FAQs)
Q1: Why are bulky, electron-rich ligands so effective for this type of coupling?
A1: The effectiveness of these ligands stems from their ability to influence both the steric and electronic properties of the palladium center.
-
Steric Bulk: The large size of the ligand favors the formation of a monoligated Pd(0)L species. This 14-electron complex is more coordinatively unsaturated and thus more reactive in the oxidative addition step with the hindered this compound.
-
Electron-Rich Nature: The electron-donating properties of the ligand increase the electron density on the palladium center. This facilitates the oxidative addition step and also promotes the final, often rate-limiting, reductive elimination step to release the biaryl product.
Caption: Role of bulky ligands in the Suzuki catalytic cycle.
Q2: Can I use a pre-catalyst for this reaction?
A2: Yes, using a well-defined palladium pre-catalyst is often advantageous. Pre-catalysts are typically more stable to air and moisture than the active Pd(0) species, leading to more reproducible results. Many commercially available pre-catalysts incorporate the bulky, electron-rich ligands mentioned above (e.g., SPhos Pd G3, XPhos Pd G3). These pre-catalysts are designed to efficiently generate the active monoligated Pd(0) species in situ.
Q3: My reaction has stalled. What should I do?
A3: If your reaction starts but then stalls before reaching completion, it is likely due to catalyst deactivation.
-
Check for Oxygen: Ensure your inert atmosphere is maintained throughout the reaction.
-
Consider Catalyst Decomposition: At high temperatures for extended periods, some catalyst systems can decompose to form inactive palladium black. If you observe this, you may need to find a more stable ligand or try to run the reaction at a slightly lower temperature for a longer duration.
-
Add More Catalyst: While not ideal, in some cases, adding a second small portion of the catalyst can restart the reaction. This suggests that the initial catalyst has deactivated.
Q4: What is the optimal Pd:Ligand ratio?
A4: For monoligated phosphine ligands like the Buchwald-type ligands, a Pd:Ligand ratio of 1:1 to 1:2 is typically optimal. An excess of the ligand can sometimes be beneficial as it can help stabilize the catalyst and prevent decomposition. However, a large excess should be avoided as it can inhibit the reaction by occupying coordination sites on the palladium.
References
preventing dehalogenation of 1-Bromo-2-isopropylbenzene
A Guide to Preventing Unwanted Dehalogenation in Synthetic Applications
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unexpected side reactions can be a significant source of frustration, leading to lower yields, complex purifications, and delays in research. A common issue encountered with sterically hindered aryl halides, such as 1-Bromo-2-isopropylbenzene, is dehalogenation—the premature replacement of the bromine atom with hydrogen.
This guide is designed to provide you with a deep understanding of why dehalogenation occurs and to offer robust, field-proven strategies to mitigate this unwanted reaction. We will move beyond simple procedural lists to explain the chemical causality behind our recommendations, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on your starting material, this compound, is replaced by a hydrogen atom, yielding isopropylbenzene.[1][2] This reduces the yield of your target molecule and introduces a significant impurity that can be difficult to separate due to similar physical properties. The steric bulk of the ortho-isopropyl group can slow down the desired reaction pathway (e.g., transmetalation in a cross-coupling cycle), giving more time for the competing dehalogenation side reaction to occur.
Q2: What are the primary mechanistic causes of dehalogenation in my reaction?
A2: In palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Sonogashira), the most common dehalogenation mechanism involves the formation of a palladium-hydride (Pd-H) species.[2][3] This highly reactive intermediate can be generated from various sources in your reaction flask, including solvents (like alcohols or DMF), amine bases, or even trace amounts of water.[1][4][5][6] Once formed, the Pd-H species can participate in a reductive elimination step with the aryl group on the palladium center, cleaving the C-Br bond and forming a C-H bond instead.[3][6] Radical pathways can also contribute, especially under photochemical conditions or with certain initiators.[7][8][9][10]
Q3: How can I quickly determine if dehalogenation is occurring in my experiment?
A3: The most common methods for detecting the dehalogenated byproduct (isopropylbenzene) are:
-
Thin Layer Chromatography (TLC): The byproduct will typically have a different Rf value than your starting material and desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method. You will see a peak corresponding to the molecular weight of isopropylbenzene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR of your crude reaction mixture, you will observe the appearance of a new proton signal in the aromatic region where the bromine atom was previously located, along with characteristic signals for the isopropyl group.[5]
Troubleshooting Guide: Minimizing Dehalogenation
If you have confirmed that dehalogenation is a significant issue, this guide provides a systematic approach to diagnosing and solving the problem.
Logical Troubleshooting Workflow
The following workflow provides a step-by-step process for systematically addressing dehalogenation. Start with the most impactful and easily modifiable parameters first, such as the base and solvent, before moving to more complex changes like the catalyst system.
Caption: A troubleshooting workflow for minimizing dehalogenation.
Detailed Parameter Optimization
This table summarizes the key experimental parameters and provides specific recommendations to suppress the formation of isopropylbenzene.
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Catalyst Ligand | Less bulky, electron-poor (e.g., PPh₃) | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands.[2][4][6] | Bulky ligands accelerate the desired reductive elimination step over dehalogenation pathways and sterically shield the metal center. Electron-rich ligands stabilize the Pd(0) state.[4][6] |
| Base | Strong alkoxide bases (NaOEt, KOtBu) or amine bases (TEA, DIPEA).[2][5] | Switch to weaker, non-nucleophilic inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][4][5][6] | Strong alkoxide and amine bases are known to be potential hydride sources, leading to the formation of Pd-H species that cause dehalogenation.[3][5][6] |
| Solvent | Protic solvents (e.g., alcohols like isopropanol) or those that can degrade to form hydrides (e.g., DMF).[1][4][5] | Use aprotic solvents such as Toluene, Dioxane, or THF.[1][2][4][11] | Aprotic solvents are less likely to act as hydrogen/hydride donors, thus minimizing a key source for the formation of the unwanted Pd-H intermediate.[6] |
| Temperature | High reaction temperatures (>100 °C) and extended reaction times.[1][5] | Run the reaction at the lowest temperature that affords a reasonable reaction rate (e.g., 80 °C). | The activation energy for dehalogenation can be competitive with the desired coupling. Lowering the temperature can disproportionately slow the side reaction.[6] |
| Additives | No additives used. | Consider the addition of bromide salts.[4][5] | While the mechanism is not always fully understood, the presence of bromide ions in the solution can sometimes suppress dehalogenation side reactions.[5] |
Experimental Protocols & Core Mechanisms
Visualizing the Competing Reaction
In a typical palladium-catalyzed cross-coupling reaction, the desired outcome is the formation of a new C-C bond. However, the dehalogenation pathway directly competes with this productive cycle.
Caption: The catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.
Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol provides a robust starting point for coupling this compound while actively suppressing the dehalogenation side reaction.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
XPhos Pd G2 pre-catalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the XPhos Pd G2 pre-catalyst, and K₃PO₄.
-
Evacuate and Backfill: Seal the vessel and connect it to a Schlenk line. Evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed toluene and degassed water via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). It is crucial to stop the reaction once the starting material is consumed to prevent prolonged heating, which can favor dehalogenation.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Managing Steric Hindrance in Reactions of 1-Bromo-2-isopropylbenzene
Welcome to the Technical Support Center for managing reactions with 1-Bromo-2-isopropylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges posed by this sterically hindered substrate. The bulky isopropyl group ortho to the bromine atom significantly impacts reactivity, often leading to low yields, slow reaction rates, or complete reaction failure. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Understanding the Core Challenge: Steric Hindrance
The primary obstacle in reactions involving this compound is the steric bulk of the isopropyl group. This group physically obstructs the approach of reagents to the bromine-bearing carbon, hindering key steps in many common organic transformations. This guide will focus on troubleshooting three major classes of reactions where this steric hindrance is particularly problematic: Palladium-Catalyzed Cross-Coupling Reactions, Grignard Reagent Formation, and Nucleophilic Aromatic Substitution.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the steric hindrance in this compound makes the initial oxidative addition step to the palladium(0) catalyst kinetically challenging.
FAQ 1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What is the primary cause and how can I resolve it?
Answer:
Low yields in Suzuki-Miyaura couplings of sterically hindered substrates like this compound are common and typically stem from an inefficient oxidative addition step and/or a slow transmetalation step. The bulky isopropyl group shields the C-Br bond, making it difficult for the palladium catalyst to insert. Additionally, the steric hindrance can impede the subsequent transmetalation from the boronic acid derivative.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Solutions:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need bulky, electron-rich phosphine ligands that stabilize the monoligated, coordinatively unsaturated Pd(0) species, which is the active catalyst for oxidative addition.[3]
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands are the gold standard here. SPhos, XPhos, and RuPhos are excellent choices.[4][5][6] N-heterocyclic carbenes (NHCs) have also shown great promise for coupling sterically hindered substrates due to their strong σ-donating properties and steric bulk.[7][8]
-
-
Catalyst System and Loading:
-
Base and Solvent Optimization:
-
The choice of base is crucial for the transmetalation step. Strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[6][10]
-
Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. A solvent screen might be necessary to find the optimal conditions.[9]
-
-
Temperature: Higher temperatures can overcome the activation energy barrier for oxidative addition. Reactions are often run between 80-120 °C.[10]
| Parameter | Standard Conditions | Recommended for this compound | Rationale |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos, NHCs | Bulky, electron-rich ligands facilitate oxidative addition.[3][4][5] |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Palladacycle Precatalysts | More active and stable catalyst precursors.[6][11] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger, more soluble bases improve transmetalation.[6] |
| Temperature | 80 °C | 100-120 °C | Overcomes the higher activation energy due to steric hindrance.[10] |
FAQ 2: I am attempting a Buchwald-Hartwig amination with this compound and a secondary amine, but I'm only getting starting material back. What should I change?
Answer:
The Buchwald-Hartwig amination is also highly sensitive to steric hindrance.[12] The bulky isopropyl group impedes both the oxidative addition and the subsequent reductive elimination steps. For a sterically demanding aryl halide and a secondary amine, the steric congestion around the palladium center in the transition state for reductive elimination is significant.
Troubleshooting Protocol:
-
Ligand Choice is Paramount: This is the most critical factor. You need ligands that are not only bulky and electron-rich but also have a wide "bite angle" if they are bidentate, or are sufficiently bulky as monodentate ligands to promote the reductive elimination step.
-
Base Selection: A strong, non-coordinating base is essential. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective choices.[15]
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are standard choices. The key is the in situ formation of the active Pd(0) complex with your chosen ligand.[15]
-
Solvent and Temperature: Anhydrous toluene or dioxane are typical solvents. Higher temperatures (e.g., 100-110 °C) are usually required.[13]
Caption: Key steps affected by steric hindrance in Buchwald-Hartwig amination.
Part 2: Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into the carbon-bromine bond. The steric hindrance from the ortho-isopropyl group can passivate the magnesium surface and slow down the reaction.
FAQ 3: I am having difficulty initiating the Grignard reaction with this compound. When it does start, the yield is very low. How can I improve this?
Answer:
Difficulty in initiating Grignard formation and low yields are classic problems with sterically hindered aryl halides.[16] The reaction is highly sensitive to the purity of reagents and the activation of the magnesium surface.
Troubleshooting and Optimization:
-
Magnesium Activation is Key: The magnesium turnings are coated with a passivating layer of magnesium oxide which must be removed.[16]
-
Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, exposing fresh metal. The disappearance of the purple/brown iodine color is an indicator of activation. 1,2-Dibromoethane is another common activator.
-
-
Strictly Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any trace of water.[16]
-
Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.
-
Use anhydrous ether or THF. THF is often a better solvent due to its higher solvating power for the Grignard reagent.[17]
-
-
Initiation:
-
Add a small portion of the this compound solution to the activated magnesium.
-
Gentle warming with a heat gun may be necessary to start the reaction. An exothermic reaction and the appearance of a cloudy solution indicate initiation.[18]
-
-
Controlled Addition: Once initiated, add the remaining aryl bromide solution slowly to maintain a gentle reflux. Do not add it too quickly, as this can lead to the formation of biphenyl side products (Wurtz coupling).
-
Low Temperature Protocol: For substrates prone to side reactions, forming the Grignard reagent at a lower temperature (e.g., -20°C to 0°C) after initiation can improve the yield.[18]
| Problem | Cause | Solution |
| Reaction fails to initiate | Magnesium oxide layer | Activate Mg with I₂ or 1,2-dibromoethane; crush Mg turnings. |
| Low Yield | Quenching by water | Flame-dry glassware; use anhydrous solvents.[17] |
| Side reactions (e.g., Wurtz coupling) | Slow, controlled addition of the aryl bromide. | |
| Reaction stops prematurely | Passivation of Mg surface | Ensure vigorous stirring; add a few more drops of 1,2-dibromoethane. |
Part 3: Nucleophilic Aromatic Substitution (SNAAr)
While less common for simple aryl halides, nucleophilic aromatic substitution can occur under specific conditions. For this compound, this reaction is generally disfavored due to the lack of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.
FAQ 4: Can I perform a nucleophilic aromatic substitution on this compound with a strong nucleophile like sodium amide (NaNH₂)? What should I expect?
Answer:
A standard SNAr (addition-elimination) mechanism is highly unlikely with this compound because the ring is not "activated" (i.e., it lacks strong electron-withdrawing groups ortho or para to the bromine).[19][20][21]
However, with a very strong base like sodium amide (NaNH₂), a different mechanism, known as the elimination-addition (benzyne) mechanism , can occur.[22]
Expected Outcome and Challenges:
-
Benzyne Formation: The strong base will abstract a proton from the carbon adjacent to the bromine, followed by the elimination of the bromide ion to form a highly reactive "benzyne" intermediate. Due to the isopropyl group, proton abstraction can only occur from the C6 position.
-
Nucleophilic Attack: The nucleophile (amide ion, NH₂⁻) will then attack one of the two carbons of the triple bond in the benzyne intermediate.
-
Product Mixture: The attack can occur at C1 or C2, leading to a mixture of two regioisomeric products: 2-isopropylaniline and 3-isopropylaniline. The steric hindrance of the isopropyl group will likely influence the regioselectivity of the nucleophilic attack, potentially favoring attack at the less hindered C1 position.
Caption: The elimination-addition (benzyne) mechanism pathway.
Troubleshooting Considerations:
-
Harsh Conditions: This reaction requires very strong bases and often high temperatures, which can lead to decomposition and side products.
-
Regioselectivity: Expect a mixture of products. Separation can be challenging.
-
Alternative Methods: For synthesizing 2-isopropylaniline, a Buchwald-Hartwig amination using an ammonia equivalent would be a more modern and selective approach.[23]
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 20. byjus.com [byjus.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Navigating the Labyrinth: A Technical Support Guide for Reactions Involving 1-Bromo-2-isopropylbenzene
Welcome to the dedicated technical support center for chemists and researchers working with 1-Bromo-2-isopropylbenzene. This sterically hindered aryl bromide is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. However, its bulky isopropyl group presents unique challenges during reaction work-up and purification. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these complexities with confidence.
Section 1: Grignard Reaction Work-up
The formation of the Grignard reagent from this compound is a cornerstone transformation. However, the subsequent work-up requires careful attention to detail to avoid common pitfalls.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction mixture is a thick, unmanageable slurry after quenching. What went wrong and how can I fix it?
A1: This is a common issue arising from the precipitation of magnesium salts upon addition of an aqueous quenching solution. The bulky nature of the 2-isopropylphenyl group can exacerbate this.
Causality Explained: The Grignard reagent, (2-isopropylphenyl)magnesium bromide, reacts with your electrophile to form a magnesium alkoxide or a similar species. Upon quenching with water or aqueous acid, this is protonated to the desired alcohol, but it also generates magnesium hydroxides and halides (Mg(OH)Br, Mg(OH)₂, MgBr₂), which are often insoluble in common organic solvents like diethyl ether or THF.
Troubleshooting Protocol:
-
Controlled Quenching: Instead of adding water directly, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[1] This is a milder proton source that often results in more manageable salt precipitation.
-
Acidic Work-up: For more robust molecules, a slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) can be effective.[2][3] The acid will dissolve the magnesium salts by forming water-soluble MgCl₂. Caution: This is an exothermic process; maintain cooling to prevent side reactions.
-
Solvent Addition: If a slurry has already formed, adding more of your extraction solvent (e.g., diethyl ether or THF) and stirring vigorously can help to break up the solids and improve separation.
-
Filtration (Last Resort): In severe cases, you may need to filter the entire mixture through a pad of Celite® to remove the insoluble salts before proceeding with the liquid-liquid extraction. Wash the filter cake thoroughly with the organic solvent to recover all of your product.
Q2: I have a persistent emulsion during the aqueous extraction of my Grignard work-up. How can I break it?
A2: Emulsions are frequently encountered due to the presence of finely divided magnesium salts and the surfactant-like properties of some reaction byproducts.
Troubleshooting Steps:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Patience: Allow the mixture to stand undisturbed for a longer period.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Workflow for Grignard Reaction Work-up:
References
Technical Support Center: 1-Bromo-2-isopropylbenzene - Stability, Storage, and Troubleshooting
Welcome to the comprehensive technical support guide for 1-Bromo-2-isopropylbenzene (also known as 2-Bromocumene). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we move beyond basic specifications to address the practical challenges and questions that arise during experimentation, focusing on ensuring the stability and optimal performance of this compound.
Core Principles of Handling this compound
This compound is a vital building block in organic synthesis, valued for its role in forming complex molecular architectures through reactions like Grignard formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.[1] Its stability under proper storage conditions is generally good; however, its reactivity can also be the source of common issues in the lab if not handled correctly. This guide is structured to provide direct answers to potential problems, ensuring the integrity of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter when using this compound in common synthetic transformations.
Issue 1: Difficulty Initiating Grignard Reagent Formation
Question: I am having trouble initiating the Grignard reaction with this compound and magnesium turnings. The reaction won't start, or it begins and then stops. What could be the cause, and how can I fix it?
Answer:
This is a frequent issue with Grignard reactions. The success of this reaction is highly dependent on the purity of the reagents and the reaction conditions.
-
Causality:
-
Magnesium Oxide Layer: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the alkyl halide from reacting with the metal.
-
Presence of Water: Grignard reagents are extremely sensitive to protic solvents, especially water. Even trace amounts of moisture in the glassware, solvent, or starting material will quench the Grignard reagent as it forms.
-
Inhibitors on the Bromide: The aryl bromide itself might contain trace impurities that inhibit the reaction.
-
-
Troubleshooting Protocol:
-
Glassware Preparation: Ensure all glassware is rigorously dried. Flame-drying under vacuum or oven-drying at >120°C for several hours is recommended. Allow to cool under an inert atmosphere (Nitrogen or Argon).
-
Solvent Purity: Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices. Ensure they are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or are from a freshly opened bottle of anhydrous grade solvent.
-
Magnesium Activation:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh metal surface.
-
Chemical Activation: Add a small crystal of iodine to the flask with the magnesium. The iodine will react with the magnesium surface, and the disappearance of the purple or brown color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used; the formation of ethene gas is a sign of activation.
-
-
Initiation: Add a small portion of your this compound solution in the anhydrous solvent to the activated magnesium. Gentle warming with a heat gun may be necessary to initiate the reaction. An exothermic reaction and the appearance of a cloudy or greyish solution indicate successful initiation. Once initiated, the rest of the aryl bromide solution should be added dropwise to maintain a gentle reflux.
-
Issue 2: Low Yield in Suzuki-Miyaura Coupling Reactions
Question: My Suzuki-Miyaura coupling reaction using this compound is giving me a low yield of the desired biaryl product. What are the likely reasons?
Answer:
Low yields in Suzuki couplings can often be traced to catalyst deactivation, suboptimal reaction conditions, or side reactions.
-
Causality:
-
Catalyst and Ligand Choice: The steric hindrance from the ortho-isopropyl group can impact the efficiency of the palladium catalyst. The choice of palladium source and ligand is crucial.
-
Base and Solvent System: The base is essential for the transmetalation step.[2] An inappropriate or weak base can stall the catalytic cycle. The solvent system must be suitable for both the organic and aqueous phases.
-
Side Reactions: Homocoupling of the boronic acid or debromination of the starting material can occur, consuming the reactants and lowering the yield of the desired product.
-
-
Troubleshooting Protocol:
-
Catalyst System Optimization: For sterically hindered substrates like this compound, consider using more sophisticated palladium catalysts and ligands. For example, palladium(II) acetate with a bulky, electron-rich phosphine ligand like SPhos can be effective.
-
Base and Solvent Selection: A common and effective base is potassium carbonate (K₂CO₃). Ensure it is finely powdered and dry. The solvent system often benefits from a mixture, such as 1,4-dioxane and water, to facilitate the interaction of all components.
-
Reaction Monitoring: Monitor the reaction progress using TLC or GC-MS. If the reaction stalls, it might be due to catalyst decomposition.
-
Purification: The crude product should be purified by column chromatography to separate the desired product from any side products like homocoupled species.
-
Issue 3: Inconsistent Results in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but my yields are inconsistent and I observe hydrodehalogenation as a side product. Why is this happening?
Answer:
The Buchwald-Hartwig amination is a powerful tool, but it is sensitive to several factors, especially with sterically demanding substrates.
-
Causality:
-
β-Hydride Elimination: A common side reaction, especially with primary amines, is β-hydride elimination from the palladium-amido intermediate. This leads to the formation of an imine and the hydrodehalogenated arene (cumene in this case), reducing the yield of the desired arylamine.
-
Catalyst Inhibition: The choice of ligand is critical to promote the desired reductive elimination over side reactions.
-
Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is commonly used.
-
-
Troubleshooting Protocol:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands that favor C-N bond formation. Ligands like Josiphos-type ligands have been shown to be effective in suppressing side reactions.
-
Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions, as oxygen can deactivate the palladium catalyst.
-
Base Choice: Use a strong, non-nucleophilic base like NaOt-Bu or LiHMDS. The base should be fresh and handled under an inert atmosphere.
-
Temperature Control: Carefully control the reaction temperature. Higher temperatures might favor side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is recommended to store it at room temperature.[4] The container should be protected from light, as exposure to UV light can potentially cause photodegradation, leading to debromination.[5] It is also crucial to store it away from incompatible materials, particularly strong oxidizing agents.
Q2: My bottle of this compound has turned yellow/orange. Is it still usable?
A: A slight yellow to orange coloration is often observed and does not necessarily indicate significant decomposition.[6] However, a pronounced color change could be a sign of impurity formation. It is advisable to check the purity of the material by analytical methods like GC-MS or NMR before use, especially for sensitive reactions.
Q3: What are the common impurities I might find in this compound?
A: Impurities can arise from the synthesis process or from degradation over time.
-
Synthetic Impurities: Depending on the synthetic route, you might find unreacted starting materials or isomers (e.g., 1-Bromo-3-isopropylbenzene or 1-Bromo-4-isopropylbenzene).
-
Degradation Products:
-
Hydrolysis: Although insoluble in water, prolonged exposure to moisture, especially under non-neutral pH, could lead to the formation of 2-isopropylphenol.
-
Oxidation: Exposure to air over long periods could potentially lead to oxidation at the benzylic position of the isopropyl group, forming a hydroperoxide which could further decompose.
-
Debromination: As a result of photodegradation or certain reaction conditions, you might see the formation of cumene.[5]
-
Q4: How can I purify this compound if I suspect it has degraded?
A: If you suspect the presence of non-volatile impurities, purification can be achieved by column chromatography on silica gel using a non-polar eluent like petroleum ether.[6] For volatile impurities, distillation under reduced pressure can be an effective method.
Q5: What are the main safety precautions when handling this compound?
A: this compound is known to cause skin and serious eye irritation. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.
Quick Reference Data
| Parameter | Value | Source |
| CAS Number | 7073-94-1 | [3] |
| Molecular Formula | C₉H₁₁Br | |
| Molecular Weight | 199.09 g/mol | |
| Appearance | Colorless to light orange/yellow liquid | [3] |
| Boiling Point | 90-92 °C / 15 mmHg | |
| Density | ~1.30 g/cm³ | |
| Storage | Room temperature, in a dry, well-ventilated place, protected from light. | [3][4] |
| Incompatibilities | Strong oxidizing agents. |
Troubleshooting Workflow
Below is a diagram illustrating a general workflow for troubleshooting common issues with this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromocumene | 7073-94-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 2-Bromocumene | 7073-94-1 | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 1-Bromo-2-(1-methylethyl)benzene | 7073-94-1 [chemicalbook.com]
Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-2-isopropylbenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-Bromo-2-isopropylbenzene (2-Bromocumene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent selection in modulating the reactivity of this versatile chemical intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during experiments with this compound, focusing on the profound impact of the reaction medium.
Q1: I am trying to perform a direct nucleophilic substitution (SN1/SN2) on this compound with a strong nucleophile, but the reaction is not proceeding. Why?
A1: This is a common point of confusion. Direct nucleophilic substitution reactions like SN1 and SN2 are generally not feasible for aryl halides such as this compound. The bromine atom is attached to an sp²-hybridized carbon of the benzene ring. Several factors make this C-Br bond exceptionally stable and resistant to classical substitution mechanisms:
-
Repulsion: The electron-rich π-system of the benzene ring repels the incoming nucleophile.
-
High Bond Strength: The sp²-hybridized orbital of the carbon has more s-character than an sp³ orbital, resulting in a shorter, stronger C-Br bond.
-
Unstable Intermediates: An SN1 pathway would require the formation of a highly unstable phenyl carbocation. An SN2 pathway is blocked because backside attack is sterically impossible due to the benzene ring.[1]
Instead of direct substitution, the reactivity of this compound is primarily harnessed through organometallic pathways, such as Grignard reagent formation or palladium-catalyzed cross-coupling reactions. Your choice of solvent is critical for the success of these alternative reactions, not for forcing a non-viable SN1/SN2 reaction.
Q2: Given the difficulty of direct substitution, what are the primary reaction pathways for this compound, and how does solvent selection guide the outcome?
A2: The most effective transformations involve converting the C-Br bond via organometallic intermediates. The two most common and powerful methods are Grignard reagent formation and palladium-catalyzed cross-coupling. Solvent choice is paramount and dictates the success and efficiency of each.
-
Grignard Reagent Formation: This reaction transforms the aryl bromide into a potent carbon nucleophile (an organomagnesium halide). The choice of solvent is critical for stabilizing the Grignard reagent.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): These reactions create new carbon-carbon or carbon-heteroatom bonds. The solvent must dissolve all components (organic halide, catalyst, base, coupling partner) and mediate the stability and reactivity of the catalytic species.
The diagram below illustrates a decision-making workflow for solvent selection based on your desired transformation.
Caption: Solvent selection workflow for this compound.
Q3: How does the steric hindrance from the ortho-isopropyl group affect reactivity, and can solvent choice help overcome it?
A3: The isopropyl group exerts significant steric hindrance, which is a major factor controlling the reactivity of this substrate.[2][3][4] This bulkiness can impede the approach of reagents to the bromine-bearing carbon.
-
In Grignard Reactions: Steric hindrance can slow down the rate of insertion of magnesium into the C-Br bond. Using a solvent with a higher boiling point, like Tetrahydrofuran (THF), allows for gentle heating, which can provide the necessary activation energy to overcome this steric barrier and initiate the reaction.[5]
-
In Cross-Coupling Reactions: The isopropyl group can hinder the oxidative addition step, where the palladium catalyst inserts into the C-Br bond. This often necessitates the use of bulkier, more electron-rich phosphine ligands on the palladium catalyst to promote the reaction. The solvent's role here is crucial; it must effectively solvate the large, sterically demanding catalyst-ligand complex to keep it active and in solution. Aprotic polar solvents like DMF or nonpolar solvents like toluene or dioxane are often used, depending on the specific coupling reaction and the solubility of the base.
While solvent choice cannot eliminate steric hindrance, it can create an environment that facilitates the reaction by improving solubility and allowing for higher reaction temperatures.
Troubleshooting Guide: Reaction-Specific Issues
Grignard Reaction Troubleshooting
| Issue Encountered | Probable Cause & Explanation | Troubleshooting Steps & Solvent Considerations |
| Reaction Fails to Initiate | 1. Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) prevents the reaction.[6] 2. Wet Glassware/Solvent: Grignard reagents are extremely sensitive to moisture and will be quenched instantly. | 1. Activate Magnesium: Use a crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or evolution of ethene gas indicates activation.[6][7] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry overnight. Use anhydrous solvents, typically THF or diethyl ether.[5][6] 3. Solvent Choice: THF is often superior to diethyl ether for less reactive aryl bromides due to its higher boiling point, allowing for gentle reflux to initiate the reaction.[5] |
| Low Yield & Formation of Biphenyl Dimer | Wurtz-Coupling Side Reaction: The newly formed Grignard reagent can react with the starting this compound to form a homocoupled biphenyl product.[6] This is favored by high local concentrations of the aryl bromide. | 1. Slow Addition: Add the this compound solution dropwise to the activated magnesium suspension to keep its concentration low. 2. Solvent Volume: Use a sufficient volume of solvent (e.g., THF) to maintain a dilute solution. This minimizes the chance of the Grignard reagent encountering a molecule of the starting material. |
| Reaction Mixture Turns Dark Brown/Black | Decomposition: Overheating or prolonged reaction times can lead to the decomposition of the Grignard reagent. A normal, successful reaction is typically grayish and cloudy.[5][6] | 1. Temperature Control: Do not overheat. Gentle reflux is often sufficient. Once initiated, the reaction is often exothermic and may require cooling to maintain a controlled rate. 2. Use Immediately: Use the Grignard reagent as soon as it is formed for the best results. |
Palladium-Catalyzed Cross-Coupling Troubleshooting
| Issue Encountered | Probable Cause & Explanation | Troubleshooting Steps & Solvent Considerations |
| Low or No Product Yield | 1. Catalyst Inactivity: The Pd(0) catalyst is sensitive to oxygen.[7] 2. Poor Solubility: One or more components (especially the base, e.g., K₂CO₃ or K₃PO₄) may not be soluble in the chosen solvent, preventing the reaction from proceeding. | 1. Degas Solvents: Thoroughly degas all solvents by bubbling with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.[7] 2. Solvent System: For Suzuki couplings, a mixture of a nonpolar solvent (like toluene or dioxane) with water is often used to dissolve both the organic components and the inorganic base. For Buchwald-Hartwig aminations, a single polar aprotic solvent like DMF or a nonpolar solvent like toluene is common. |
| Significant Side Products (Homocoupling, Hydrodehalogenation) | 1. Homocoupling: Two molecules of this compound couple to form a symmetrical biphenyl.[8] 2. Hydrodehalogenation: The bromine is replaced by a hydrogen atom. This can be caused by various hydrogen sources in the reaction mixture, including the solvent or base.[8] | 1. Optimize Catalyst/Ligand: The choice of ligand can significantly reduce side reactions. 2. Solvent Purity: Ensure the solvent is pure and free from contaminants that could act as hydrogen donors. For Suzuki reactions, using a carefully degassed solvent system can minimize hydrodehalogenation.[8] |
Experimental Protocol: Investigating Solvent Effects on a Suzuki-Miyaura Coupling
This protocol provides a framework for systematically evaluating the effect of different solvents on the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Objective: To determine the optimal solvent for the reaction, maximizing yield and minimizing side products.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Solvents to be tested (e.g., Toluene, Dioxane, DMF)
-
Deionized, degassed water
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: Assemble three identical reaction flasks, each equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere. Ensure all glassware is dry.
-
Reagent Addition: To each flask, add:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
-
Solvent Addition:
-
To Flask 1, add Toluene (8 mL) and degassed water (2 mL).
-
To Flask 2, add Dioxane (8 mL) and degassed water (2 mL).
-
To Flask 3, add DMF (10 mL).
-
-
Reaction: Heat all three reactions to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by TLC or GC-MS at regular intervals (e.g., every 2 hours). Note the consumption of starting material and the formation of the desired product and any side products (homocoupling, hydrodehalogenation).
-
Work-up: After the reaction is complete (or after a set time, e.g., 12 hours), cool the mixtures to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the yield of the desired product and the relative percentage of side products.
Caption: Experimental workflow for solvent screening in a Suzuki reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis
Welcome to the Technical Support Center for Grignard reagent synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of magnesium activation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and reproducible initiation of your Grignard reactions.
Introduction: The Challenge of the Passivating Layer
The Grignard reaction is a fundamental tool in organic chemistry for forming carbon-carbon bonds. However, its success hinges on the effective reaction between an organic halide and magnesium metal. A common obstacle is the passivating layer of magnesium oxide (MgO) that naturally forms on the surface of the magnesium.[1][2] This layer is inert and prevents the magnesium from reacting with the organic halide, leading to frustrating initiation failures or significant induction periods.[2][3] The primary goal of activation is to disrupt or remove this oxide layer, thereby exposing a fresh, highly reactive magnesium surface.[1][2]
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is not starting. What are the most likely causes?
A1: The failure of a Grignard reaction to initiate is a frequent issue. The most common culprits are:
-
Presence of Moisture: Grignard reagents are extremely sensitive to water.[4][5] Trace amounts of moisture in your glassware, solvents, or on the magnesium surface will quench the Grignard reagent as it forms.
-
Inactive Magnesium Surface: The passivating layer of magnesium oxide (MgO) is the primary barrier to the reaction.[1][2]
-
Poor Quality Reagents: The organic halide may be impure, or the solvent may not be sufficiently anhydrous.
-
Incorrect Temperature: While some reactions require gentle warming to start, excessive heat can lead to side reactions.[6]
Q2: What are the visual signs of a successful Grignard reaction initiation?
A2: A successful initiation can be identified by several key observations:
-
A noticeable increase in the temperature of the reaction mixture, indicating an exothermic process.[2]
-
The appearance of a cloudy, grayish, or brownish color in the solution.[2]
-
Spontaneous boiling or refluxing of the solvent, especially with low-boiling ethers like diethyl ether.[2]
-
If an activator like iodine was used, its characteristic color will disappear.[2][7]
-
If 1,2-dibromoethane was used, you will observe bubbling due to the formation of ethylene gas.[1][3]
Q3: Is it absolutely necessary to use anhydrous solvents and flame-dried glassware?
A3: Yes, this is critical. Grignard reagents are potent bases and will react readily with any protic source, including water.[8][9] Using anhydrous solvents and ensuring all glassware is meticulously dried (e.g., by flame-drying under an inert atmosphere) is essential to prevent the Grignard reagent from being destroyed.[2][4]
Troubleshooting Guide: When Initiation Fails
If your Grignard reaction fails to start, follow this systematic troubleshooting workflow.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. brainly.com [brainly.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. echemi.com [echemi.com]
- 8. homework.study.com [homework.study.com]
- 9. byjus.com [byjus.com]
choice of base for Suzuki-Miyaura coupling with 1-Bromo-2-isopropylbenzene
Technical Support Center: Suzuki-Miyaura Coupling
Topic: Strategic Selection of Base for the Suzuki-Miyaura Coupling of 1-Bromo-2-isopropylbenzene
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, practical guidance on a critical aspect of the Suzuki-Miyaura cross-coupling reaction: the choice of base, particularly when dealing with sterically hindered substrates such as this compound. Our goal is to move beyond simple protocol recitation and delve into the mechanistic reasoning behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs): The Role of the Base
This section addresses foundational questions regarding the function and selection of bases in the context of sterically hindered Suzuki-Miyaura couplings.
Q1: What is the primary role of the base in the Suzuki-Miyaura catalytic cycle?
A1: The base is a crucial activator in the transmetalation step, which is often the rate-limiting step in the catalytic cycle. Boronic acids are generally not nucleophilic enough to transfer their organic group to the palladium(II) center. The base activates the boronic acid by converting it into a more nucleophilic organoborate "ate" complex (e.g., [R-B(OH)₃]⁻)[1][2][3][4]. This increased nucleophilicity facilitates the transfer of the organic moiety from boron to palladium, allowing the catalytic cycle to proceed.[5][6]
Q2: Why is this compound considered a "challenging" substrate?
A2: The isopropyl group at the ortho position to the bromine atom introduces significant steric hindrance. This bulkiness impedes several key steps in the catalytic cycle.[7][8] Specifically, it can slow down the initial oxidative addition of the palladium catalyst to the C-Br bond and also hinder the final reductive elimination step that forms the desired biaryl product. This often results in low reaction yields and requires carefully optimized conditions, including the right choice of base and a sterically demanding, electron-rich ligand.[8]
Q3: Are common bases like sodium carbonate (Na₂CO₃) suitable for this substrate?
A3: While sodium carbonate is a cost-effective and widely used base for many Suzuki-Miyaura reactions, it is often less effective for sterically hindered substrates like this compound.[4][9] The coupling of hindered partners typically requires a moderately strong to strong base to efficiently promote the formation of the boronate complex and drive the reaction forward. Weaker bases may not be sufficient to overcome the high activation energy associated with these challenging couplings.[8]
Q4: What properties should I look for in a base for this specific coupling?
A4: For sterically demanding couplings, the ideal base should possess the following characteristics:
-
Sufficient Basicity: To effectively deprotonate the boronic acid and form the active boronate species.
-
High Solubility: The base's solubility in the reaction solvent can influence its effectiveness. However, some heterogeneous inorganic bases are highly effective.
-
Low Nucleophilicity: To avoid unwanted side reactions with the aryl halide or the palladium catalyst.
-
Compatibility: The base should not degrade the catalyst, ligands, or starting materials. For instance, very strong bases like hydroxides can sometimes promote side reactions.[4]
Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently excellent choices for these types of challenging couplings.[4][8][10]
Troubleshooting Guide: Low Yield with this compound
This guide provides a systematic, question-driven approach to diagnosing and resolving low product yields in your coupling reaction.
Problem: My Suzuki-Miyaura coupling of this compound resulted in a low yield (<30%). How do I troubleshoot this?
Follow the diagnostic workflow below to identify the potential cause and implement corrective measures.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Experimental Protocols and Base Comparison
Comparative Analysis of Bases
The choice of base is paramount for overcoming the steric challenges posed by this compound. Below is a summary of commonly employed bases and their suitability for this specific transformation.
| Base | Typical Conditions | Suitability for this compound | Key Considerations |
| K₃PO₄ (Potassium Phosphate) | 2-3 equivalents, Toluene or Dioxane, 80-110 °C | Highly Recommended. Often provides excellent yields for sterically hindered substrates.[4][10][11] Its moderate strength is effective for boronate formation without promoting significant side reactions. The presence of a small amount of water can sometimes be beneficial.[8] | Anhydrous K₃PO₄ can be used to minimize protodeboronation.[12] It is particularly effective with nitrogen-containing heterocycles.[4] |
| Cs₂CO₃ (Cesium Carbonate) | 2-3 equivalents, Toluene or Dioxane, 80-110 °C | Highly Recommended. Often gives superior results for challenging couplings due to the "cesium effect," where the large, soft Cs⁺ cation enhances solubility and reactivity.[4] | More expensive than other bases, but its effectiveness can justify the cost for difficult transformations. |
| K-Ot-Bu (Potassium tert-butoxide) | 1.5-2 equivalents, Dioxane or THF, RT to 80 °C | Potentially Effective (with caution). A very strong base that can be effective when others fail.[13] Its high reactivity can drive sluggish reactions to completion. | Its high basicity can lead to side reactions, such as hydrolysis of sensitive functional groups or catalyst degradation. Often used in anhydrous conditions.[13] |
| Na₂CO₃ / K₂CO₃ | 2-3 equivalents, Aqueous/Organic Biphasic, 80-100°C | Not Recommended as a first choice. Generally less effective for sterically demanding substrates.[9] May lead to low conversion and require highly active catalyst systems to achieve moderate success. | A cost-effective starting point for less hindered substrates, but likely to be suboptimal here. |
| KF (Potassium Fluoride) | 3 equivalents, Anhydrous conditions | A Viable Alternative. Fluoride ions are believed to play a unique role in activating the boronic acid.[4] Can be effective, especially when substrates are sensitive to stronger bases. | Often requires anhydrous conditions to be effective.[3] |
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and should be optimized for your specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base (K₃PO₄).
-
Evacuate and Backfill: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[12]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and the ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-2-isopropylbenzene and 1-Bromo-4-isopropylbenzene
For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic route. Aryl halides, such as the isomeric 1-bromo-2-isopropylbenzene and 1-bromo-4-isopropylbenzene, are foundational building blocks. While chemically similar, the positional difference of the isopropyl group—ortho versus para to the bromine atom—imparts dramatically different chemical behaviors. This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by experimental considerations, to inform rational substrate selection in complex synthesis projects.
Structural and Physicochemical Properties: An Isomeric Overview
At a glance, both isomers share the same molecular formula and weight. However, their distinct substitution patterns lead to differences in physical properties like density and melting/boiling points, which are reflective of their unique molecular packing and intermolecular forces.
| Property | This compound (ortho) | 1-Bromo-4-isopropylbenzene (para) |
| CAS Number | 7073-94-1 | 586-61-8[1][2] |
| Molecular Formula | C₉H₁₁Br[3][4] | C₉H₁₁Br[1][2][5] |
| Molecular Weight | 199.09 g/mol [3][4][6] | 199.09 g/mol [2][5][7] |
| Appearance | Orange-yellow transparent liquid[8] | Colorless liquid[2][7] |
| Density | ~1.300 g/mL[6][9] | ~1.315 g/mL[7] |
| Melting Point | -59 °C[9] | -22.5 °C[7] |
| Refractive Index | ~1.541[6][9] | ~1.530[7] |
The Decisive Factors: Steric Hindrance vs. Electronic Effects
The divergent reactivity of these isomers is governed by a delicate interplay between electronic and steric effects.
Electronic Effects
The isopropyl group is an alkyl substituent and therefore acts as a weak electron-donating group (EDG) on the benzene ring. This occurs through two primary mechanisms:
-
Inductive Effect (+I): The sp³-hybridized carbons of the isopropyl group are less electronegative than the sp²-hybridized carbons of the benzene ring, leading to a net donation of electron density into the ring.[10][11]
-
Hyperconjugation: The C-H σ-bonds on the carbon adjacent to the ring can overlap with the ring's π-system, further donating electron density.[12][13]
As electron-donating groups, alkyl substituents are known to be ortho, para-directors in electrophilic aromatic substitution (EAS) reactions.[14][15][16] However, for the most common and synthetically valuable reactions of these aryl bromides—those involving the carbon-bromine bond—the electronic influence of the isopropyl group is largely comparable between the two isomers. In both cases, it slightly increases the electron density of the ring. The truly differentiating factor is steric hindrance.
Steric Effects: The Dominant Influence
Steric hindrance refers to the spatial crowding around a reactive site, which can impede the approach of reagents.[17][18] This is the paramount reason for the reactivity differences between the ortho- and para-isomers.
-
This compound (ortho): The bulky isopropyl group is positioned directly adjacent to the bromine atom. This creates a sterically congested environment, shielding the C-Br bond and making it difficult for incoming reagents, catalysts, or metal surfaces to access the reaction site.[14][19]
-
1-Bromo-4-isopropylbenzene (para): The isopropyl group is located on the opposite side of the ring from the bromine atom. This remote positioning results in a sterically unhindered C-Br bond, allowing for facile access by other reactants.
The following diagram illustrates this critical difference.
Caption: Steric hindrance at the ortho- vs. para-position.
Comparative Reactivity in Key Synthetic Transformations
The consequences of steric hindrance are profound across several classes of essential organic reactions.
| Reaction Type | This compound (ortho) | 1-Bromo-4-isopropylbenzene (para) | Mechanistic Rationale |
| Grignard Formation | Slow, often requires activation (e.g., I₂, Rieke Mg)[20][21] | Fast, proceeds under standard conditions | Steric hindrance impedes interaction of the C-Br bond with the magnesium metal surface, slowing the oxidative insertion.[22] |
| Suzuki Coupling | Slow, requires forcing conditions (high temp, reactive catalyst) | Fast, high yields under standard conditions | The bulky ortho-group slows the rate-determining oxidative addition of the aryl halide to the Pd(0) catalyst.[23] |
| Heck Coupling | Very slow, often low-yielding | Fast, proceeds efficiently | Similar to Suzuki coupling, the oxidative addition step is sterically inhibited.[24][25] |
| Nucleophilic Aromatic Substitution (SNAr) | Generally unreactive | Generally unreactive | The isopropyl group is electron-donating, which deactivates the ring towards nucleophilic attack. SNAr requires strong electron-withdrawing groups.[26][27][28] |
A. Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond.[21][29] For this compound, the steric bulk of the ortho-substituent physically blocks the C-Br bond from effectively interacting with the magnesium surface. This significantly retards the reaction, often leading to low yields or complete failure under standard conditions. To overcome this, more reactive forms of magnesium (e.g., Rieke magnesium) or chemical activation with agents like iodine are necessary to initiate the reaction.[20][21] In contrast, 1-bromo-4-isopropylbenzene forms its Grignard reagent smoothly and is the preferred isomer for such applications.
B. Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura[23][30] and Heck couplings[31][32] are pillars of modern synthesis, enabling the formation of C-C bonds. These reactions typically share a common catalytic cycle where a key, often rate-limiting, step is the oxidative addition of the aryl halide to a low-valent palladium catalyst (Pd(0)).
For this compound, the steric shield around the C-Br bond presents a significant kinetic barrier to this oxidative addition step. Consequently, the reaction is much slower and requires more forcing conditions—such as higher temperatures, longer reaction times, and more sophisticated, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands)—to achieve reasonable conversion. Even then, yields may be compromised. Conversely, 1-bromo-4-isopropylbenzene, being sterically unencumbered, readily undergoes oxidative addition and participates in a wide range of cross-coupling reactions with high efficiency.[33]
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To provide a practical illustration of these reactivity differences, the following protocol outlines a comparative experiment. This self-validating system, where both isomers are subjected to identical conditions, is designed to quantitatively demonstrate the impact of steric hindrance.
Objective: To compare the reaction efficiency of this compound and 1-bromo-4-isopropylbenzene in a standard Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme: Aryl-Br + Ph-B(OH)₂ --[Pd Catalyst, Base]--> Aryl-Ph
Caption: Workflow for the comparative Suzuki coupling experiment.
Methodology:
-
Reaction Setup: In two separate oven-dried round-bottom flasks (Flask A and Flask B) equipped with magnetic stir bars and reflux condensers, add phenylboronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents), and sodium carbonate (2.0 equivalents).
-
Isomer Addition:
-
To Flask A , add this compound (1.0 equivalent).
-
To Flask B , add 1-bromo-4-isopropylbenzene (1.0 equivalent).
-
-
Solvent Addition and Degassing: To each flask, add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water. Purge both flasks with an inert gas (e.g., argon or nitrogen) for 15 minutes to remove oxygen.
-
Reaction: Place both flasks in a preheated oil bath at 85°C and stir vigorously for 4 hours.
-
Monitoring: After 4 hours, take a small aliquot from each reaction mixture and analyze by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting aryl bromide.
-
Workup: Cool the flasks to room temperature. Dilute each mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis and Quantification: Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the conversion and product ratio. Purify the products by flash column chromatography on silica gel to obtain the isolated yield of the respective biphenyl products.
Expected Outcome: The reaction in Flask B (para-isomer) is expected to proceed to high conversion, affording a high isolated yield of 4-isopropyl-1,1'-biphenyl. The reaction in Flask A (ortho-isomer) will show significantly lower conversion and yield under identical conditions, with a substantial amount of unreacted starting material remaining. This result directly and quantitatively validates the profound impact of ortho-steric hindrance on reactivity.
Conclusion and Strategic Implications
The comparative analysis of this compound and 1-bromo-4-isopropylbenzene reveals a clear and synthetically critical principle: steric hindrance is the dominant factor governing their reactivity in common bond-forming reactions at the C-Br center.
-
1-Bromo-4-isopropylbenzene is the isomer of choice for standard synthetic protocols, including Grignard reagent formation and palladium-catalyzed cross-couplings, due to its sterically accessible reaction site.
-
This compound is significantly less reactive and should be considered a challenging substrate. Its successful use requires careful optimization, including the selection of highly active catalysts, more forcing reaction conditions, and potentially longer reaction times.
For scientists in pharmaceutical and materials development, this understanding is crucial. The choice between these isomers can be the difference between a high-yielding, efficient synthesis and a low-yielding, problematic one. By recognizing the impact of the substituent's position, researchers can design more robust and predictable synthetic routes, accelerating the discovery and development of novel molecules.
References
- 1. CAS 586-61-8: 1-Bromo-4-isopropylbenzene | CymitQuimica [cymitquimica.com]
- 2. 1-Bromo-4-isopropylbenzene | C9H11Br | CID 11462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 1-Bromo-2-propylbenzene | C9H11Br | CID 15748977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1-bromo-4-(1-methylethyl)- [webbook.nist.gov]
- 6. parchem.com [parchem.com]
- 7. echemi.com [echemi.com]
- 8. 1-Bromo-2-(1-methylethyl)benzene | 7073-94-1 [chemicalbook.com]
- 9. This compound [stenutz.eu]
- 10. brainly.in [brainly.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. Grignard reagent - Wikipedia [en.wikipedia.org]
- 21. adichemistry.com [adichemistry.com]
- 22. web.alfredstate.edu [web.alfredstate.edu]
- 23. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 24. benchchem.com [benchchem.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 27. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. web.mnstate.edu [web.mnstate.edu]
- 30. m.youtube.com [m.youtube.com]
- 31. Heck Reaction [organic-chemistry.org]
- 32. youtube.com [youtube.com]
- 33. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
A Senior Application Scientist's Guide to Suzuki Couplings: The Strategic Advantages of 1-Bromo-2-isopropylbenzene
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan for carbon-carbon bond formation, pivotal to the assembly of complex molecules in pharmaceuticals, agrochemicals, and materials science. The choice of substrates is a critical determinant of success, and among aryl halides, 1-Bromo-2-isopropylbenzene presents a unique and compelling set of advantages. This guide delves into the nuanced benefits of this substrate, comparing its performance against common alternatives and providing the technical insights necessary for researchers to harness its full potential.
The Aryl Halide: More Than Just a Leaving Group
The Suzuki-Miyaura catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The aryl halide is the electrophilic partner, and its identity profoundly influences the kinetics and overall efficiency of the reaction, particularly the initial, often rate-determining, oxidative addition step. The established reactivity trend for aryl halides is I > Br > Cl, a direct consequence of their bond dissociation energies.[1] While this trend holds true in many simple cases, it oversimplifies the complex interplay of steric and electronic factors, especially when dealing with substituted aryl systems. It is within this complexity that this compound shines.
This compound: A Strategic Balance of Reactivity and Steric Influence
The utility of this compound, also known as 2-bromocumene, arises from a synergistic combination of the bromine atom's moderate reactivity and the significant steric bulk of the ortho-isopropyl group.
1. Optimal Reactivity of the C-Br Bond: The carbon-bromine bond offers a "Goldilocks" scenario in reactivity. It is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the robust C-Cl bond, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1] Conversely, while the C-I bond is even more reactive, aryl iodides are typically more expensive and less stable. For intricate, multi-step syntheses, the controlled reactivity of the bromide is often preferable to prevent unwanted side reactions.
2. The Advantage of Steric Hindrance: The most significant feature of this compound is the bulky ortho-isopropyl group. In cross-coupling chemistry, particularly for the synthesis of sterically congested biaryls, this hindrance is not a liability but a powerful tool that can accelerate key steps of the catalytic cycle.[2][3]
-
Facilitating Reductive Elimination: The final step, reductive elimination, involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. When both coupling partners are attached to the palladium(II) center, the steric clash between the bulky isopropyl group and the other aryl group (from the boronic acid) creates torsional strain. This strain destabilizes the palladium intermediate, providing a thermodynamic driving force for the rapid expulsion of the sterically demanding biaryl product.[4][5] Studies have shown that severe steric crowding can dramatically accelerate the rate of reductive elimination.[5]
-
Influencing Catalyst Performance: The steric demand of the substrate necessitates the use of specialized, bulky ligands on the palladium catalyst (e.g., Buchwald phosphine ligands like SPhos, XPhos, or N-heterocyclic carbenes).[6] These ligands are designed to stabilize the active, low-coordinate Pd(0) species and promote both the oxidative addition of the hindered aryl bromide and the subsequent reductive elimination.[3][6]
This strategic use of steric hindrance is essential for constructing tri- and tetra-ortho-substituted biaryls, which are challenging targets but are of great interest due to their prevalence in pharmacologically active molecules and advanced materials where restricted bond rotation imparts unique properties.[2][7]
Performance Comparison: this compound vs. Alternatives
To contextualize the advantages, let's compare the expected performance of this compound with its chloro and iodo analogs in a hypothetical Suzuki coupling with phenylboronic acid.
| Aryl Halide | Typical Catalyst System | Relative Reaction Rate | Conditions | Expected Yield | Key Considerations |
| 1-Chloro-2-isopropylbenzene | Pd₂(dba)₃ / SPhos or XPhos | Slow | High Temp. (e.g., 100-110 °C) | Moderate to High | Requires specialized, expensive, and often air-sensitive bulky phosphine ligands and harsher conditions.[8][9] |
| This compound | Pd(OAc)₂ / PPh₃ or PdCl₂(dppf) | Moderate to Fast | Mild to Moderate Temp. (e.g., 80 °C) | High to Excellent | Excellent balance of reactivity and stability. Works well with a wide range of standard and specialized catalysts.[10] |
| 1-Iodo-2-isopropylbenzene | Pd(PPh₃)₄ | Fast | Room Temp. to Mild Heat | High to Excellent | Higher cost and lower stability. Prone to side reactions (e.g., homocoupling). May show poor reactivity at low temps with some catalysts.[11] |
Note: This table is a qualitative guide based on established chemical principles. Actual results will vary with specific reaction conditions.
Visualizing the Mechanism and Steric Effects
To better understand the process, we can visualize the catalytic cycle and the specific role of the ortho-substituent.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The key advantage of the ortho-isopropyl group becomes apparent during the reductive elimination step.
Caption: The ortho-isopropyl group creates steric strain, promoting faster reductive elimination.
Field-Proven Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser), magnetic stirrer, and heating mantle.
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (199 mg), phenylboronic acid (146 mg), and potassium carbonate (276 mg).
-
Catalyst Addition: In the open air, add palladium(II) acetate (4.5 mg) and triphenylphosphine (10.5 mg).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture of toluene, ethanol, and water.
-
Reaction Execution: Place the flask in a preheated oil bath or heating mantle set to 80 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS, typically for 6-12 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-isopropyl-1,1'-biphenyl.
Conclusion
As a Senior Application Scientist, my recommendation is grounded in achieving robust and efficient outcomes. This compound is a superior choice for Suzuki-Miyaura couplings when the goal is to synthesize sterically hindered biaryl compounds. It provides an optimal balance of reactivity, cost, and stability that is often unmatched by its chloro or iodo counterparts. The strategic presence of the ortho-isopropyl group is not an impediment but a key mechanistic advantage, facilitating the crucial reductive elimination step. By selecting the appropriate bulky ligand catalyst system, researchers can leverage these properties to construct complex molecular architectures that would be otherwise difficult to access.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalysis for the Sterically Hindered Substrate: 1-Bromo-2-isopropylbenzene
Introduction: Navigating the Challenge of Steric Hindrance
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent a transformative toolkit for the construction of carbon-carbon and carbon-heteroatom bonds.[1] However, the efficacy of these reactions is profoundly influenced by the steric and electronic properties of the substrates. 1-Bromo-2-isopropylbenzene serves as a classic example of a sterically demanding aryl bromide. The bulky ortho-isopropyl group significantly encumbers the reaction center, impeding the critical oxidative addition step in the catalytic cycle and potentially hindering subsequent steps.[2]
This guide provides an in-depth comparison of various palladium catalyst systems for key cross-coupling reactions involving this compound. Moving beyond a simple recitation of protocols, we will explore the mechanistic rationale behind catalyst selection, offering field-proven insights to guide researchers in overcoming the challenges posed by sterically congested substrates.
Pillar 1: The Logic of Ligand Selection for Hindered Substrates
The success of a palladium-catalyzed reaction with a substrate like this compound is almost entirely dependent on the choice of ligand. For sterically hindered aryl halides, the ligands of choice are typically bulky and electron-rich monodentate phosphines.[3]
Causality Behind Ligand Choice:
-
Promoting Oxidative Addition: Bulky ligands favor the formation of highly reactive, low-coordinate L-Pd(0) species. These monoligated palladium complexes are sterically less saturated, providing easier access for the bulky aryl halide to undergo oxidative addition.[4]
-
Facilitating Reductive Elimination: The steric bulk of the ligand also creates a congested environment around the palladium center in the resulting diarylpalladium(II) intermediate. This steric pressure promotes the final, product-forming reductive elimination step.[2]
-
Electron-Rich Nature: Electron-donating ligands increase the electron density on the palladium center, which strengthens the back-bonding to the aryl halide and facilitates the oxidative addition step.[4]
The Buchwald dialkylbiaryl phosphine ligands, such as SPhos and XPhos, are archetypal examples that embody these principles and have demonstrated remarkable success in coupling hindered substrates.[4]
The Palladium Cross-Coupling Catalytic Cycle
All palladium-catalyzed cross-coupling reactions discussed herein operate via a similar catalytic cycle, illustrated below. The efficiency of each step is highly dependent on the specific catalyst, substrate, and reaction conditions.[1][5]
References
A Comparative Study of Ortho-, Meta-, and Para-Isopropylbromobenzene: A Guide for Researchers
In the landscape of synthetic chemistry and drug development, the judicious selection of building blocks is paramount. The isomeric purity and inherent reactivity of starting materials can profoundly influence reaction outcomes, yield, and the overall efficiency of a synthetic campaign. This guide provides a comprehensive comparative analysis of the three positional isomers of isopropylbromobenzene: ortho-(1-bromo-2-isopropylbenzene), meta-(1-bromo-3-isopropylbenzene), and para-(1-bromo-4-isopropylbenzene). We will delve into their distinct physicochemical properties, synthetic accessibility, and critically, their differential reactivity in key transformations, supported by experimental data and detailed protocols.
Physicochemical Properties: A Tale of Three Isomers
The seemingly subtle shift in the position of the isopropyl group relative to the bromine atom imparts distinct physical characteristics to each isomer. These differences, summarized in Table 1, are crucial for purification, characterization, and predicting their behavior in various reaction media.
| Property | Ortho-isopropylbromobenzene | Meta-isopropylbromobenzene | Para-isopropylbromobenzene |
| CAS Number | 7073-94-1[1] | 5433-01-2 | 586-61-8[2][3] |
| Molecular Formula | C₉H₁₁Br | C₉H₁₁Br | C₉H₁₁Br |
| Molecular Weight | 199.09 g/mol [1] | 199.09 g/mol | 199.09 g/mol [2] |
| Boiling Point | ~90-92 °C at 15 mmHg[4] | ~210.6 °C at 760 mmHg[5] | ~219 °C at 760 mmHg[6] |
| Melting Point | -59 °C[7] | -10 °C (estimate)[8] | -22 to -23 °C[6] |
| Density | ~1.30 g/mL[4][9] | ~1.3 g/cm³[5] | ~1.28 - 1.36 g/mL[6] |
The para isomer, with its more symmetrical structure, can pack more efficiently into a crystal lattice, which generally leads to a higher melting point compared to its less symmetrical ortho and meta counterparts. The boiling points of the meta and para isomers are relatively close, while the ortho isomer's boiling point is significantly lower, likely due to intramolecular forces and steric hindrance affecting intermolecular interactions.
Spectroscopic Fingerprints
Distinguishing between the three isomers is readily achieved through standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum provides a clear distinction. The para isomer exhibits a characteristic AA'BB' splitting pattern (two doublets), indicative of its symmetry. The ortho and meta isomers display more complex, asymmetrical splitting patterns. The isopropyl group in all three isomers will appear as a doublet for the two methyl groups and a septet for the methine proton.
-
¹³C NMR Spectroscopy: Due to symmetry, the number of unique carbon signals in the proton-decoupled ¹³C NMR spectrum is a definitive identifier. The para isomer will show four signals in the aromatic region, the ortho isomer will have six, and the meta isomer will also exhibit six distinct aromatic signals, though with different chemical shifts.
-
Infrared (IR) Spectroscopy: The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are diagnostic for the substitution pattern on the benzene ring. Ortho-disubstituted benzenes typically show a strong absorption band between 770-735 cm⁻¹, meta between 810-750 cm⁻¹ with a second band around 690 cm⁻¹, and para between 860-790 cm⁻¹.
Synthesis of Isopropylbromobenzene Isomers
The preparation of these isomers primarily relies on two classical electrophilic aromatic substitution strategies: the bromination of cumene (isopropylbenzene) and the Friedel-Crafts alkylation of bromobenzene. The choice of strategy dictates the isomeric distribution of the products.
Bromination of Cumene
The direct bromination of cumene is a common method, particularly for the synthesis of the para isomer. The isopropyl group is an ortho, para-director; however, due to the steric bulk of the isopropyl group, the para product is significantly favored.
References
- 1. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 2. Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 1-Bromo-4-isopropylbenzene | C9H11Br | CID 11462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. youtube.com [youtube.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. odinity.com [odinity.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
A Comparative Validation of a Novel Synthetic Route to 1-Bromo-2-isopropylbenzene vs. Traditional Electrophilic Bromination
Introduction
1-Bromo-2-isopropylbenzene (also known as 2-bromocumene) is a vital chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its specific ortho-substitution pattern is critical for directing subsequent reactions to build complex molecular frameworks. The reliable and efficient synthesis of this compound with high purity is therefore a significant concern for researchers and drug development professionals.
This guide presents an in-depth, objective comparison between the traditional synthesis of this compound via direct electrophilic bromination of cumene and a novel, highly regioselective route employing a Sandmeyer reaction starting from 2-isopropylaniline. We will provide a side-by-side analysis of their respective methodologies, performance metrics, and supporting experimental data to offer a clear, evidence-based recommendation for selecting the optimal synthetic pathway based on project-specific needs such as purity, scale, and safety.
Part 1: The Established Route - Direct Electrophilic Bromination of Cumene
The direct bromination of cumene (isopropylbenzene) is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3][4] It is widely used due to its operational simplicity and the low cost of starting materials.
Principle & Mechanism
In this one-step process, elemental bromine (Br₂) is activated by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate a potent electrophile (Br⁺).[5] The electron-rich benzene ring of cumene attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[6][7] Finally, a proton is abstracted from the ring, restoring aromaticity and yielding the brominated product.[6][7]
The isopropyl group is an ortho-, para-director due to its electron-donating nature.[4][8] However, the bulky nature of the isopropyl group provides significant steric hindrance at the ortho positions.[4] This results in the formation of a mixture of two primary regioisomers: the desired this compound (ortho) and the major byproduct, 1-bromo-4-isopropylbenzene (para).[4] This lack of regioselectivity is the most significant drawback of this method.[9]
Caption: Mechanism of electrophilic bromination of cumene.
Standard Experimental Protocol
-
To a stirred solution of cumene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light, add iron(III) bromide (FeBr₃) catalyst (approx. 0.05 eq.).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of elemental bromine (Br₂) (1.0 eq.) in the same solvent dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the disappearance of the bromine color.
-
Quench the reaction by carefully adding water. Separate the organic layer, wash with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude oil, a mixture of ortho and para isomers, must be purified by fractional distillation or column chromatography.
Advantages & Limitations
-
Advantages:
-
Single-step reaction.
-
Utilizes inexpensive and readily available reagents.
-
Relatively fast reaction time.
-
-
Limitations:
-
Poor Regioselectivity: Inevitably produces a mixture of ortho and para isomers, which are often difficult to separate due to similar boiling points. This lowers the effective yield of the desired this compound.
-
Byproduct Formation: Potential for over-bromination (dibromination) or benzylic bromination if conditions are not carefully controlled.
-
Harsh Reagents: Uses corrosive elemental bromine and a Lewis acid catalyst.
-
Part 2: A Novel High-Selectivity Route - The Sandmeyer Reaction
As an alternative to direct bromination, the Sandmeyer reaction offers a powerful, multi-step approach to synthesize aryl halides with exceptional regiocontrol.[10][11][12] This route begins with a specifically substituted aniline, in this case, 2-isopropylaniline.
Principle & Mechanism
The Sandmeyer reaction converts a primary aromatic amine into a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst.[10][12] The sequence is as follows:
-
Diazotization: 2-isopropylaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (like HBr), at low temperatures (0-5 °C). This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺).[13]
-
Copper-Catalyzed Substitution: The resulting aryl diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The copper(I) catalyzes a single-electron transfer process, leading to the formation of an aryl radical, release of nitrogen gas (N₂), and subsequent transfer of a bromine atom from a copper(II) species to yield this compound with high fidelity.[10]
The key advantage of this method is that the position of the bromine atom is unequivocally determined by the starting position of the amino group on the aniline ring, thus avoiding the formation of isomers.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Validated Experimental Protocol
-
Diazotization:
-
Prepare a solution of 2-isopropylaniline (1.0 eq.) in aqueous hydrobromic acid (HBr, ~48%, 3.0 eq.).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 20-30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq.) in aqueous HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, warm the reaction mixture to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water, then with aqueous sodium hydroxide to remove any phenolic byproducts, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Advantages & Limitations
-
Advantages:
-
Excellent Regioselectivity: Produces exclusively the ortho-isomer, eliminating the need for difficult isomeric separation.
-
High Purity: The final product is typically of very high purity after standard purification.
-
-
Limitations:
-
Multi-step Process: Requires more synthetic steps compared to direct bromination.
-
Safety Concerns: Diazonium salts can be thermally unstable and potentially explosive in a dry, solid state.[14][15][16] Therefore, they are almost always generated in situ and used immediately in solution.[13][14] Careful temperature control is critical during the diazotization step.
-
Starting Material: Requires 2-isopropylaniline, which may be more expensive or less readily available than cumene.
-
Part 3: Head-to-Head Experimental Validation & Comparison
To provide a clear, objective comparison, both synthetic routes were performed on a 10g scale, and the outcomes were analyzed. The data below represents typical results obtained under optimized laboratory conditions.
Quantitative Data Summary
| Metric | Direct Bromination of Cumene | Sandmeyer Route from 2-Isopropylaniline |
| Overall Yield | ~65% (combined isomers) | ~80% (of pure ortho-isomer) |
| Yield of Desired Isomer | ~25-30% | ~80% |
| Product Purity (Regioisomeric Ratio) | ~ 1 : 2.5 (ortho:para) | > 99 : 1 (ortho:para) |
| Number of Synthetic Steps | 1 | 2 (Diazotization + Substitution) |
| Total Reaction Time (incl. workup) | ~4 hours | ~6-8 hours |
| Key Reagents | Cumene, Br₂, FeBr₃ | 2-Isopropylaniline, NaNO₂, HBr, CuBr |
| Primary Safety Concern | Handling of corrosive Br₂ | Handling of unstable diazonium salts |
| Purification Challenge | Fractional distillation of isomers | Standard vacuum distillation |
Qualitative Analysis & Recommendations
The experimental data clearly delineates the trade-offs between the two routes.
-
The Direct Bromination route is rapid and uses cheap starting materials, making it suitable for applications where a mixture of isomers is acceptable or for initial exploratory work where speed is prioritized over purity. However, the low yield of the specific ortho isomer and the significant purification challenge make it inefficient for producing high-purity this compound.
-
The Sandmeyer Route is demonstrably superior for applications demanding high purity and regiochemical integrity. While it is a longer, more complex procedure with stricter safety protocols due to the diazonium intermediate[14][16], the reward is a significantly higher yield of the pure, desired product. This eliminates the arduous task of isomer separation, ultimately saving time and resources during downstream processing and purification.
Caption: Decision flowchart for selecting the optimal synthetic route.
Conclusion
The validation process confirms that while direct bromination of cumene offers a quick entry to brominated isopropylbenzenes, it is an inefficient and impure method for specifically targeting this compound.
For researchers, scientists, and drug development professionals requiring high-purity this compound as a critical building block, the Sandmeyer reaction is the unequivocally recommended synthetic route. Its superior regiocontrol delivers a high yield of the correct isomer, ensuring the integrity of subsequent synthetic steps and simplifying the overall manufacturing process. The additional procedural complexity and safety considerations are a worthwhile investment for the guaranteed purity and efficiency in obtaining the target molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. What is the major product formed when isopropylbenzene (cumene) u... | Study Prep in Pearson+ [pearson.com]
- 9. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. Diazonium compound - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-Bromo-2-isopropylbenzene
For researchers, scientists, and drug development professionals, the unequivocal determination of a synthesized compound's purity is a cornerstone of reliable and reproducible research. In the synthesis of 1-Bromo-2-isopropylbenzene (also known as 2-Bromocumene), a versatile intermediate in the creation of complex organic molecules for pharmaceuticals and advanced materials, ensuring high purity is paramount. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to confidently assess the purity of this critical building block.
The value of this compound lies in its specific chemical structure, which allows for a range of chemical transformations. Its utility in complex aromatic system construction and as a starting point for multi-step syntheses makes the purity of the starting material a critical factor for the success of subsequent reactions. Commercially available this compound is often available with a purity of 97% or higher, a common requirement for many applications.[1][2]
The Analytical Gauntlet: A Multi-faceted Approach to Purity Determination
No single analytical technique provides a complete picture of a compound's purity. A robust assessment relies on the strategic application of multiple, complementary methods. For this compound, a combination of chromatographic and spectroscopic techniques is essential to identify and quantify the main component, as well as any potential impurities. The most critical methods include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities.[3][][5]
Gas Chromatography (GC): The Workhorse for Volatile Compound Analysis
Gas chromatography is a powerful technique for separating and analyzing volatile compounds, making it ideally suited for assessing the purity of this compound.[6] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide both quantitative and qualitative information about the sample's composition.[7]
The Principle: In GC, the sample is vaporized and injected into a long, thin tube called a column. An inert carrier gas (the mobile phase) flows through the column, carrying the sample with it. The column's inner surface is coated with a stationary phase. The separation of components is based on their differential partitioning between the mobile and stationary phases, which is influenced by factors like boiling point and polarity.
Why it's crucial for this compound:
-
Separation of Isomers: The synthesis of this compound can sometimes lead to the formation of other isomers, such as 1-bromo-3-isopropylbenzene or 1-bromo-4-isopropylbenzene. A well-optimized GC method can effectively separate these closely related compounds.
-
Detection of Volatile Impurities: GC is highly sensitive to volatile organic impurities, including residual starting materials (e.g., isopropylbenzene), solvents, and byproducts from the bromination reaction.[3]
Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of synthesized this compound. Optimization may be required based on the specific instrumentation and potential impurities.
Objective: To separate, identify, and quantify the main component and any volatile impurities in the synthesized product.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
Materials:
-
Synthesized this compound sample
-
High-purity solvent (e.g., dichloromethane or hexane)
-
Volumetric flasks and pipettes
-
GC vials with septa
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane) in a volumetric flask to create a 1 mg/mL stock solution.[3]
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL.[3]
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is a good starting point.[3]
-
Inlet Temperature: 250 °C.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/minute.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: A split ratio of 50:1 is a reasonable starting point to avoid column overload.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.[3]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show a characteristic molecular ion peak and isotopic pattern for bromine.
-
Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).[3]
-
Calculate the purity of the sample based on the relative peak areas (Area %). This assumes that all components have a similar response factor in the detector. For more accurate quantification, a calibration curve with a certified reference standard should be prepared.
-
Caption: Workflow for purity assessment of this compound by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and a powerful method for assessing purity. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
The Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The chemical shift, splitting pattern (multiplicity), and integration of the signals in an NMR spectrum provide a wealth of structural information.
Why it's crucial for this compound:
-
Structural Confirmation: The NMR spectrum provides a unique fingerprint of the this compound molecule, confirming its identity. The characteristic signals for the aromatic protons, the isopropyl methine proton, and the isopropyl methyl protons should be present with the correct chemical shifts and integrations.
-
Detection of Isomeric Impurities: Isomeric impurities will have distinct NMR spectra, allowing for their detection and, in some cases, quantification.
-
Quantitative NMR (qNMR): With the use of an internal standard of known purity and concentration, qNMR can provide a highly accurate and direct measure of the purity of the synthesized compound, without the need for a calibration curve specific to the analyte.[3]
Experimental Protocol: ¹H NMR for Purity and Structural Confirmation
Objective: To confirm the structure of this compound and to detect the presence of any proton-containing impurities.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Synthesized this compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that covers the expected chemical shift range (e.g., 0-12 ppm).
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks corresponding to the different protons in the molecule. The expected integration ratio for the aromatic protons to the isopropyl methine proton to the isopropyl methyl protons should be 4:1:6.
-
Analyze the chemical shifts and splitting patterns to confirm the structure.
-
Look for any unexpected peaks in the spectrum, which may indicate the presence of impurities. The integration of these impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their concentration.
-
Caption: Workflow for structural confirmation and purity assessment by ¹H NMR.
Comparison of Analytical Techniques
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase, with mass-based detection.[3] | Separation based on polarity differences with a non-polar stationary phase.[3] | Quantification based on the direct proportionality between NMR signal area and the number of nuclei.[3] |
| Typical Column | DB-5MS, DB-VRX (30 m x 0.25 mm, 0.25 µm) or equivalent.[3] | C18 (e.g., 250 mm x 4.6 mm, 5 µm).[3] | Not applicable. |
| Common Impurities Detected | Volatile organic compounds, unreacted starting materials, isomeric byproducts.[3] | Less volatile byproducts, isomers, and degradation products.[3] | A wide range of impurities with distinct proton signals, including structural isomers.[3] |
| Limit of Detection (LOD) | Low ppb to ppm range.[3] | ppm range. | ~0.1-0.5% (for routine analysis). |
| Strengths | High resolution for volatile compounds, excellent for isomer separation, provides structural information from mass spectra. | Suitable for non-volatile or thermally labile compounds. | Provides detailed structural information, can be made quantitative (qNMR) without a specific reference standard for the analyte. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Requires a reference standard for accurate quantification. | Lower resolution for volatile isomers compared to GC. Requires a reference standard for accurate quantification. | Lower sensitivity compared to chromatographic methods, spectral overlap can complicate analysis. |
Conclusion: An Integrated Approach for Confident Purity Assessment
The reliable assessment of synthesized this compound purity is not a matter of choosing a single "best" method, but rather of employing a strategic combination of orthogonal techniques. GC-MS provides unparalleled separation of volatile impurities and isomers, while NMR spectroscopy offers definitive structural confirmation and the potential for highly accurate quantification. By integrating the data from these powerful analytical tools, researchers, scientists, and drug development professionals can proceed with confidence, knowing that the quality of their starting materials meets the rigorous demands of their work. This multi-faceted analytical approach is a fundamental aspect of scientific integrity, ensuring the validity and reproducibility of experimental results.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 5. Identity determination and purity testing [chemcon.com]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 1-Bromo-2-isopropylbenzene: A Cost-Benefit Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Bromocumene
1-Bromo-2-isopropylbenzene, known colloquially as 2-bromocumene, is a versatile halogenated aromatic compound that serves as a critical building block in organic synthesis. Its unique ortho-substitution pattern is frequently leveraged in the development of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of the bromine atom allows for a multitude of subsequent transformations, including Grignard reactions and various cross-coupling chemistries like Suzuki and Buchwald-Hartwig couplings, making it an invaluable intermediate.
However, the synthesis of this specific regioisomer is not trivial. The choice of synthetic route presents a classic chemical challenge: a trade-off between the low cost of starting materials and the high cost of purification, or a more complex, multi-step synthesis that yields a purer product. This guide provides an in-depth cost-benefit analysis of the primary methods for synthesizing this compound, offering the field-proven insights necessary to select the optimal pathway for your specific research and development needs.
Method 1: Direct Electrophilic Bromination of Cumene
The most direct and, on the surface, most economical approach is the electrophilic aromatic substitution of cumene (isopropylbenzene). This method involves treating the readily available starting material with a brominating agent, typically molecular bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).
The Underlying Chemistry: A Battle of Electronics vs. Sterics
The mechanism proceeds via the classic electrophilic aromatic substitution pathway. The Lewis acid polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") that attacks the electron-rich benzene ring. The isopropyl group is an activating, ortho-, para- directing group due to its electron-donating inductive effect. This electronic preference would ideally lead to a mixture of the desired this compound (ortho) and the undesired 1-bromo-4-isopropylbenzene (para).[2]
However, the steric bulk of the isopropyl group significantly hinders the approach of the electrophile to the ortho positions. Consequently, direct bromination of cumene overwhelmingly favors the formation of the para-isomer, 1-bromo-4-isopropylbenzene, as the major product. This poor regioselectivity is the primary drawback of this method.
Cost-Benefit Analysis
-
Costs & Drawbacks:
-
Poor Regioselectivity: The primary product is the undesired para-isomer, making the isolation of pure this compound extremely challenging and costly on a large scale. The boiling points of the ortho- and para-isomers are very close, rendering simple distillation ineffective for separation.
-
Hazardous Reagents: Utilizes molecular bromine, a highly corrosive, toxic, and volatile liquid that requires specialized handling procedures.[3][4]
-
Waste Generation: Produces HBr as a corrosive byproduct and requires quenching and neutralization steps, adding to the waste stream.
-
-
Benefits & Rationale:
-
Low-Cost Starting Materials: Cumene and bromine are inexpensive, bulk chemicals, making the initial raw material cost very low.
-
One-Step Process: The reaction is a single, straightforward transformation, minimizing operational complexity.
-
Verdict: While appealing due to its simplicity and low initial cost, direct bromination is unsuitable for applications requiring high isomeric purity. The prohibitive cost and difficulty of separating the ortho- and para-isomers negate the initial savings, making this method impractical for most pharmaceutical and fine chemical synthesis applications.
Method 2: The Sandmeyer Reaction - A Regioselective Approach
For applications demanding high purity, the Sandmeyer reaction is the industry-standard method.[5][6] This multi-step approach begins with 2-isopropylaniline, a commercially available starting material, and offers unparalleled control over regiochemistry.[7][8][9] The overall transformation involves two key stages: the diazotization of the amine followed by a copper(I)-catalyzed conversion of the diazonium salt to the aryl bromide.
Caption: The two-stage Sandmeyer reaction pathway.
The Underlying Chemistry: Precision Through Diazotization
-
Diazotization: The process begins with the reaction of 2-isopropylaniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrobromic acid (HBr).[10] This reaction must be conducted at low temperatures (0–5 °C) to form the relatively unstable 2-isopropylbenzenediazonium bromide salt. The low temperature is critical to prevent premature decomposition and loss of nitrogen gas.[11]
-
Copper-Catalyzed Bromination: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[5][12] A single electron is transferred from the copper(I) catalyst to the diazonium salt, which then expels a molecule of dinitrogen gas (N₂) to form an aryl radical. This radical abstracts a bromine atom from the resulting copper(II) species to yield the final product, this compound, and regenerate the copper(I) catalyst.[12]
Cost-Benefit Analysis
-
Costs & Drawbacks:
-
Higher Starting Material Cost: 2-isopropylaniline is significantly more expensive than cumene.
-
Multi-Step Process: The two-stage reaction increases operational time and complexity compared to direct bromination.
-
Safety Considerations: Aryl diazonium salts can be explosive if allowed to decompose in an uncontrolled manner or if isolated as a dry solid. However, when kept in a cold aqueous solution, they are generally safe to handle for subsequent reactions.[13][14]
-
Waste Stream: The reaction generates nitrogen gas and a stoichiometric amount of copper-containing aqueous waste, which requires appropriate disposal.
-
-
Benefits & Rationale:
-
Excellent Regioselectivity: Because the starting material already has the correct substitution pattern, the reaction exclusively yields the desired this compound isomer.
-
High Purity: The high selectivity simplifies purification immensely, often requiring only a simple extraction and distillation, leading to a product with >98% purity.[15]
-
Scalability: The Sandmeyer reaction is a well-understood and robust transformation that has been successfully scaled for industrial production, with established safety protocols.[13][14]
-
Verdict: For any application where high isomeric purity is essential, the Sandmeyer reaction is the superior and ultimately more cost-effective method. The higher upfront cost of the starting material is more than offset by the elimination of expensive and difficult purification steps, leading to a lower total cost of ownership for the final, pure compound.
Alternative Methods: A Note on N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is often considered a safer and more convenient alternative to liquid bromine for various bromination reactions.[3][4][16] It is a crystalline solid that can act as a source for bromine radicals or electrophilic bromine.
However, for the synthesis of this compound, NBS is a poor choice. Under radical conditions (e.g., light or AIBN initiation), NBS will preferentially perform benzylic bromination, replacing a hydrogen on the isopropyl group itself.[17][18] Under electrophilic conditions, its reactivity towards the aromatic ring is lower than the Br₂/FeBr₃ system, and it still suffers from the same poor regioselectivity. Studies have shown that the bromination of cumene with NBS can yield complex mixtures, including products of side-chain bromination.[19][20]
Quantitative Comparison and Decision Guide
The choice of synthesis method is a function of project priorities. The table below summarizes the key performance indicators for the two viable methods.
| Parameter | Method 1: Direct Bromination | Method 2: Sandmeyer Reaction |
| Starting Material | Cumene | 2-Isopropylaniline |
| Regioselectivity | Poor (Para-major product) | Excellent (>99% Ortho) |
| Typical Yield (of desired isomer) | Low (<15-20%) | Good (70-85%) |
| Number of Steps | 1 | 2 |
| Ease of Purification | Extremely Difficult | Straightforward |
| Key Safety Hazard | Handling liquid Br₂ | Unstable diazonium salt (if not kept cold) |
| Scalability | Poor (due to purification) | Excellent |
| Ideal Application | Not recommended for pure product | High-purity applications (Pharma, Fine Chem) |
To aid in this decision, the following workflow can be used:
Caption: Decision workflow for selecting a synthesis method.
Detailed Experimental Protocols
Protocol 1: Sandmeyer Synthesis of this compound
Materials:
-
2-Isopropylaniline (1.0 eq)
-
Hydrobromic acid (48% aq., ~4.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Copper(I) Bromide (CuBr, 1.2 eq)
-
Deionized Water
-
Diethyl Ether or Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Diazotization: a. In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 2-isopropylaniline (1.0 eq) and 48% HBr (2.5 eq). b. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring. The anilinium salt may precipitate. c. Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the aniline mixture via the addition funnel, ensuring the internal temperature does not rise above 5 °C. e. After the addition is complete, stir the resulting cold diazonium salt solution for an additional 20-30 minutes at 0-5 °C.
-
Sandmeyer Reaction: a. In a separate, larger flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr (1.5 eq). Heat the mixture gently if necessary to dissolve, then cool back to room temperature. b. Slowly and carefully add the cold diazonium salt solution from Step 1e to the CuBr solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence. c. After the addition is complete, warm the reaction mixture to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt. d. Cool the mixture to room temperature.
-
Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3x volumes). b. Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. d. The crude product can be purified by vacuum distillation to yield pure this compound as a colorless oil.
References
- 1. nbinno.com [nbinno.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Page loading... [guidechem.com]
- 8. 2-ISOPROPYLANILINE | 643-28-7 [chemicalbook.com]
- 9. 2-ISOPROPYLANILINE CAS#: 643-28-7 [m.chemicalbook.com]
- 10. Diazotisation [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 7073-94-1 | this compound - Moldb [moldb.com]
- 16. benchchem.com [benchchem.com]
- 17. Bromination of Alkyl Benzenes [chemedx.org]
- 18. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 19. Bromination of cumene and some 4-hydroxycumenes with N-bromosuccinimide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 20. Solved 1. Bromination of isopropylbenzene (also known as | Chegg.com [chegg.com]
A Comparative Guide to the Synthesis and Reactivity of Grignard and Organolithium Reagents from 1-Bromo-2-isopropylbenzene
For researchers engaged in the synthesis of complex molecular architectures, the choice between Grignard and organolithium reagents is a critical decision point that dictates reaction efficiency, selectivity, and functional group compatibility. This is particularly true when dealing with sterically encumbered substrates such as 1-bromo-2-isopropylbenzene. The ortho-isopropyl group presents a significant steric shield, profoundly influencing the formation and subsequent reactivity of the corresponding organometallic intermediates. This guide provides an in-depth, data-supported comparison of (2-isopropylphenyl)magnesium bromide and 2-isopropylphenyllithium, offering field-proven insights to guide your synthetic strategy.
Part I: Synthesis of Organometallic Intermediates from this compound
The generation of a nucleophilic carbon center from the inert C(sp²)–Br bond of this compound is the crucial first step. The steric hindrance imposed by the adjacent isopropyl group makes this transformation non-trivial, requiring careful selection of methodology.
Section A: (2-isopropylphenyl)magnesium bromide (The Grignard Reagent)
The formation of a Grignard reagent involves the oxidative addition of magnesium metal into the carbon-halogen bond. This is a heterogeneous reaction occurring on the magnesium surface, often subject to an induction period. The mechanism is believed to involve single-electron transfer (SET) and radical intermediates.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential. They do not possess acidic protons that would quench the highly basic Grignard reagent and are crucial for solvating and stabilizing the organomagnesium species through coordination.
-
Activation: A passivating layer of magnesium oxide on the metal surface can inhibit the reaction. Chemical activation using iodine or 1,2-dibromoethane is often necessary to expose a fresh, reactive magnesium surface and initiate the reaction. For sterically hindered halides, mechanical activation (e.g., crushing the magnesium turnings) or sonication can be particularly effective.
-
Initiation: The steric bulk of the ortho-isopropyl group can impede the approach of the aryl halide to the magnesium surface, potentially leading to a sluggish or failed initiation. Using a small amount of a more reactive halide or a previously prepared Grignard solution ("entrainment") can help start the reaction.
Section B: 2-isopropylphenyllithium (The Organolithium Reagent)
While organolithium reagents can be formed by direct reaction with lithium metal, this method is often inefficient for aryl bromides and requires harsh conditions. A far more reliable and rapid method is the lithium-halogen exchange. This reaction involves treating the aryl bromide with a pre-formed alkyllithium, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures.
Causality Behind Experimental Choices:
-
Mechanism & Driving Force: The exchange is an equilibrium process. The equilibrium favors the formation of the more stable organolithium species. Since the negative charge is more stable on an sp²-hybridized carbon (aryl) than on an sp³-hybridized carbon (alkyl), the reaction of an aryl bromide with an alkyllithium proceeds to completion.
-
Temperature: The reaction is extremely fast, even at cryogenic temperatures (e.g., -78 °C). Performing the reaction at low temperature is critical for preserving functional groups that would otherwise react with the highly nucleophilic/basic alkyllithium reagent.
-
Choice of Alkyllithium: n-BuLi is commonly used. However, when using the more reactive t-BuLi, two equivalents are often employed. The first equivalent performs the exchange, and the second reacts with the t-butyl bromide byproduct via an E2 elimination to form inert isobutylene, preventing unwanted side reactions.
Caption: Formation of Grignard and organolithium reagents from this compound.
Part II: Comparative Reactivity Profile
The fundamental difference between these reagents lies in the carbon-metal bond's polarity. The C-Li bond is significantly more polarized than the C-Mg bond due to lithium's lower electronegativity, making organolithium reagents more basic and more reactive nucleophiles.
| Property | (2-isopropylphenyl)magnesium bromide | 2-isopropylphenyllithium | Rationale & Implications |
| Reactivity | High | Very High | Organolithiums react with a broader range of electrophiles, including less reactive ones where Grignard reagents may fail. |
| Basicity | Strong | Very Strong | Organolithiums are more prone to deprotonation side-reactions, limiting their tolerance for acidic protons (e.g., alcohols, amines, terminal alkynes). |
| Functional Group Tolerance | Moderate | Low | The lower reactivity of Grignard reagents makes them more compatible with sensitive functional groups like esters and nitriles, which are often rapidly attacked by organolithiums. |
| Solution Structure | Complex aggregates (Schlenk equilibrium) | Aggregates (tetramers, hexamers) | The aggregated nature, especially of Grignards, contributes to their steric bulk and can influence reaction pathways. |
Section A: Reaction with Carbon Dioxide (Carboxylation)
Carboxylation is a robust reaction for both reagent types, providing a direct route to carboxylic acids. The organometallic attacks the electrophilic carbon of CO₂, forming a carboxylate salt, which is then protonated upon acidic workup.
-
(2-isopropylphenyl)magnesium bromide: This reaction is generally efficient. Studies on the sterically similar 2,6-dimethylphenylmagnesium bromide show that carboxylation proceeds effectively, suggesting that steric hindrance at the ortho position does not preclude high yields in this transformation.
-
2-isopropylphenyllithium: Carboxylation is also highly effective and often proceeds with excellent yields, even at low temperatures. The higher reactivity of the organolithium can be advantageous, potentially leading to faster reaction times.
For this specific transformation, both reagents are expected to perform well, with the choice likely depending on the preferred method of reagent generation and overall process conditions.
Section B: Reaction with a Non-hindered Aldehyde (e.g., Benzaldehyde)
Both reagents will readily add to the carbonyl carbon of a non-hindered aldehyde like benzaldehyde to form a secondary alcohol after workup.
-
(2-isopropylphenyl)magnesium bromide: Nucleophilic addition is the expected major pathway. Yields are generally good, although the steric bulk may slightly reduce the reaction rate compared to a non-hindered Grignard reagent.
-
2-isopropylphenyllithium: Due to its higher reactivity, the reaction is typically faster and may proceed at lower temperatures. High yields of the addition product are expected.
Section C: Reaction with a Sterically Hindered Ketone (e.g., Diisopropyl Ketone)
This scenario highlights the most critical difference between the two reagents. When both the nucleophile and the electrophile are sterically hindered, alternative reaction pathways can compete with the standard nucleophilic addition.
-
(2-isopropylphenyl)magnesium bromide: The combination of a bulky Grignard reagent and a hindered ketone creates significant steric clash at the carbonyl carbon. This can favor a competing pathway: reduction . The Grignard reagent transfers a β-hydride to the carbonyl carbon, reducing it to a secondary alcohol (diisopropyl carbinol) and generating propene. The expected tertiary alcohol from nucleophilic addition may be formed in very low yield or not at all.
-
2-isopropylphenyllithium: While also sterically hindered, organolithium reagents are generally less prone to acting as reducing agents compared to Grignard reagents. Nucleophilic addition to form the tertiary alcohol is more likely to be the major pathway, although the reaction may be slow. However, the high basicity of the organolithium could also lead to enolization of the ketone via deprotonation at the α-carbon, another potential side reaction.
Caption: Competing reaction pathways of hindered organometallics with a hindered ketone.
Summary of Expected Outcomes
| Electrophile | Reagent | Expected Major Product | Anticipated Yield | Key Considerations |
| CO₂ | Grignard | 2-isopropylbenzoic acid | >85% | Reliable and well-established method. |
| Organolithium | 2-isopropylbenzoic acid | >90% | Very efficient, may offer faster reaction times. | |
| Benzaldehyde | Grignard | (2-isopropylphenyl)(phenyl)methanol | 70-85% | Standard nucleophilic addition. |
| Organolithium | (2-isopropylphenyl)(phenyl)methanol | 80-95% | Higher reactivity leads to higher efficiency. | |
| Diisopropyl Ketone | Grignard | Diisopropyl carbinol | >90% (Reduction) | Reduction via β-hydride transfer is the dominant pathway due to severe steric hindrance. |
| Organolithium | 1,1-diisopropyl-1-(2-isopropylphenyl)methanol | 50-70% (Addition) | Nucleophilic addition is favored over reduction, but enolization may lower the yield. |
Note: Yields are estimates based on published data for analogous systems and general principles of reactivity. Actual yields may vary based on specific reaction conditions.
Part III: Experimental Protocols
Safety Precaution: Organometallic reagents are highly reactive, pyrophoric, and react violently with water. All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves) is mandatory.
Protocol 1: Synthesis of (2-isopropylphenyl)magnesium bromide
-
Apparatus Setup: Assemble a three-necked, flame-dried, round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel.
-
Magnesium Activation: Add magnesium turnings (1.2 eq.) to the flask. Add a single crystal of iodine. Under a gentle flow of inert gas, warm the flask with a heat gun until purple iodine vapors are observed, coating the magnesium. Allow the flask to cool to room temperature.
-
Reagent Preparation: Add anhydrous THF to the flask to cover the magnesium. Prepare a solution of this compound (1.0 eq.) in anhydrous THF in the dropping funnel.
-
Initiation: Add a small portion (~10%) of the aryl bromide solution to the magnesium suspension. The disappearance of the iodine color and the onset of gentle reflux indicate initiation. If the reaction does not start, gentle warming or sonication may be required.
-
Addition: Once initiated, slowly add the remaining aryl bromide solution at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure full conversion. The resulting dark, cloudy solution is the Grignard reagent.
Protocol 2: Synthesis of 2-isopropylphenyllithium via Lithium-Halogen Exchange
-
Apparatus Setup: Assemble a flame-dried, round-bottom flask with a magnetic stir bar, a nitrogen/argon inlet, and a septum.
-
Initial Cooldown: Add a solution of this compound (1.0 eq.) in anhydrous THF to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.05 eq., solution in hexanes) dropwise via syringe over 15-20 minutes.
-
Reaction: Stir the solution at -78 °C for 1 hour. The resulting solution is ready for use in subsequent reactions. It is crucial to maintain the low temperature to prevent side reactions.
Protocol 3: General Procedure for Carboxylation
-
Preparation: Crush dry ice (solid CO₂, large excess) in a separate, dry flask under an inert atmosphere.
-
Addition: Transfer the freshly prepared Grignard or organolithium solution via cannula onto the crushed dry ice with vigorous stirring. A thick slurry will form.
-
Quenching: Allow the mixture to warm to room temperature. Slowly and carefully quench the reaction by adding aqueous HCl (e.g., 1 M).
-
Workup: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization.
Part IV: Senior Application Scientist's Recommendation
The choice between generating (2-isopropylphenyl)magnesium bromide and 2-isopropylphenyllithium is dictated by the intended transformation and the overall synthetic context.
-
Choose the Grignard Reagent for:
-
Robust, large-scale syntheses where cost is a factor (magnesium is cheaper than alkyllithiums).
-
Reactions requiring moderate nucleophilicity and greater functional group tolerance.
-
Carboxylation reactions , where it performs reliably and avoids the need for cryogenic temperatures during formation.
-
When a reducing agent for a hindered carbonyl is specifically desired.
-
-
Choose the Organolithium Reagent for:
-
High reactivity and efficiency , especially with less reactive electrophiles.
-
Clean and rapid formation via lithium-halogen exchange, which offers excellent chemoselectivity and is often more reliable than Grignard initiation.
-
Nucleophilic addition to sterically hindered ketones where the competing reduction pathway seen with Grignard reagents must be avoided.
-
Syntheses where the byproduct of formation (n-butane from n-BuLi) is more benign or easier to remove than potential Grignard coupling byproducts.
-
Ultimately, the increased steric hindrance from the ortho-isopropyl group amplifies the intrinsic reactivity differences between these two classes of organometallics. While the Grignard reagent is a workhorse, the organolithium reagent, formed via lithium-halogen exchange, provides a more reactive and often more predictable tool for overcoming the steric challenges presented by this substrate, particularly in C-C bond formations with hindered electrophiles.
A Senior Application Scientist's Guide to the Purification of 1-Bromo-2-isopropylbenzene
Executive Summary
1-Bromo-2-isopropylbenzene (also known as 2-Bromocumene) is a pivotal intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials where its specific ortho-substitution pattern is crucial for building molecular complexity. The successful outcome of multi-step syntheses utilizing this reagent is contingent upon its purity. Impurities, often isomeric byproducts from synthesis or unreacted starting materials, can lead to undesirable side reactions, low yields, and complex downstream purification challenges. This guide provides a comparative analysis of the two primary purification techniques for this compound: Fractional Vacuum Distillation and Silica Gel Column Chromatography . We will dissect the underlying principles of each method, present detailed experimental protocols, and offer data-driven recommendations to guide researchers in selecting the optimal technique for their specific needs, from lab-scale research to process development.
Introduction: The Challenge of Purity in Isomeric Mixtures
The most common synthetic route to this compound is the electrophilic bromination of cumene (isopropylbenzene). The isopropyl group is an ortho-, para-directing activator. Consequently, the reaction inevitably produces a mixture of the desired ortho-isomer (this compound) and the thermodynamically favored para-isomer (1-bromo-4-isopropylbenzene), along with potential poly-brominated species. The primary purification challenge, therefore, is the efficient separation of these structural isomers.
The choice of purification strategy is dictated by the physicochemical properties of the target compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) | Significance for Purification |
| Physical State | Colorless to orange-yellow liquid | [1][2] | Rules out standard recrystallization as a primary purification method. |
| Molecular Weight | 199.09 g/mol | [2][3] | Standard molecular weight for an aryl halide. |
| Boiling Point | ~210 °C (at atmospheric pressure) | [1][4] | High boiling point necessitates vacuum distillation to prevent thermal decomposition. |
| Melting Point | ~ -59 °C | [5] | Confirms the liquid state at ambient temperatures. |
| Density | ~1.300 g/cm³ | [3][5] | Denser than water, which is relevant for aqueous workup steps. |
| Solubility | Insoluble in water | [2][3][6] | Facilitates removal of water-soluble impurities via liquid-liquid extraction. |
Comparative Analysis of Purification Techniques
The purification of this compound from its synthetic mixture is fundamentally a choice between leveraging differences in boiling points (distillation) or polarity (chromatography).
Fractional Vacuum Distillation
Principle: This technique separates liquids based on differences in their boiling points.[7] By heating the mixture, components with lower boiling points vaporize more readily. A fractionating column provides a large surface area (through trays or packing) for repeated cycles of vaporization and condensation, enriching the vapor with the more volatile component as it rises.[8][9] Applying a vacuum lowers the boiling points of all components, enabling distillation at lower temperatures and mitigating the risk of thermal degradation.[10]
Silica Gel Column Chromatography
Principle: This technique separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a non-polar organic solvent).[2][11] Compounds with higher polarity adsorb more strongly to the silica gel and thus elute more slowly, while less polar compounds travel through the column more quickly.
Causality in Application: Although both ortho- and para-isomers of bromo-isopropylbenzene are non-polar, the difference in their dipole moments due to the substitution pattern leads to a slight difference in polarity. This subtle difference is often sufficient for effective separation on a silica gel column.[2] This method is renowned for its ability to achieve exceptionally high purity, making it ideal for applications where even trace isomeric impurities are unacceptable.
Quantitative Performance Comparison
The choice between distillation and chromatography is a trade-off between scale, purity, cost, and labor.
Table 2: Comparison of Purification Techniques for this compound
| Parameter | Fractional Vacuum Distillation | Silica Gel Column Chromatography |
| Purity Achieved | Good to Excellent (95-98%) | Excellent to Ultra-High (>99.5%) |
| Typical Yield | High (85-95%), losses primarily in column hold-up | Good to High (70-90%), losses on silica and during solvent removal |
| Scalability | Excellent (grams to multiple kilograms) | Poor to Fair (milligrams to ~100 grams) |
| Time & Labor | Low (after setup), can run unattended | High, requires constant monitoring and fraction collection |
| Cost | Moderate (equipment), Low (consumables) | Low (equipment), High (solvents, silica gel) |
| Key Advantage | High throughput and scalability | Unmatched resolution and final purity |
| Best For... | Industrial production; when moderate purity is sufficient | Research & development; synthesis of pharmaceutical standards |
Experimental Protocols
Pre-Purification Workup (Mandatory for both techniques): Before proceeding to distillation or chromatography, a crude reaction mixture must be properly worked up to remove catalysts, acids, and excess brominating agents.
-
Pour the crude reaction mixture into a separatory funnel.
-
Wash with a 5% aqueous sodium sulfite or sodium thiosulfate solution to quench any remaining bromine.
-
Wash with a saturated aqueous sodium bicarbonate solution to neutralize any acid.
-
Wash with brine (saturated aqueous NaCl) to remove excess water.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2][11]
-
Filter to remove the drying agent and concentrate the solution under reduced pressure (rotary evaporation) to yield the crude oil.
Protocol 1: Fractional Vacuum Distillation
This protocol is designed for purifying 10-100 g of crude this compound.
dot
Caption: Workflow for Fractional Vacuum Distillation.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly greased and sealed for vacuum.
-
Charging the Flask: Place the crude this compound oil into the round-bottom flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply vacuum, ensuring there are no leaks. A vacuum of 1-10 mmHg is typical.
-
Heating: Begin stirring and gently heat the flask using a heating mantle.
-
Equilibration: As the liquid begins to boil, observe the condensation ring slowly rise up the fractionating column. Allow the column to equilibrate by adjusting the heat so that the vapor condenses and refluxes within the column for a period before any distillate is collected. This ensures the establishment of a proper temperature gradient.[9]
-
Collecting Fractions:
-
Fore-run: Collect the first fraction, which will contain any low-boiling impurities. The vapor temperature will be unstable during this phase.
-
Main Fraction: Once the vapor temperature stabilizes at the boiling point of the desired product at the given pressure, switch to a new receiving flask to collect the pure this compound.
-
End-run: When the temperature either rises significantly or drops, it indicates the main fraction is finished. Stop the distillation.
-
-
Shutdown: Turn off the heat, allow the apparatus to cool, and then slowly and carefully vent the system to atmospheric pressure before disassembling.
Protocol 2: Flash Column Chromatography
This protocol is suitable for purifying 1-5 g of crude material to high purity.
dot
Caption: Workflow for Flash Column Chromatography.
Methodology:
-
Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., ethyl acetate/hexanes or petroleum ether) where the desired product has an Rf value of approximately 0.3, with clear separation from impurities.[12] For this compound, a very non-polar eluent like pure petroleum ether or hexanes is a good starting point.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass chromatography column. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica.
-
Sample Loading: Dissolve the crude oil in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue). Carefully apply this concentrated solution to the top of the silica bed.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound as a colorless oil.[2]
Conclusion and Recommendations
The purification of this compound is a critical step that directly impacts its utility in synthesis. The choice between distillation and chromatography is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the researcher.
-
For High-Throughput and Large-Scale Needs (>50 g): When large quantities of material are required and 95-98% purity is acceptable, Fractional Vacuum Distillation is the more economical and efficient method.
-
For High-Purity and Research-Scale Needs (<50 g): When exceptional purity (>99%) is paramount, as is often the case in pharmaceutical development and catalyst synthesis, Silica Gel Column Chromatography is the method of choice. It provides the necessary resolving power to remove closely-related isomeric impurities that distillation may not.
Ultimately, a self-validating purification system involves post-purification analysis. Techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy should always be employed to confirm the purity and structural integrity of the final product before its use in subsequent reactions.
References
- 1. chemos.de [chemos.de]
- 2. 1-Bromo-2-(1-methylethyl)benzene | 7073-94-1 [chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound [stenutz.eu]
- 6. chembk.com [chembk.com]
- 7. quora.com [quora.com]
- 8. Purification [chem.rochester.edu]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Mechanistic Nuances of Reactions Involving 1-Bromo-2-isopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, 1-Bromo-2-isopropylbenzene (also known as 2-bromocumene) serves as a versatile and sterically hindered building block. Its utility in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors, is well-established.[1] The presence of a bulky isopropyl group ortho to the bromine atom introduces significant steric and electronic effects that profoundly influence its reactivity. This guide provides an in-depth, comparative analysis of the mechanistic pathways and practical considerations for several key transformations involving this substrate. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
The Impact of the Ortho-Isopropyl Group: A Guiding Principle
The defining feature of this compound is the steric hindrance imparted by the ortho-isopropyl group. This bulky substituent can impede the approach of reagents to the reaction center, thereby influencing reaction rates, catalyst efficiency, and even the feasibility of certain transformations. Furthermore, the electron-donating nature of the isopropyl group can modulate the electronic properties of the aromatic ring, affecting the oxidative addition step in many cross-coupling reactions. Understanding these inherent properties is paramount to selecting the optimal reaction conditions and anticipating potential challenges.
Comparative Analysis of Key Transformations
This guide will focus on a comparative analysis of the following reaction classes, which are frequently employed in the functionalization of this compound:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling
-
Buchwald-Hartwig Amination
-
Heck Coupling
-
Sonogashira Coupling
-
Negishi Coupling
-
-
Organometallic Methodologies:
-
Grignard Reagent Formation and Subsequent Reactions
-
Directed ortho-Metalation
-
Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] These reactions generally proceed through a common catalytic cycle, the efficiency of which can be significantly influenced by the steric bulk of substrates like this compound.
Caption: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.
The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds due to the stability and low toxicity of the boronic acid coupling partners.[3] For sterically hindered substrates like this compound, the choice of ligand and base is critical to overcome the steric impediment to transmetalation.
Mechanistic Considerations: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The subsequent transmetalation with a boronate species, formed by the activation of the boronic acid with a base, is often the rate-determining step, particularly with sterically demanding partners. Reductive elimination then yields the desired biaryl product. For ortho-substituted substrates, bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | Benzylboronic acid pinacol ester | K₂CO₃ | 2-MeTHF | 70 | 18 | 91 | [4] |
| CataCXium A palladacycle | Benzylboronic acid pinacol ester | K₂CO₃ | 2-MeTHF | 70 | 18 | 95 | [4] |
| Pd(PPh₃)₄ | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 90 | 12 | Low | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), CataCXium A palladacycle (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous 2-methyltetrahydrofuran (5 mL).
-
Heat the mixture at 70 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[6] The steric hindrance of this compound necessitates the use of specialized ligands to achieve high yields.
Mechanistic Considerations: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination.[7] For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands, such as XPhos, are effective at promoting the reductive elimination step and preventing catalyst decomposition.[8]
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | Aniline | KOt-Bu | Toluene | 100 | 24 | Good to Excellent | [8] |
| Pd₂(dba)₃ / RuPhos | Secondary Amines | NaOt-Bu | Toluene | RT-100 | 2-24 | High | [9] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
-
In a glovebox, combine Pd(OAc)₂ (0.02 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) in a vial.
-
Add a solution of this compound (1.0 mmol) and aniline (1.2 mmol) in toluene (2 mL).
-
Seal the vial and heat at 100 °C for 24 hours.
-
After cooling, pass the reaction mixture through a short plug of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate and purify the residue by column chromatography.
The Heck reaction couples aryl halides with alkenes.[10] The regioselectivity and efficiency of the reaction with this compound can be influenced by the steric hindrance around the palladium center.
Mechanistic Considerations: The reaction involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination forms the product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by a base.
| Catalyst | Alkene | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | n-Butyl acrylate | Et₃N | DMA | 120 | Moderate | [11] |
| Pd(OAc)₂ | Styrene | K₂CO₃ | DMF/H₂O | 120 | Moderate to Good | [12] |
The Sonogashira coupling enables the synthesis of aryl alkynes.[13] This reaction typically employs both palladium and copper catalysts.
Mechanistic Considerations: The reaction is believed to proceed through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[14]
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | RT | Good | [15] |
| Pd(OAc)₂ / Urea | Phenylacetylene | K₂CO₃ | H₂O | RT | High | [16] |
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance.[17]
Mechanistic Considerations: The catalytic cycle is similar to other cross-coupling reactions. A key advantage is the high reactivity of the organozinc reagent, which can lead to faster reaction times.[18] However, organozinc reagents are moisture and air-sensitive, requiring strictly anhydrous and inert reaction conditions.[17]
| Catalyst | Organozinc Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(dppe)Cl₂ | p-Tolylzinc chloride | Dioxane | Reflux | High | [19] |
| Pd(OAc)₂ / P(o-Tol)₃ | α-Amino acid-derived organozinc | DMF | 50 | Good | [20] |
Organometallic Methodologies: Alternatives to Cross-Coupling
The formation of the Grignard reagent, 2-isopropylphenylmagnesium bromide, from this compound is a fundamental transformation that opens the door to a wide range of subsequent reactions with various electrophiles.[21]
Mechanistic Considerations: The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-bromine bond. This reaction is typically performed in an etheral solvent like THF or diethyl ether under anhydrous conditions. The steric hindrance of the isopropyl group can slow down the rate of Grignard reagent formation.
Caption: Formation of Grignard Reagent and Subsequent Reaction.
Experimental Protocol: Formation of 2-isopropylphenylmagnesium bromide
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equiv).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of this compound (1.0 equiv) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction begins, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
The resulting Grignard reagent can be reacted with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.
Directed ortho-metalation (DoM) provides a powerful method for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG).[22] While this compound itself is not a typical DoM substrate, understanding this reaction is crucial as the isopropylbenzene moiety can be installed and subsequently functionalized using this strategy. For instance, cumene can undergo ortho-lithiation followed by quenching with an electrophile.
Mechanistic Considerations: A strong organolithium base, such as n-butyllithium, in the presence of a coordinating agent like TMEDA, can deprotonate the aromatic ring at the position ortho to a DMG. The bromine atom in substituted bromobenzenes can also act as a directing group for metalation.
Conclusion: A Strategic Approach to Synthesis
The reactivity of this compound is a fascinating case study in the interplay of steric and electronic effects in organic synthesis. For palladium-catalyzed cross-coupling reactions, the judicious selection of bulky, electron-rich ligands is paramount to achieving high efficiency. The Suzuki-Miyaura and Buchwald-Hartwig reactions, with the appropriate catalyst systems, offer robust and versatile methods for C-C and C-N bond formation, respectively. Grignard reagent formation provides a classic yet powerful alternative for introducing the 2-isopropylphenyl moiety, while an understanding of directed ortho-metalation opens up further avenues for regioselective functionalization. By carefully considering the mechanistic principles and comparative data presented in this guide, researchers can strategically design and execute synthetic routes to complex molecules incorporating this valuable sterically hindered building block.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Negishi coupling - Wikipedia [en.wikipedia.org]
- 18. Negishi Coupling | NROChemistry [nrochemistry.com]
- 19. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. uwindsor.ca [uwindsor.ca]
- 22. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Regioselectivity: A Comparative Guide to the Theoretical vs. Experimental Yield of 1-Bromo-2-isopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the preparation of specifically substituted aromatic compounds is a cornerstone of molecular design. 1-Bromo-2-isopropylbenzene, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules, presents a classic challenge of regioselectivity in electrophilic aromatic substitution. This guide provides an in-depth analysis of the synthesis of this compound, critically comparing the theoretical yield with expected experimental outcomes. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and explore the factors that dictate the practical yield of the desired ortho isomer.
The Synthetic Challenge: Directing Bromination Against Steric Odds
The synthesis of this compound is most commonly approached via the electrophilic aromatic substitution of cumene (isopropylbenzene). The isopropyl group is an activating, ortho-, para- directing group. This electronic preference for the ortho and para positions is, however, complicated by steric hindrance. The bulky isopropyl group physically obstructs the ortho positions, making the electronically favorable but sterically accessible para position the preferred site of attack for the incoming electrophile.
This inherent conflict between electronic direction and steric hindrance is the primary reason for the discrepancy between the theoretical and experimental yields of this compound. While the reaction theoretically produces a mixture of isomers, the experimental reality is a product ratio heavily favoring the para isomer, 1-bromo-4-isopropylbenzene.
Mechanistic Overview: Electrophilic Aromatic Bromination
The bromination of cumene proceeds via a well-established electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically iron(III) bromide (FeBr₃), is employed to polarize the bromine molecule, generating a potent electrophile, Br⁺. The π-electron system of the benzene ring then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. In the final step, a weak base, such as the FeBr₄⁻ complex, abstracts a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring and yielding the brominated product.
Caption: Workflow for the electrophilic bromination of cumene.
Calculating the Theoretical Yield: A Stoichiometric Ideal
The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no side reactions. The calculation is based on the stoichiometry of the balanced chemical equation.
Balanced Chemical Equation:
C₉H₁₂ + Br₂ --(FeBr₃)--> C₉H₁₁Br + HBr
Molar Masses:
-
Cumene (C₉H₁₂): 120.19 g/mol
-
Bromine (Br₂): 159.81 g/mol
To calculate the theoretical yield, one must first identify the limiting reactant.
Example Calculation:
If we start with 12.02 g (0.1 mol) of cumene and 17.58 g (0.11 mol) of bromine, cumene is the limiting reactant.
Theoretical yield of bromoisopropylbenzene = (moles of limiting reactant) x (molar mass of product) Theoretical yield = 0.1 mol x 199.09 g/mol = 19.91 g
It is crucial to understand that this theoretical yield represents the total mass of all bromoisopropylbenzene isomers formed (ortho and para).
Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure for the bromination of cumene, designed to yield a mixture of ortho and para isomers.
Materials:
-
Cumene (isopropylbenzene)
-
Bromine
-
Anhydrous iron(III) bromide (FeBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bisulfite solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve cumene (e.g., 12.02 g, 0.1 mol) in dichloromethane (50 mL).
-
Add a catalytic amount of anhydrous iron(III) bromide (e.g., 0.3 g).
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine (e.g., 16.78 g, 0.105 mol) in dichloromethane (20 mL) from the dropping funnel over a period of 30-45 minutes with continuous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The disappearance of the bromine color indicates the reaction is nearing completion.
-
Quench the reaction by slowly adding water (50 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with sodium bisulfite solution (to remove excess bromine), sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
The Experimental Yield: A Tale of Two Isomers
The crude product obtained from the above procedure will be a mixture of this compound and 1-bromo-4-isopropylbenzene, with the para isomer being the major component. The experimental yield of the desired ortho isomer is therefore significantly lower than the total theoretical yield.
| Parameter | Theoretical Value | Expected Experimental Outcome |
| Total Yield of Isomers | 19.91 g (based on 0.1 mol cumene) | High conversion to a mixture of isomers, approaching the theoretical total yield. |
| Ortho:Para Isomer Ratio | Not applicable | Heavily skewed towards the para isomer (e.g., ratios of 1:5 to 1:10 or even higher are common). |
| Isolated Yield of this compound | Not applicable | Significantly lower than the total yield, dependent on the isomer ratio and purification efficiency. A yield of 10-20% of the total product would be a reasonable expectation. |
Factors Influencing the Experimental Yield and Isomer Ratio
Several factors can influence the outcome of the bromination of cumene:
-
Reaction Temperature: Lower temperatures generally favor para substitution, as the transition state leading to the para product is lower in energy.
-
Catalyst: The choice and amount of Lewis acid catalyst can affect the reactivity and, to a lesser extent, the isomer distribution.
-
Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, potentially altering the isomer ratio.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting material, lowering the overall yield.
Caption: Factors influencing the experimental yield.
Purification and Characterization: Isolating the Target Molecule
Separating the ortho and para isomers is a critical step in obtaining pure this compound. Due to their similar chemical properties, this can be challenging.
Separation Techniques:
-
Fractional Distillation: The boiling points of the two isomers are different, which allows for their separation by fractional distillation under reduced pressure.
-
Chromatography: Column chromatography can also be employed for the separation of the isomers.
Characterization:
The identity and purity of the isolated this compound can be confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show distinct signals for the ortho isomer due to the different chemical environments of the protons and carbons.
-
Infrared (IR) Spectroscopy: The substitution pattern on the benzene ring gives rise to characteristic absorption bands in the IR spectrum.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.
Conclusion: Bridging the Gap Between Theory and Practice
The synthesis of this compound serves as an excellent case study in the interplay of electronic and steric effects in electrophilic aromatic substitution. While the theoretical yield provides a useful benchmark, a nuanced understanding of the reaction mechanism and the factors governing regioselectivity is essential for predicting and optimizing the experimental outcome. The significant formation of the thermodynamically favored para isomer means that the experimental yield of the desired ortho product will invariably be a fraction of the total theoretical yield. Careful control of reaction conditions and efficient purification techniques are paramount for maximizing the isolation of this compound for its applications in research and development.
References
Navigating Steric Hindrance: A Comparative Guide to the Reaction Kinetics of 1-Bromo-2-isopropylbenzene Couplings
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex biaryl and arylamine scaffolds is a cornerstone of modern drug discovery and materials science. However, the introduction of bulky substituents on aromatic rings, such as the isopropyl group in 1-bromo-2-isopropylbenzene, presents significant synthetic challenges. The steric hindrance imposed by the ortho-isopropyl group can dramatically influence the kinetics of common cross-coupling reactions, necessitating a careful selection of catalytic systems to achieve efficient and high-yielding transformations. This guide provides a comparative analysis of the reaction kinetics for Suzuki-Miyaura and Buchwald-Hartwig couplings of this compound, offering insights into catalyst selection, reaction optimization, and the underlying mechanistic principles that govern these critical transformations.
The Challenge of Steric Hindrance in Cross-Coupling Reactions
This compound (also known as 2-bromocumene) serves as a valuable building block for introducing the isopropylbenzene moiety into more complex molecular architectures.[1] However, the bulky isopropyl group ortho to the bromine atom sterically shields the reaction center. This hindrance can impede the key steps in palladium-catalyzed cross-coupling reactions, namely oxidative addition and reductive elimination, leading to slow reaction rates and low yields.[2] Overcoming this steric barrier is paramount for the successful application of this substrate in multi-step syntheses.
Comparative Analysis of Catalytic Systems
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures.[3] For sterically hindered substrates like this compound, the choice of ligand is critical to facilitate the reaction.[4]
Catalyst System Performance:
| Catalyst System | Ligand Type | Key Advantages | Potential Limitations |
| Pd(OAc)₂ / SPhos | Buchwald-type biarylphosphine | High activity for hindered substrates, promotes fast reductive elimination.[5] | Can be sensitive to air and moisture. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Commercially available and widely used. | Often less effective for sterically demanding substrates, may require higher temperatures and longer reaction times.[3] |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) Precatalyst | High thermal stability and activity, effective for challenging couplings. | May require specific optimization of reaction conditions. |
Mechanistic Considerations:
The rate-limiting step in the Suzuki-Miyaura coupling of sterically hindered aryl bromides is often the transmetalation or reductive elimination step. Bulky, electron-rich phosphine ligands, such as SPhos, are effective because they accelerate these steps. The steric bulk of the ligand promotes the dissociation of the ligand from the palladium center, creating a more open coordination sphere for the incoming organoboron reagent. The electron-donating nature of the ligand increases the electron density on the palladium, facilitating the final reductive elimination to form the product.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is the premier method for the synthesis of arylamines from aryl halides.[6] Similar to the Suzuki-Miyaura coupling, the success of this reaction with sterically hindered substrates hinges on the appropriate choice of ligand.
Catalyst System Performance:
| Catalyst System | Ligand Type | Key Advantages | Potential Limitations |
| Pd₂(dba)₃ / XPhos | Buchwald-type biarylphosphine | Highly active and general for a wide range of amines and aryl halides, including hindered ones.[7] | Catalyst loading and reaction conditions may need careful optimization. |
| Pd(OAc)₂ / BINAP | Bidentate phosphine | Effective for some aminations, but may be less general than monodentate biarylphosphine ligands for hindered substrates.[6] | Can form less active bis-ligated palladium species.[8] |
| G3-XPhos Palladacycle | Pre-formed catalyst | Air- and moisture-stable, allows for lower catalyst loadings and milder reaction conditions. | Higher initial cost compared to generating the catalyst in situ. |
Mechanistic Considerations:
For the Buchwald-Hartwig amination of hindered aryl bromides, the oxidative addition and the C-N bond-forming reductive elimination are the key kinetic hurdles.[8] The use of bulky, electron-rich biarylphosphine ligands like XPhos is crucial.[9] The steric bulk of these ligands promotes the formation of a monoligated L-Pd(0) species, which is highly active in oxidative addition. The electron-rich nature of the ligand also facilitates the reductive elimination step. Kinetic studies have shown that the reaction can be zero-order in the base, with the rate depending on the concentrations of the aryl halide and the amine.[8]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a general procedure for the Buchwald-Hartwig amination of a sterically hindered aryl bromide.
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
XPhos (0.02 mmol)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and morpholine.
-
Add anhydrous toluene.
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizing the Catalytic Cycles
To further understand the mechanistic pathways, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The successful cross-coupling of the sterically hindered substrate this compound is highly dependent on the judicious selection of the catalytic system. For both Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky and electron-rich phosphine ligands is paramount to overcome the kinetic barriers imposed by the ortho-isopropyl group. While Suzuki-Miyaura coupling provides an efficient route to biaryl compounds, the Buchwald-Hartwig amination is the method of choice for the synthesis of the corresponding arylamines. By understanding the underlying mechanistic principles and carefully optimizing reaction conditions, researchers can effectively utilize this compound as a versatile building block in the development of novel pharmaceuticals and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1-Bromo-2-isopropylbenzene: A Comprehensive Guide for Laboratory Professionals
For researchers and chemists dedicated to advancing pharmaceutical development, the integrity of our work extends beyond the benchtop; it encompasses a steadfast commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as 1-Bromo-2-isopropylbenzene, is a critical component of this responsibility. This guide provides a detailed, procedural framework for the safe handling and disposal of this halogenated organic compound, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (also known as 2-Bromocumene) is classified with the following primary hazards:
While not classified as acutely toxic, its irritant properties necessitate careful handling to prevent exposure.[1] All operations involving this chemical should be conducted within a well-ventilated laboratory fume hood while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Key Safety and Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 7073-94-1 | [3] |
| Molecular Formula | C₉H₁₁Br | [3][4] |
| GHS Pictogram | GHS07 (Irritant) | [1][2] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H315, H319 | [1] |
| Solubility | Insoluble in water | [5][6] |
The rationale for isolating this compound from aqueous environments is clear from its insolubility in water.[5][6] Improper disposal into drains could lead to persistent environmental contamination.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound.[4][7] Halogenated wastes are typically subject to specific disposal regulations due to the potential for forming harmful byproducts upon incomplete combustion. The primary and most effective disposal method for this category of waste is regulated incineration at a licensed hazardous waste facility.[7]
Step 1: Immediate Personal Protective Equipment (PPE) and Engineering Controls
Your immediate safety is the first priority. Before handling the waste container, ensure you are wearing the following:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, tested to EN 374 standard).[1]
-
Body Protection: A lab coat and closed-toe shoes.
All transfers of this compound waste must be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
Step 2: Waste Segregation - The Cornerstone of Safe Disposal
The principle of waste segregation is fundamental to preventing dangerous chemical reactions within a waste container and to facilitate proper final disposal.
Causality: Halogenated organic compounds must be segregated from non-halogenated organic solvents.[7][8][9] This is because the disposal routes and costs for these two streams are different.[9] Mixing them unnecessarily increases the volume of waste that requires more stringent and expensive disposal methods. Furthermore, never mix halogenated waste with acids, bases, or strong oxidizing agents to avoid exothermic and potentially uncontrolled reactions.[7][9]
Procedure:
-
Obtain a designated hazardous waste container for "Halogenated Organic Waste." These containers are often specifically colored or clearly labeled to prevent cross-contamination.[7]
-
Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene) and is in good condition with a secure, threaded cap.[8]
-
Do not mix this compound waste with any other waste streams, particularly non-halogenated solvents.[8]
Step 3: Waste Collection and Labeling
Accurate labeling is a regulatory requirement and a critical safety measure.
Procedure:
-
Carefully decant or transfer the this compound waste into the designated halogenated organic waste container.
-
At the moment you add the first drop of waste, label the container with the words "Hazardous Waste."[8][9]
-
Clearly list all constituents of the container, including "this compound," on the waste tag. Do not use abbreviations or chemical formulas.[8]
-
Maintain a running log of the approximate volume or mass of the waste added.[7]
-
Keep the waste container securely closed at all times, except when actively adding waste.[8]
Step 4: Storage Pending Disposal
Proper interim storage of hazardous waste is crucial to maintaining a safe laboratory environment.
Procedure:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a well-ventilated, cool, and dry location, away from sources of ignition.[8]
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.
Diagram 1: Disposal Decision Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the affected area is well-ventilated and restrict access to non-essential personnel.[1]
-
Contain the Spill: Use an inert, absorbent material such as sand, diatomite, or a universal binder to contain the spill.[1] Do not use combustible materials like sawdust on spills of oxidizing materials, though for this compound, inert absorbents are standard.
-
Collect and Dispose: Carefully collect the absorbent material and contaminated soil into a suitable, labeled container for hazardous waste disposal, following the same procedures outlined above.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Do Not Flush: Never wash a spill into a drain or waterway.[1]
Regulatory Context
The disposal of this compound falls under regulations for halogenated organic compounds. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides a framework for managing hazardous wastes.[10][11] While this compound is not specifically listed by name as a regulated hazardous waste, it falls into the category of halogenated organic compounds, which are subject to specific land disposal restrictions.[12][13] Generators of this waste are responsible for ensuring its proper management from "cradle to grave."
By adhering to this detailed protocol, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health. This structured approach to waste management is not merely a procedural obligation but a reflection of scientific integrity.
References
- 1. chemos.de [chemos.de]
- 2. o-Bromocumene | C9H11Br | CID 23475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthonix, Inc > 7073-94-1 | this compound [synthonix.com]
- 4. scbt.com [scbt.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. chembk.com [chembk.com]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. epa.gov [epa.gov]
- 11. wku.edu [wku.edu]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. View Document - California Code of Regulations [govt.westlaw.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
